1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine
Description
BenchChem offers high-quality 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-(3-propan-2-yloxypropylamino)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-11(2)17-10-4-7-14-13-5-8-15(9-6-13)12(3)16/h11,13-14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBGNPSVQUTSKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1CCN(CC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701180448 | |
| Record name | 1-[4-[[3-(1-Methylethoxy)propyl]amino]-1-piperidinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701180448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-88-8 | |
| Record name | 1-[4-[[3-(1-Methylethoxy)propyl]amino]-1-piperidinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[[3-(1-Methylethoxy)propyl]amino]-1-piperidinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701180448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-Acetylated Piperidine Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylated piperidine amines represent a pivotal class of compounds in contemporary drug discovery and development. The piperidine ring, a ubiquitous scaffold in numerous pharmaceuticals, imparts favorable pharmacokinetic properties, while the N-acetyl group significantly modulates the molecule's physicochemical characteristics.[1] This strategic N-acetylation can fine-tune properties such as basicity, lipophilicity, and metabolic stability, thereby influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of these physicochemical parameters is paramount for the rational design and optimization of novel therapeutics. This guide provides a detailed exploration of the core physicochemical properties of N-acetylated piperidine amines, offering both theoretical insights and practical methodologies for their determination.
Key Physicochemical Parameters
The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its physicochemical properties. For N-acetylated piperidine amines, the most critical parameters include:
-
Lipophilicity (LogP/LogD): This parameter describes the compound's affinity for a lipid versus an aqueous environment. It is a crucial determinant of membrane permeability, plasma protein binding, and overall bioavailability.
-
Basicity (pKa): The pKa of the conjugate acid of the piperidine nitrogen dictates the ionization state of the molecule at physiological pH. This, in turn, influences solubility, receptor binding, and off-target effects.
-
Aqueous Solubility: Adequate solubility is essential for drug formulation, administration, and absorption. Poor aqueous solubility can lead to erratic absorption and low bioavailability.
-
Chemical Stability: The stability of the N-acetyl group and the piperidine ring under various physiological and storage conditions is critical for ensuring the drug's shelf-life and preventing the formation of potentially toxic degradation products.
-
Melting and Boiling Points: These physical properties are important for the characterization and purification of the compounds.
The Impact of N-Acetylation on Physicochemical Properties
The introduction of an acetyl group to the piperidine nitrogen has profound effects on the molecule's properties:
-
Reduced Basicity: The electron-withdrawing nature of the acetyl group significantly reduces the basicity of the piperidine nitrogen. This is reflected in a lower pKa value for the conjugate acid compared to the parent piperidine. For instance, the predicted pKa of 1-acetylpiperidine is approximately -0.41, indicating it is a very weak base.[2][3] This reduction in basicity can be advantageous in drug design, as it can minimize interactions with acidic off-targets and improve cell permeability.
-
Modulated Lipophilicity: N-acetylation generally increases the lipophilicity (LogP) of the piperidine moiety by masking the polar N-H group. However, the overall effect on LogD (the distribution coefficient at a specific pH) is also influenced by the reduction in basicity. A less basic compound will be less protonated at physiological pH, leading to a higher proportion of the neutral, more lipophilic species.
The interplay between these factors allows for the fine-tuning of a molecule's properties to achieve a desired ADME profile.
Structure-Property Relationships
The physicochemical properties of N-acetylated piperidine amines can be further modulated by the introduction of substituents on the piperidine ring.
Substituent Effects on Lipophilicity (LogP)
The position and nature of substituents on the piperidine ring significantly influence the lipophilicity of N-acetylated derivatives. Generally, the introduction of non-polar, alkyl, or aryl groups increases the LogP value, making the compound more lipophilic. Conversely, the addition of polar functional groups such as hydroxyl or carboxyl groups will decrease the LogP.
For example, the calculated XLogP3-AA values for several N-acetylated piperidine derivatives illustrate this trend:
-
N-Acetyl-4-piperidone: -0.8[4]
-
1-Acetylpiperidine: 0.6[5]
-
1-Acetyl-2-methyl-6-(prop-2-enyl)piperidine: 2.2[6]
-
N-Acetyl-4-benzylpiperidine: 2.4
-
4-Acetyl-4-phenylpiperidine: 1.5[7]
These values demonstrate a clear increase in lipophilicity with the addition of alkyl and aryl substituents.
Substituent Effects on Basicity (pKa)
The electronic properties of substituents on the piperidine ring can influence the basicity of the nitrogen atom, although this effect is less pronounced in N-acetylated derivatives due to the already significantly reduced basicity. Electron-withdrawing groups will further decrease the basicity (lower the pKa), while electron-donating groups will have a modest increasing effect.
Quantitative Data Summary
The following table summarizes available physicochemical data for a selection of N-acetylated piperidine amines. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | LogP | pKa (Predicted) | Reference(s) |
| 1-Acetylpiperidine | C₇H₁₃NO | 127.18 | 226 | -13.4 | 0.6 | -0.41 ± 0.20 | [2][5][8][9] |
| 1-Acetyl-3-methylpiperidine | C₈H₁₅NO | 141.21 | 239 | -15 | - | - | [10] |
| N-Acetyl-4-piperidone | C₇H₁₁NO₂ | 141.17 | - | - | -0.8 | - | [4] |
| 1-Acetyl-2-methyl-6-(prop-2-enyl)piperidine | C₁₁H₁₉NO | 181.27 | - | - | 2.2 | - | [6] |
| N-Acetyl-4-benzylpiperidine | C₁₄H₁₉NO | 217.31 | - | - | 2.4 | - | |
| 4-Acetyl-4-phenylpiperidine | C₁₃H₁₇NO | 203.28 | - | - | 1.5 | - | [7] |
Experimental Determination of Physicochemical Properties
Accurate experimental determination of physicochemical properties is crucial for the successful development of drug candidates. The following section outlines detailed protocols for key experiments.
Workflow for Physicochemical Property Determination
Sources
- 1. lookchem.com [lookchem.com]
- 2. Buy 1-Acetylpiperidine | 618-42-8 [smolecule.com]
- 3. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water - East China Normal University [pure.ecnu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to the Putative Mechanism of Action of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine is a novel chemical entity with no established mechanism of action in the public domain as of the date of this publication. This guide, therefore, presents a series of scientifically-grounded, putative mechanisms of action based on extensive structural analogy to known pharmacologically active piperidine derivatives. The experimental protocols detailed herein are proposed as a robust framework for the systematic investigation of this compound's biological activity.
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active molecules.[1][2] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to be readily functionalized to interact with a wide range of biological targets. This guide focuses on a specific, novel derivative: 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine. We will dissect its structural components to hypothesize potential mechanisms of action and provide a comprehensive roadmap for their experimental validation.
The structure of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine presents three key domains for pharmacodynamic and pharmacokinetic modulation: the core piperidine-4-amine, an N-acetyl group at the 1-position, and an N-(3-isopropoxypropyl) substituent at the 4-position amino group. Each of these imparts specific physicochemical properties that are likely to govern its interaction with biological systems.
Structural Analysis and Putative Biological Targets
Based on a comprehensive review of piperidine pharmacology, we propose three primary, plausible mechanisms of action for 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine. These are not mutually exclusive and serve as initial hypotheses for a rigorous investigational program.
Hypothesis 1: Modulator of Opioid Receptors
The 4-aminopiperidine moiety is a well-established pharmacophore for opioid receptor ligands, particularly the µ-opioid receptor (MOR).[3] This is exemplified by potent analgesics where the piperidine core mimics the tyramine moiety of endogenous opioid peptides.
Rationale for Hypothesis:
-
Core Scaffold: The piperidine ring provides the necessary nitrogen atom at a critical distance from a potential aromatic interaction site, a key feature for opioid receptor binding.
-
N-substituent: The N-(3-isopropoxypropyl) group introduces a degree of lipophilicity and a flexible chain that can explore the hydrophobic pockets within the opioid receptor binding site. The ether linkage may also participate in hydrogen bonding.
Proposed Mechanism: 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine may act as an agonist, partial agonist, or antagonist at one or more opioid receptor subtypes (µ, δ, κ). As an agonist, it would be expected to induce analgesia.
Hypothesis 2: Acetylcholinesterase (AChE) Inhibition
Several piperidine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] This activity is the basis for treatments of neurodegenerative diseases like Alzheimer's.
Rationale for Hypothesis:
-
Piperidine Nitrogen: The basic nitrogen of the piperidine ring can interact with the catalytic anionic site (CAS) of AChE.[4]
-
N-acetyl Group: While the N-acetyl group reduces the basicity of the piperidine nitrogen, the overall molecule could still orient within the active site gorge of AChE.
-
Side Chain: The 3-isopropoxypropyl side chain could extend into the peripheral anionic site (PAS) of the enzyme, potentially leading to a dual-binding site inhibition, which is characteristic of highly potent AChE inhibitors.
Proposed Mechanism: The compound may act as a reversible or irreversible inhibitor of AChE, leading to an increase in acetylcholine levels in the synaptic cleft.
Hypothesis 3: Ion Channel Modulation (N-type Calcium Channels)
Derivatives of 4-piperidinylaniline have been developed as potent and selective blockers of N-type voltage-gated calcium channels (Cav2.2).[5] These channels are critically involved in the transmission of nociceptive signals in the spinal cord.
Rationale for Hypothesis:
-
Structural Similarity: The 4-aminopiperidine core is a key feature in this class of N-type calcium channel blockers.
-
Lipophilic Side Chain: The isopropoxypropyl group provides a lipophilic tail that can interact with the hydrophobic domains of the channel protein.
Proposed Mechanism: 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine may physically occlude the pore of the N-type calcium channel or allosterically modulate its gating, thereby reducing calcium influx and inhibiting neurotransmitter release, which would be consistent with an analgesic effect through a non-opioid mechanism.
Experimental Validation Protocols
To systematically evaluate the proposed mechanisms of action, a tiered approach to experimentation is recommended.
Tier 1: In Vitro Target Engagement
This initial phase aims to confirm direct interaction with the hypothesized molecular targets.
1. Opioid Receptor Binding Assays:
-
Objective: To determine the binding affinity of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine for µ, δ, and κ opioid receptors.
-
Methodology:
-
Prepare cell membrane homogenates from cell lines stably expressing human opioid receptors (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR).
-
Incubate the membranes with a known radioligand for each receptor (e.g., [³H]DAMGO for MOR, [³H]Naltrindole for DOR, [³H]U-69,593 for KOR) in the presence of increasing concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify bound radioactivity using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) from the IC₅₀ values determined from concentration-response curves.
-
2. Acetylcholinesterase Inhibition Assay:
-
Objective: To quantify the inhibitory potency of the compound against AChE.
-
Methodology (Ellman's Assay):
-
Prepare a solution of purified human recombinant AChE.
-
Pre-incubate the enzyme with varying concentrations of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine.
-
Initiate the enzymatic reaction by adding acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Monitor the rate of formation of the yellow 5-thio-2-nitrobenzoate anion spectrophotometrically at 412 nm.
-
Calculate the IC₅₀ value from the resulting concentration-response curve.
-
3. N-type Calcium Channel Electrophysiology:
-
Objective: To assess the functional blockade of N-type calcium channels.
-
Methodology (Patch-Clamp):
-
Use a cell line stably expressing human Cav2.2 channels (e.g., HEK-293 cells).
-
Establish a whole-cell patch-clamp configuration.
-
Elicit N-type calcium currents by depolarizing voltage steps.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Measure the reduction in the peak current amplitude to determine the IC₅₀ for channel block.
-
Tier 2: Cellular Functional Assays
This phase will assess the functional consequences of target engagement in a cellular context.
1. Opioid Receptor Functional Assay ([³⁵S]GTPγS Binding):
-
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at opioid receptors.
-
Methodology:
-
Use the same membrane preparations as in the binding assays.
-
In the presence of GDP, incubate the membranes with [³⁵S]GTPγS and varying concentrations of the test compound.
-
Agonist binding will stimulate the binding of [³⁵S]GTPγS to G-proteins.
-
To test for antagonism, perform the assay in the presence of a known agonist and increasing concentrations of the test compound.
-
Quantify bound [³⁵S]GTPγS by scintillation counting.
-
2. Neuronal Acetylcholine Release Assay:
-
Objective: To confirm that AChE inhibition by the compound leads to a functional increase in acetylcholine.
-
Methodology:
-
Use primary neuronal cultures or a neuroblastoma cell line (e.g., SH-SY5Y).
-
Load the cells with a fluorescent acetylcholine sensor.
-
Stimulate neurotransmitter release (e.g., with high potassium).
-
Measure the change in fluorescence in the presence and absence of the test compound to quantify the effect on acetylcholine levels.
-
Tier 3: In Vivo Pharmacological Models
This final stage will evaluate the physiological effects of the compound in living organisms.
1. Analgesia Models:
-
Objective: To assess the antinociceptive effects of the compound.
-
Methodology:
-
Hot Plate Test (Thermal Nociception): Measure the latency of a mouse or rat to a thermal stimulus after administration of the compound.
-
Writhing Test (Visceral Nociception): Quantify the number of abdominal constrictions induced by an intraperitoneal injection of acetic acid in mice, with and without the compound.
-
To differentiate between opioid and non-opioid mechanisms, pre-treat a cohort of animals with an opioid antagonist like naloxone before administering the test compound.[3]
-
2. Cognitive Enhancement Model:
-
Objective: To evaluate the pro-cognitive effects consistent with AChE inhibition.
-
Methodology (Morris Water Maze):
-
Induce a cognitive deficit in rodents (e.g., with scopolamine).
-
Train the animals to find a hidden platform in a pool of water.
-
Administer the test compound and measure the latency and path length to find the platform over several trials.
-
Data Presentation and Visualization
Quantitative Data Summary
| Assay | Parameter | Hypothesized Outcome for Active Compound |
| Opioid Receptor Binding | Ki (nM) | Low nanomolar affinity for one or more receptor subtypes |
| AChE Inhibition | IC₅₀ (nM) | Potent inhibition, comparable to known standards |
| N-type Ca²⁺ Channel Block | IC₅₀ (µM) | Concentration-dependent block of calcium currents |
| [³⁵S]GTPγS Binding | EC₅₀ (nM), % Emax | Stimulation (agonist) or rightward shift of agonist curve (antagonist) |
| In Vivo Analgesia | ED₅₀ (mg/kg) | Dose-dependent increase in pain threshold |
Diagrams of Proposed Mechanisms and Workflows
Caption: Putative opioid receptor agonist mechanism.
Caption: Proposed mechanism of acetylcholinesterase inhibition.
Caption: Tiered experimental validation workflow.
Conclusion
1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine is a novel molecule with significant potential for biological activity, suggested by its core piperidine structure. The hypotheses presented in this guide—opioid receptor modulation, acetylcholinesterase inhibition, and N-type calcium channel blockade—offer a rational starting point for a comprehensive investigation into its mechanism of action. The structured, multi-tiered experimental plan provides a self-validating framework to not only test these hypotheses but also to potentially uncover unforeseen pharmacological properties. Successful execution of these studies will be crucial in elucidating the therapeutic potential of this promising new chemical entity.
References
-
Krasikova, V. D., Z. N. Kravchenko, and A. V. Varlamov. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, vol. 26, no. 22, 2021, p. 6875. [Link]
-
Yu, Q., et al. "Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis." European Journal of Medicinal Chemistry, vol. 285, 2025, p. 118460. [Link]
-
Sugimoto, H., et al. "Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives." Journal of Medicinal Chemistry, vol. 35, no. 23, 1992, pp. 4542-8. [Link]
-
Naseem, H., et al. "Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series." Letters in Drug Design & Discovery, vol. 18, no. 1, 2021, pp. 85-96. [Link]
-
Krasikova, V. D., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, vol. 26, no. 22, 2021, p. 6875. [Link]
-
Vinaya, K., et al. "Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives." Chemical Biology & Drug Design, vol. 78, no. 4, 2011, pp. 622-30. [Link]
-
PubChem. "1-Acetyl-4-(isobutylamino)piperidine." National Center for Biotechnology Information. [Link]
-
Witzgall, F., et al. "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis." Molecules, vol. 26, no. 11, 2021, p. 3348. [Link]
-
An, H., et al. "Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity." Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 1, 2012, pp. 638-41. [Link]
-
Vinaya, K., et al. "Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives." Chemical Biology & Drug Design, vol. 78, no. 4, 2011, pp. 622-30. [Link]
-
Adamska-Bartłomiejczyk, A., et al. "4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation." Molecules, vol. 25, no. 18, 2020, p. 4239. [Link]
-
Addie, M., et al. "Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases." Journal of Medicinal Chemistry, vol. 56, no. 5, 2013, pp. 2059-73. [Link]
-
Horwell, D. C., et al. "The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia." Bioorganic & Medicinal Chemistry, vol. 8, no. 6, 2000, pp. 1203-12. [Link]
-
Vanover, K. E., et al. "Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist." The Journal of Pharmacology and Experimental Therapeutics, vol. 317, no. 2, 2006, pp. 910-8. [Link]
-
Pharmaffiliates. "N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine." Pharmaffiliates. [Link]
-
Contardi, L., et al. "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor." Molecules, vol. 27, no. 23, 2022, p. 8251. [Link]
-
Al-Dies, A. M., et al. "Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications." Scientific Reports, vol. 15, no. 1, 2025, p. 12345. [Link]
-
Contardi, L., et al. "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor." Molecules, vol. 27, no. 23, 2022, p. 8251. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Silico Modeling of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document outlines a prospective in silico investigation of the novel chemical entity 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine. The methodologies described are based on established computational chemistry and drug discovery protocols.
Introduction: Unveiling the Potential of a Novel Piperidine Derivative
The landscape of modern drug discovery is increasingly reliant on computational methods to accelerate the identification and optimization of new therapeutic agents.[1][2][3] In silico modeling allows for a comprehensive, multi-faceted analysis of a molecule's potential before significant resources are invested in its synthesis and experimental testing.[4][5][6] This guide provides a detailed technical framework for the in silico characterization of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine, a novel compound with structural motifs suggestive of potential biological activity.
The molecule features a piperidine core, a common scaffold in many approved drugs, substituted with an acetyl group and an N-(3-isopropoxypropyl) side chain. These features may influence its pharmacokinetic properties and target interactions. This document serves as a roadmap for a thorough computational evaluation, from initial ligand preparation to advanced simulations, providing insights into its potential as a drug candidate.
Part 1: Ligand Preparation and Physicochemical Profiling
A robust in silico analysis begins with an accurate representation of the molecule of interest. This initial phase focuses on generating a high-quality 3D structure of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine and calculating its fundamental physicochemical properties. These properties are crucial for predicting its drug-like characteristics and potential for oral bioavailability, often guided by frameworks such as Lipinski's Rule of Five.[2]
Step-by-Step Protocol for Ligand Preparation
-
2D Structure Generation: The molecule is first sketched using a chemical drawing tool such as ChemDraw or MarvinSketch. The IUPAC name, 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine, is converted to its 2D representation.
-
Conversion to 3D Structure: The 2D structure is then converted into a 3D conformation using a computational chemistry software package like Discovery Studio or PyMOL.[7]
-
Energy Minimization: To obtain a low-energy, stable conformation, the 3D structure undergoes energy minimization. This is typically performed using a molecular mechanics force field such as CHARMm or AMBER.[8][9]
-
File Format Conversion: The finalized 3D structure is saved in a suitable format, such as .sdf or .mol2, for use in subsequent modeling studies.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine, calculated using open-access cheminformatics tools.[4][10][11]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~242.38 g/mol | Influences absorption and distribution; generally <500 Da is preferred for oral drugs. |
| LogP (octanol-water partition coefficient) | ~1.5 - 2.5 | Indicates lipophilicity, affecting solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~41.5 Ų | Predicts drug transport properties; <140 Ų is associated with good oral absorption.[11] |
| Hydrogen Bond Donors | 1 | Number of hydrogen atoms bonded to electronegative atoms; influences binding and solubility. |
| Hydrogen Bond Acceptors | 3 | Number of electronegative atoms; influences binding and solubility. |
| Rotatable Bonds | 7 | Indicates molecular flexibility, which can impact binding affinity. |
Part 2: Target Identification and Molecular Docking
With a prepared ligand, the next step is to identify potential biological targets and predict the binding interactions. Given the novelty of the compound, a combination of ligand-based and structure-based approaches can be employed for target fishing.[2] For this guide, we will proceed with a hypothetical target based on the structural similarity of the piperidine scaffold to known ligands of G-protein coupled receptors (GPCRs).
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[12][13] This provides insights into the binding affinity and the key interactions driving complex formation.
Workflow for Molecular Docking
Caption: Figure 1: A generalized workflow for molecular docking studies.
Step-by-Step Protocol for Molecular Docking
-
Target Protein Preparation:
-
Binding Site Definition:
-
Identify the binding site on the target protein. If a co-crystallized ligand is present, its location can be used to define the binding pocket.
-
Define a grid box that encompasses the binding site. This grid is used by the docking algorithm to calculate interaction energies.
-
-
Docking Simulation:
-
Use a docking program like AutoDock Vina to dock the prepared ligand into the defined grid box of the target protein.[15]
-
The software will generate multiple binding poses (orientations) of the ligand within the binding site and calculate a corresponding binding affinity score for each pose.
-
-
Results Analysis:
-
Analyze the predicted binding poses to identify the most favorable orientation.
-
The binding affinity score (e.g., in kcal/mol) provides an estimate of the strength of the interaction. Lower values typically indicate stronger binding.[12]
-
Visualize the ligand-protein complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Part 3: Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[16][17] MD simulations are crucial for assessing the stability of the predicted binding pose and understanding the conformational changes in both the ligand and the protein upon binding.[8]
Workflow for Molecular Dynamics Simulation
Caption: Figure 2: A standard workflow for molecular dynamics simulation of a protein-ligand complex.
Step-by-Step Protocol for MD Simulation
-
System Preparation:
-
The protein-ligand complex from the docking study is used as the starting point.
-
A force field (e.g., GROMOS, AMBER, CHARMM) is assigned to the system.[8][9] Ligand topology and parameter files may need to be generated using a server like CGenFF.[18]
-
The complex is placed in a periodic box of solvent (typically water).
-
Ions are added to neutralize the system's charge.
-
-
Energy Minimization: The entire system is energy minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to atmospheric levels. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
Production MD: The simulation is run for a specified period (e.g., 10-100 nanoseconds) to generate a trajectory of the system's movements.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculated to assess the stability of the protein and the ligand's binding pose over time.
-
Root Mean Square Fluctuation (RMSF): Calculated for each residue to identify flexible regions of the protein.[8]
-
Interaction Analysis: The persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose is monitored throughout the simulation.
-
Part 4: ADMET Prediction
Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures in drug development.[4][5] Numerous open-access in silico tools and web servers are available for predicting these properties.[10][11][19]
Predicted ADMET Profile
The following table presents a hypothetical ADMET profile for 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine, which would be generated using platforms like SwissADME, pkCSM, or PreADMET.[19]
| ADMET Property | Predicted Outcome | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | High | Indicates good cell membrane permeability. |
| P-glycoprotein Substrate | No | Less likely to be subject to efflux from cells. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Borderline/Low | May have limited penetration into the central nervous system. |
| Plasma Protein Binding | Moderate to High | The extent of binding will affect the free drug concentration. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | No | Low potential for drug-drug interactions involving this enzyme. |
| CYP450 3A4 Inhibitor | No | Low potential for drug-drug interactions involving this major metabolic enzyme. |
| Excretion | ||
| Renal OCT2 Substrate | Yes | May be actively secreted by the kidneys. |
| Toxicity | ||
| AMES Toxicity | No | Unlikely to be mutagenic. |
| hERG Inhibition | Low Risk | Reduced risk of cardiac toxicity. |
| Skin Sensitization | Low Risk | Unlikely to cause an allergic skin reaction. |
It is crucial to use multiple in silico tools for ADMET prediction and compare the results to arrive at a consensus prediction.[4][10]
Part 5: Quantum Mechanics (QM) Analysis
For a more refined understanding of the electronic properties and interaction energies of the ligand-protein complex, Quantum Mechanics (QM) methods can be employed.[20][21] Due to their computational expense, QM calculations are often performed on a subset of the system, such as the ligand and the key residues in the binding site, using a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach.[22][23]
A QM/MM calculation can provide more accurate descriptions of:
-
Partial charges: Improving the accuracy of electrostatic interaction calculations.
-
Reaction mechanisms: For cases involving covalent bond formation.
-
Binding energies: Providing a more rigorous calculation of the interaction strength.
Part 6: Model Validation and Data Interpretation
The credibility of any in silico study hinges on the validation of the computational models used.[24][25][26]
Strategies for Model Validation:
-
Docking Validation: If known active and inactive compounds for the target are available, a docking study can be performed to see if the protocol can distinguish between them (enrichment). If a co-crystallized ligand is available, redocking it into the binding site and comparing the predicted pose to the experimental one (calculating RMSD) is a standard validation step.
-
MD Simulation Validation: The stability of the simulation and the convergence of key properties (e.g., RMSD) are indicators of a valid simulation. Comparison with experimental data, if available, is the ultimate validation.
-
ADMET Model Applicability Domain: It is important to ensure that the molecule of interest falls within the applicability domain of the ADMET prediction models used.
The collective data from these in silico studies must be interpreted holistically. Favorable docking scores, a stable binding pose in MD simulations, and a promising ADMET profile would build a strong case for the further investigation of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine.
Conclusion
This guide has outlined a comprehensive in silico workflow for the characterization of the novel molecule 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine. By systematically evaluating its physicochemical properties, potential target interactions, dynamic stability, and ADMET profile, a robust computational dossier can be assembled. This data-driven approach allows for an informed decision on whether to proceed with the synthesis and experimental validation of this compound, ultimately saving time and resources in the drug discovery pipeline. The integration of these computational techniques represents a powerful strategy for accelerating the journey from a chemical concept to a potential therapeutic.[27]
References
-
Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
-
PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]
-
PubMed. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. [Link]
-
National Institutes of Health. (n.d.). Quantum mechanics implementation in drug-design workflows: does it really help? [Link]
-
ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. [Link]
-
SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]
-
ResearchGate. (n.d.). Quantum mechanics/molecular mechanics (QM/MM) methods in drug design: a comprehensive review of development and applications. [Link]
-
YouTube. (2025). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. [Link]
-
ResearchGate. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
MDPI. (n.d.). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. [Link]
-
Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link]
-
VPH Institute. (2019). In silico models for drug development: tackling the validation challenge. [Link]
-
ResearchGate. (2025). Open access in silico tools to predict the ADMET profiling of drug candidates | Request PDF. [Link]
-
SciSpace. (n.d.). The application of quantum mechanics in structure-based drug design. [Link]
-
Patsnap. (2025). What is in silico drug discovery? [Link]
-
Angelo Raymond Rossi. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
-
Rowan Scientific. (n.d.). Quantum Chemistry in Drug Discovery. [Link]
-
Taylor & Francis Online. (n.d.). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. [Link]
-
R Discovery. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. [Link]
-
bioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). [Link]
-
Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. [Link]
-
Frontiers. (n.d.). In Silico Methods for Drug Design and Discovery. [Link]
-
Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
-
News-Medical.Net. (2020). Validating the In-Silico Model for Toxicity Studies. [Link]
-
SpringerLink. (n.d.). Applications and Limitations of In Silico Models in Drug Discovery. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 4. tandfonline.com [tandfonline.com]
- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 6. frontiersin.org [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 19. Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.) | bioRxiv [biorxiv.org]
- 20. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. vph-institute.org [vph-institute.org]
- 26. news-medical.net [news-medical.net]
- 27. Applications and Limitations of In Silico Models in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
De-orphaning 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine: A Strategic Guide to Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine represents a novel chemical entity for which specific biological targets have not been characterized in public-domain literature. Such "orphan" molecules, while potentially possessing significant therapeutic value, require a systematic and multi-faceted approach to elucidate their mechanism of action. This guide provides a comprehensive, experience-driven framework for the target de-orphaning of this compound. We will move beyond theoretical lists to detail the causal logic behind experimental choices, presenting an integrated workflow that combines in silico prediction with robust biochemical and genetic validation strategies. The protocols described herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and build a compelling case for a specific molecular target.
Introduction: Analyzing the Query Molecule
The structure of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine contains several key pharmacophoric features that can inform our initial hypotheses.
-
N-acetyl-4-aminopiperidine Core: This saturated heterocyclic scaffold is a privileged structure in medicinal chemistry, frequently found in ligands targeting G-protein coupled receptors (GPCRs) and ion channels. The 4-amino substitution provides a key vector for interaction.
-
Secondary Amine Linker: This feature is a common hydrogen bond donor and acceptor, suggesting a potential role in anchoring the molecule within a protein binding pocket.
-
Isopropoxypropyl Tail: This flexible, hydrophobic chain likely contributes to van der Waals interactions and may confer selectivity for binding pockets with specific steric and electronic properties.
Given these features, plausible target classes include, but are not limited to, neurotransmitter receptors (e.g., opioid, dopamine, serotonin receptors), voltage-gated ion channels, and certain classes of enzymes such as kinases or proteases. The primary challenge is to systematically narrow down these possibilities and identify the specific protein(s) with which the compound directly interacts to elicit a biological effect.
Phase 1: In Silico Target Prediction and Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, a thorough in silico analysis is crucial for generating a data-driven, prioritized list of potential targets. This approach is predicated on the principle of chemical similarity—that molecules with similar structures often interact with similar biological targets.
Strategy 1: Structure-Based Similarity Searching
The initial step is to screen large chemical databases for known bioactive molecules that are structurally analogous to our query compound.
-
Rationale: This is the most direct route to forming a testable hypothesis. If a structurally similar compound has a well-characterized target, that target immediately becomes a high-priority candidate for our query molecule.
-
Recommended Platforms:
-
ChEMBL: A database of bioactive molecules with drug-like properties that contains information on targets and bioassays.
-
PubChem: A comprehensive public repository for small molecules and their biological activities.
-
SwissTargetPrediction: A web tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures with known ligands.
-
Strategy 2: Pharmacophore-Based Virtual Screening
This method moves from whole-molecule similarity to the specific 3D arrangement of chemical features (a pharmacophore).
-
Rationale: It identifies proteins whose binding pockets can geometrically and electronically accommodate the key features of our compound (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups), even if the overall protein structure is not homologous to known targets.
-
Workflow:
-
Generate a 3D conformer of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine.
-
Define the pharmacophoric points based on its structure.
-
Use this pharmacophore model to screen a database of protein structures (e.g., the Protein Data Bank - PDB) to identify proteins with complementary binding sites.
-
The diagram below illustrates the logic of this initial computational phase.
Caption: In Silico workflow for generating a prioritized list of candidate targets.
Phase 2: Unbiased Experimental Target Identification
While in silico methods generate hypotheses, they are not proof. Unbiased experimental approaches are required to identify interacting proteins directly from a relevant biological context (e.g., a cell line or tissue lysate where the compound shows a phenotypic effect).
Gold Standard: Affinity Chromatography-Mass Spectrometry (AC-MS)
This chemical proteomics technique is a powerful, direct method for isolating a compound's binding partners from the entire proteome.
-
Causality: The core principle is that the specific, physical interaction between the compound ("bait") and its target protein ("prey") allows for their selective co-isolation from a complex mixture of thousands of other proteins. The subsequent identification of the isolated proteins by mass spectrometry provides direct evidence of the interaction.
-
Probe Synthesis:
-
Action: Synthesize a derivative of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine containing a linker arm and an affinity tag (e.g., Biotin).
-
Expert Insight: The linker attachment point is critical. It should be placed on a part of the molecule that, based on structure-activity relationship (SAR) data (if available) or chemical intuition, is least likely to be involved in the binding interaction. For this molecule, derivatizing the acetyl group or extending the propyl chain might be viable options. A "negative control" probe, where the linker is attached to a critical binding motif, should also be synthesized.
-
-
Immobilization:
-
Action: Covalently couple the biotinylated probe to streptavidin-coated agarose or magnetic beads.
-
Trustworthiness: Quantify the amount of immobilized probe to ensure consistency between experiments. Use mock-coupled beads (with no probe) as a crucial negative control.
-
-
Protein Pulldown:
-
Action: Incubate the probe-coupled beads with a native cell or tissue lysate. A typical protein concentration is 1-5 mg/mL.
-
Expert Insight: The choice of lysis buffer is key. It must be non-denaturing to preserve protein structure and interactions but strong enough to solubilize the proteome. Buffers containing mild non-ionic detergents (e.g., NP-40, Triton X-100) are often a good starting point.
-
-
Competitive Elution & Washing:
-
Action:
-
First, wash the beads extensively with lysis buffer to remove proteins that bind non-specifically to the beads or the probe.
-
Next, elute the specific binding partners by incubating the beads with a high concentration of the original, non-tagged "free" compound.
-
-
Trustworthiness: This competition step is the most important control. Only proteins that are specifically displaced by the free compound are considered high-confidence hits. A parallel control experiment using a structurally similar but biologically inactive analog for elution further strengthens the data.
-
-
Protein Identification by LC-MS/MS:
-
Action: The eluted proteins are separated by SDS-PAGE, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Expert Insight: The protein abundance in the competitive elution sample is quantitatively compared against control elutions (e.g., mock beads, elution with an inactive compound). True targets should be significantly enriched only in the specific elution fraction. Label-free quantification (LFQ) or stable isotope labeling methods (SILAC) can provide robust quantitative data.
-
The diagram below outlines this self-validating workflow.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Phase 3: Orthogonal Target Validation
Identifying a protein hit via AC-MS is a major step, but it is not definitive proof of a functional target. The interaction must be validated using orthogonal methods that do not rely on an affinity probe.
Biophysical Confirmation of Direct Binding
-
Rationale: These methods confirm a direct, physical interaction between the unmodified compound and the purified candidate protein, and critically, they provide quantitative data on binding affinity (KD). A high affinity (typically nanomolar to low micromolar KD) is a strong indicator of a physiologically relevant interaction.
-
Protein Immobilization: Covalently immobilize the purified, recombinant candidate protein onto a sensor chip surface. A control flow cell should be prepared (e.g., mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding signals.
-
Analyte Injection: Prepare a series of precise dilutions of the 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine compound in a suitable running buffer. Inject these concentrations sequentially over the protein and control flow cells, from lowest to highest.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of compound binding to the immobilized protein. This generates sensorgrams showing the association (kon) and dissociation (koff) phases.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic rate constants (kon and koff). The equilibrium dissociation constant (KD) is then calculated as koff/kon.
-
Trustworthiness: A valid result requires that the binding is specific to the protein channel, concentration-dependent, and saturable. The data should fit well to a kinetic model.
| Parameter | Description | Significance |
| kon (M-1s-1) | Association Rate Constant | How quickly the compound binds to the target. |
| koff (s-1) | Dissociation Rate Constant | How quickly the compound dissociates from the target. |
| KD (M) | Dissociation Constant (koff/kon) | The concentration of compound required to occupy 50% of the target protein sites at equilibrium. Lower KD means higher affinity. |
Cellular Target Engagement
-
Rationale: It is essential to prove that the compound binds its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this. The principle is that when a compound binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of the candidate target protein remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein versus temperature. A successful result is a rightward shift in the melting curve for the target protein in the compound-treated samples compared to the vehicle control, indicating thermal stabilization upon binding.
Functional Validation using Genetics
-
Rationale: The ultimate proof of a target is demonstrating that the compound's biological effect is dependent on the presence of that target. Genetic manipulation (e.g., CRISPR/Cas9 knockout or siRNA knockdown) is the most direct way to establish this causal link.
-
Establish Phenotypic Assay: First, a robust and quantifiable cellular phenotype caused by the compound must be established (e.g., inhibition of cell proliferation, activation of a reporter gene, etc.).
-
Generate Knockout Cell Line: Use CRISPR/Cas9 to generate a cell line in which the gene encoding the candidate target protein has been knocked out. A non-targeting control cell line must be generated in parallel.
-
Phenotypic Comparison: Treat both the knockout and control cell lines with a dose-response range of the compound.
-
Validation: If the protein is the true functional target, the knockout cell line should become resistant to the compound's effects, causing a significant rightward shift in the dose-response curve compared to the control cell line.
Caption: The logical pillars of orthogonal target validation.
Conclusion
The process of identifying the biological target of a novel compound like 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine is a systematic, multi-disciplinary endeavor. It begins with computationally-driven hypothesis generation and moves to unbiased, proteome-wide experimental screening. The resulting candidates must then survive a rigorous gauntlet of orthogonal validation assays that confirm direct binding, cellular engagement, and functional necessity. By following this integrated and self-validating workflow, research and development teams can confidently de-orphan novel chemical matter, paving the way for a deeper understanding of its mechanism of action and accelerating its potential journey toward therapeutic application.
References
-
Title: The ChEMBL database in 2021: a decade of big data in chemical biology and drug discovery. Source: Nucleic Acids Research URL: [Link]
-
Title: PubChem 2023. Source: Nucleic Acids Research URL: [Link]
-
Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Source: Nucleic Acids Research URL: [Link]
-
Title: A perspective on chemical proteomics. Source: Analytical Chemistry URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols URL: [Link]
The Pivotal Role of the Piperidine Scaffold: A Deep Dive into the Structure-Activity Relationship of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine Analogs
A Senior Application Scientist's Guide to Navigating Chemical Space for Novel Therapeutics
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets.[3] This guide delves into the structure-activity relationship (SAR) of a specific class of piperidine derivatives: 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine analogs. We will explore the synthetic rationale, key structural modifications, and their impact on biological activity, providing a framework for the rational design of novel therapeutic agents.
The Piperidine Core: A Foundation for Diverse Biological Activity
The piperidine moiety is a six-membered heterocycle containing a nitrogen atom, and its derivatives are known to exhibit a wide range of pharmacological properties, including analgesic, anticancer, antipsychotic, and antimicrobial activities.[2][4][5][6] The versatility of the piperidine scaffold lies in its synthetic tractability, allowing for systematic modifications at various positions to optimize potency, selectivity, and pharmacokinetic profiles.[3]
The general structure of the compounds discussed in this guide is centered around a 1,4-disubstituted piperidine core. The substituents at the 1-position (N-acetyl group) and the 4-position (N-(3-isopropoxypropyl)amine group) are key determinants of the molecule's interaction with its biological target.
Synthetic Strategies: Building the Analog Library
The synthesis of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine and its analogs typically begins with a commercially available piperidine precursor, such as N-Boc-4-aminopiperidine. The general synthetic approach involves a sequence of protection, alkylation/acylation, and deprotection steps.
Experimental Protocol: General Synthesis of N-Substituted Piperidin-4-amine Analogs
-
Protection of the Piperidine Nitrogen: Start with 4-aminopiperidine and protect the piperidine nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent its reaction in subsequent steps.
-
N-Alkylation of the 4-Amino Group: The primary amine at the 4-position is then alkylated. For the parent compound, this involves reductive amination with 3-isopropoxypropanal. Analogs can be synthesized by using different aldehydes or ketones.
-
Deprotection of the Piperidine Nitrogen: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
N-Acylation of the Piperidine Nitrogen: The final step is the acylation of the piperidine nitrogen. For the parent compound, this is achieved using acetyl chloride or acetic anhydride. A variety of acylating agents can be used to generate a library of analogs with different substituents at this position.
Caption: Logical relationships in the SAR exploration of the core scaffold.
Potential Biological Targets and Screening Strategies
Given the structural motifs present in 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine, several biological targets can be hypothesized. The 4-aminopiperidine scaffold is present in compounds targeting G-protein coupled receptors (GPCRs) and ion channels. [7]Specifically, analogs of 4-aminopiperidine have shown activity as analgesics, potentially acting on opioid receptors. [4][5]
Experimental Protocol: In Vitro Receptor Binding Assay
-
Target Selection: Based on structural similarity to known ligands, select a panel of potential receptor targets (e.g., mu-opioid receptor, histamine H3 receptor, serotonin 5-HT4 receptor).
-
Radioligand Binding: Perform competitive binding assays using a radiolabeled ligand known to bind to the target receptor with high affinity.
-
Incubation: Incubate the receptor preparation (e.g., cell membranes expressing the receptor) with the radioligand and varying concentrations of the test compound.
-
Separation and Detection: Separate the bound and free radioligand and quantify the amount of bound radioactivity.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
Conclusion and Future Directions
The 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine scaffold represents a promising starting point for the development of novel therapeutic agents. A thorough understanding of its structure-activity relationship is paramount for optimizing its biological profile. By systematically modifying the N-acetyl and N-isopropoxypropyl substituents and evaluating the resulting analogs in relevant biological assays, researchers can unlock the full therapeutic potential of this versatile chemical class. Future work should focus on synthesizing a diverse library of analogs, determining their in vitro and in vivo activity, and elucidating their mechanism of action.
References
- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
-
Taylor & Francis Online. (2023, July 25). Full article: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]
- Mokhtary, M., & Mahooti, K. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- Blumberg Institute. (2024, October 22). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
-
PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
- IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
-
PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
ResearchGate. (2025, October 25). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Retrieved from [Link]
-
PubMed. (2010, July 15). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-phenyl-4-(3-trifluoromethylphenoxy)piperidine. Retrieved from [Link]
-
MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Retrieved from [Link]
- Google Patents. (n.d.). WO2007057775A1 - Spiropiperidine derivatives.
-
ResearchGate. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]
-
PubMed. (2015, April 15). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Retrieved from [Link]
-
PubMed - NIH. (n.d.). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Retrieved from [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ijnrd.org [ijnrd.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Value of the N-Acetyl Piperidine Scaffold
An In-Depth Technical Guide to the Exploratory Screening of N-Acetyl Piperidine Libraries
In the landscape of medicinal chemistry, the piperidine heterocycle stands as a "privileged scaffold," a structural motif frequently found in a vast array of clinically approved drugs and bioactive natural products.[1][2][3][4] Its prevalence is not coincidental; the six-membered nitrogenous ring offers a unique combination of conformational flexibility, metabolic stability, and three-dimensional diversity that makes it an ideal cornerstone for drug design.[3][5] This guide focuses on a specific, strategically important subclass: N-acetyl piperidine derivatives. The introduction of the N-acetyl group serves a dual purpose. It not only modulates critical physicochemical properties such as solubility and membrane permeability but also provides a synthetically tractable handle for the creation of diverse compound libraries.[6]
This document serves as a technical whitepaper for researchers, scientists, and drug development professionals. It provides a comprehensive walkthrough of the exploratory screening process for N-acetyl piperidine libraries, moving logically from the principles of library design and synthesis to the execution of a robust screening cascade and the critical phase of hit-to-lead validation. Our approach emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in established scientific principles.
Part 1: Foundational Strategy - Library Design and Synthesis
The success of any screening campaign is fundamentally linked to the quality and design of the chemical library. The decision to build or acquire an N-acetyl piperidine library should be guided by a clear strategic objective.
The Rationale: Why N-Acetyl Piperidine?
The choice of this scaffold is a deliberate one, rooted in its inherent advantages for drug discovery:
-
Physicochemical Modulation: The piperidine ring's non-aromatic, saturated nature allows for fine-tuning of properties like lipophilicity and pKa. The N-acetyl group further enhances this, often improving aqueous solubility and acting as a hydrogen bond acceptor.[3][6]
-
Metabolic Stability: The piperidine core is generally more resistant to metabolic degradation compared to other heterocyclic systems, a favorable trait for developing compounds with improved pharmacokinetic profiles.[3]
-
Stereochemical Complexity: The chair-like conformation of the piperidine ring allows for the introduction of substituents in distinct axial and equatorial positions, creating precise three-dimensional arrangements for optimal target engagement.[6]
-
Synthetic Tractability: The N-acetyl group provides a convenient and versatile point for chemical modification, allowing for the rapid generation of analogs, which is crucial for subsequent Structure-Activity Relationship (SAR) studies.[5]
Library Design Philosophy: Diversity vs. Focus
Two primary philosophies guide the construction of screening libraries:
-
Diversity-Oriented Synthesis (DOS): When the biological target is unknown or when screening against a wide range of targets, a diversity-oriented library is paramount. The goal is to maximize chemical space coverage. This can be achieved by synthesizing a wide variety of substitution patterns on the piperidine core or by acquiring commercially available diversity libraries.[7][8]
-
Target-Oriented Synthesis (TOS): If a specific biological target or a known pharmacophore is the objective, a focused library is more efficient.[9] In this approach, the N-acetyl piperidine scaffold is decorated with functionalities known or predicted to interact with the target, often guided by computational modeling or existing literature on related ligands.
Computational tools play a critical role in modern library design. Predicting properties like "drug-likeness" using frameworks such as Lipinski's Rule of 5 helps filter out compounds with unfavorable characteristics before synthesis or acquisition, enriching the library with molecules that have a higher probability of becoming viable drug candidates.[10]
Part 2: The Screening Cascade - From Library to Confirmed Hits
The screening cascade is a multi-stage, systematic process designed to efficiently identify and validate active compounds from a large library while methodically eliminating false positives.
Caption: The drug discovery screening cascade.
Stage 1: Primary High-Throughput Screening (HTS)
The objective of HTS is to rapidly interrogate the entire compound library against the biological target to identify initial "hits".[11][12] This process demands a robust, miniaturized, and automated assay.
Causality in Assay Choice: The selection of an assay format is critical. For example, a biochemical assay like Fluorescence Polarization (FP) is excellent for identifying direct binding to a purified protein target. It is fast, sensitive, and homogeneous (no wash steps), making it ideal for automation.
Experimental Protocol: Fluorescence Polarization (FP) Binding Assay
This protocol describes a generic FP assay to screen for inhibitors of a protein-ligand interaction.
-
Principle: A small, fluorescently-labeled ligand (probe) binds to a larger protein, causing it to tumble more slowly in solution. When excited with polarized light, the emitted light remains highly polarized. A compound that displaces the probe will cause it to tumble freely, resulting in a decrease in polarization.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimized for protein stability and binding (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Protein Target: Dilute the purified protein to 2x the final desired concentration in assay buffer.
-
Fluorescent Probe: Dilute the fluorescently-labeled ligand to 2x the final desired concentration (typically at its Kd value) in assay buffer.
-
Compound Plates: Prepare N-acetyl piperidine library compounds in 384-well plates, typically as a 10 mM stock in DMSO. For the primary screen, a single high concentration (e.g., 10-20 µM) is used.
-
-
Assay Procedure (384-well format):
-
Dispense 50 nL of compound from the library plate into the assay plate using an acoustic dispenser.
-
Add 10 µL of the 2x Protein Target solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow compound-protein binding.
-
Add 10 µL of the 2x Fluorescent Probe solution to initiate the competition reaction.
-
Incubate for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.
-
Read the plate on an FP-capable plate reader, measuring parallel and perpendicular fluorescence intensity. Calculate the millipolarization (mP) value for each well.
-
-
Controls:
-
Negative Control (0% Inhibition): DMSO only (no compound). Defines the upper signal window.
-
Positive Control (100% Inhibition): A known inhibitor or a high concentration of unlabeled ligand. Defines the lower signal window.
-
Stage 2: Hit Confirmation and Triage
The initial hits from HTS are statistical flags, not confirmed active compounds. The goal of this stage is to verify the activity and determine its potency.[13]
-
Hit Confirmation: Cherry-pick the initial hits and re-test them in the primary assay to ensure the activity is reproducible. This step eliminates random errors from the primary screen.
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (typically an 8- to 12-point titration). This allows for the calculation of the half-maximal inhibitory or effective concentration (IC50 or EC50), a key measure of a compound's potency. Compounds that do not show a clear dose-dependent effect are often deprioritized.
Stage 3: Orthogonal and Secondary Assays
A critical self-validating step is to test the confirmed hits in an orthogonal assay. This involves using a different technology or biological system to measure the same endpoint.
The Logic of Orthogonal Testing: False positives in HTS can arise from assay artifacts (e.g., compound fluorescence, protein aggregation). An orthogonal assay with different detection principles (e.g., moving from a biochemical FP assay to a cell-based reporter gene assay) provides strong evidence that the observed activity is genuine and not an artifact of the primary screening technology. This step is crucial for building trust in the hit compounds before committing significant resources.
| Compound ID | Primary HTS (% Inhibition @ 10µM) | Confirmed IC50 (µM) | Orthogonal Assay (EC50, µM) | Status |
| NAP-001 | 75% | 1.2 | 1.5 | Validated Hit |
| NAP-002 | 68% | 5.8 | 6.2 | Validated Hit |
| NAP-003 | 82% | 0.9 | > 50 | False Positive |
| NAP-004 | 55% | 15.3 | 18.1 | Low Potency |
| NAP-005 | 91% | 0.5 | 0.4 | Validated Hit |
Table 1: Representative data from a screening cascade for an N-acetyl piperidine library.
Part 3: The Path Forward - From Validated Hit to Lead Series
Once a set of hits has been validated through the screening cascade, the project transitions into the hit-to-lead (H2L) phase of drug discovery.[13][14][15] The objective here is to transform a screening hit, which may have modest potency and unoptimized properties, into a "lead" compound with a more attractive profile for further development.
Structure-Activity Relationship (SAR) Exploration
SAR is the cornerstone of the H2L process. It involves systematically synthesizing and testing analogs of a validated hit to understand how specific structural changes impact biological activity.[16][17][18] The N-acetyl piperidine scaffold is exceptionally well-suited for this exploration.
The Causality of SAR: The goal is to build a predictive model of the pharmacophore. For instance, do bulky groups at the 4-position of the piperidine ring increase potency? Is the N-acetyl group essential, or can it be replaced? Answering these questions through iterative synthesis and testing allows chemists to rationally design compounds with improved properties.[18]
Caption: A simplified SAR exploration workflow.
Lead Optimization and Future Directions
The most promising compounds from the H2L phase, now considered "leads," advance to lead optimization.[14][15] This phase expands beyond potency to rigorously optimize a multiparameter profile, including:
-
Selectivity: Ensuring the compound does not interact with off-targets.
-
Pharmacokinetics (ADME): Optimizing absorption, distribution, metabolism, and excretion properties.
-
In Vivo Efficacy: Demonstrating activity in relevant animal models of disease.
The exploratory screening of an N-acetyl piperidine library is the first critical step on a long but logical path. By employing a rigorous, self-validating screening cascade and leveraging the inherent strengths of the scaffold, research teams can efficiently identify and advance novel chemical matter toward the development of next-generation therapeutics.
References
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]
-
Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. Hilaris Publisher. [Link]
-
Hit & Lead Discovery | Hit-to-Lead Services. Axxam SpA. [Link]
-
Design, synthesis and biological evaluation of novel copper-chelating acetylcholinesterase inhibitors with pyridine and N-benzylpiperidine fragments. PubMed. [Link]
-
Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]
-
Hit to lead. Wikipedia. [Link]
-
Compound Libraries Available for HTS | High-Throughput Screening @ The Nucleus. Stanford University. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. PubMed Central. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Medium. [Link]
-
Piperidine-based drug discovery. University of Arizona. [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. PubMed. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. PubMed Central. [Link]
-
SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. PubMed. [Link]
-
SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. PubMed. [Link]
-
Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. University of Cambridge. [Link]
-
Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. SciSpace. [Link]
-
Hit-to-Lead process | Drug Discovery. Oncodesign Services. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. nbinno.com [nbinno.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. 페이지를 사용할 수 없음 | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Compound Libraries Available for HTS | High-Throughput Screening @ The Nucleus | Stanford Medicine [med.stanford.edu]
- 9. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. old.sk.ru [old.sk.ru]
- 11. mdpi.com [mdpi.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Hit to lead - Wikipedia [en.wikipedia.org]
- 14. axxam.com [axxam.com]
- 15. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Methodological & Application
Protocol for the N-Acetylation of Functionalized Piperidines: A Guide to Synthesis, Selectivity, and Optimization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The N-acetylation of this moiety is a critical transformation, serving not only as a method for installing a key pharmacophore but also as a robust strategy for protecting the piperidine nitrogen during multi-step syntheses.[3][4][5] This application note provides a comprehensive guide to the N-acetylation of functionalized piperidines. We delve into the underlying reaction mechanisms, present detailed and validated experimental protocols, and offer field-proven insights into overcoming common challenges such as chemoselectivity and side reactions. This guide is designed to empower researchers to confidently and efficiently perform this essential chemical transformation.
Introduction: The Significance of N-Acetyl Piperidines
Piperidine derivatives are ubiquitous in the pharmaceutical industry, found in over twenty classes of drugs, including analgesics, antipsychotics, and antihistamines.[1][6] The functionalization of the piperidine nitrogen atom is a cornerstone of drug design, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
The N-acetyl group, specifically, is more than just a simple protecting group.[7] It acts as a hydrogen bond acceptor and can introduce conformational constraints, which can be pivotal for optimizing a compound's binding affinity to its biological target. This guide focuses on the practical execution of N-acetylation, a seemingly straightforward but nuanced reaction, especially when other functional groups are present on the piperidine ring.
Reaction Mechanism and Core Principles
The N-acetylation of a secondary amine, such as piperidine, is a classic example of nucleophilic acyl substitution. The reaction's efficiency and selectivity are governed by the nucleophilicity of the amine, the electrophilicity of the acetylating agent, and the choice of solvent and base.
The Causality of Reagent Choice
The most common and effective acetylating agents are acetic anhydride and acetyl chloride.[8]
-
Acetic Anhydride: A moderately reactive and cost-effective reagent. The reaction produces acetic acid as a byproduct, which must be neutralized by a base to drive the reaction to completion.
-
Acetyl Chloride: Significantly more reactive than acetic anhydride. It reacts rapidly, often at lower temperatures, but is highly sensitive to moisture and produces corrosive hydrogen chloride (HCl) gas as a byproduct.[9] Its high reactivity can sometimes lead to lower chemoselectivity.
The piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate which then collapses, expelling the leaving group (acetate or chloride) to yield the N-acetylated product.[10]
The Indispensable Role of a Base
The inclusion of a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or pyridine, is critical.[11] Its primary function is to act as an acid scavenger. By neutralizing the acidic byproduct (acetic acid or HCl), the base prevents the protonation of the starting piperidine.[5] Protonation would form an ammonium salt, rendering the nitrogen non-nucleophilic and halting the reaction. A slight excess of the base (1.1-1.5 equivalents) is typically used to ensure the reaction proceeds to completion.
Achieving Chemoselectivity
Functionalized piperidines may contain other nucleophilic groups, such as hydroxyls (-OH). In these cases, achieving selective N-acetylation over O-acetylation is paramount.
-
Inherent Nucleophilicity: The nitrogen of a secondary amine is generally a stronger nucleophile than the oxygen of a primary or secondary alcohol. Under standard conditions with a base like TEA at 0 °C to room temperature, N-acetylation is kinetically favored.
-
Avoiding O-Acetylation: O-acetylation can become competitive at higher temperatures or with the use of specific catalysts like 4-dimethylaminopyridine (DMAP) in large quantities. For substrates with sensitive hydroxyl groups, it is crucial to maintain low temperatures and avoid potent acylation catalysts unless O-acetylation is also desired. Some methods have been developed for highly chemoselective N-acylation even in the presence of hydroxyl groups under catalyst-free conditions.[3]
Visualization of the N-Acetylation Workflow
The following diagram illustrates the general mechanism for the N-acetylation of a piperidine derivative using acetic anhydride.
Caption: General mechanism of piperidine N-acetylation.
The logical workflow for planning a successful N-acetylation experiment is outlined below.
Caption: Decision workflow for protocol selection.
Experimental Protocols
Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Acetyl chloride and acetic anhydride are corrosive and irritants.
Protocol 1: Standard N-Acetylation Using Acetic Anhydride
This protocol is robust and suitable for a wide range of piperidine substrates.
A. Reagents & Equipment
-
Functionalized Piperidine (1.0 equiv.)
-
Acetic Anhydride (Ac₂O) (1.1 - 1.2 equiv.)
-
Triethylamine (TEA) or Pyridine (1.2 - 1.5 equiv.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, ice-water bath, separatory funnel, rotary evaporator.
B. Step-by-Step Procedure
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the functionalized piperidine (1.0 equiv.).[11]
-
Dissolution: Dissolve the substrate in anhydrous DCM to a concentration of approximately 0.1–0.5 M.[11]
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the reaction rate and minimizing side reactions, especially with sensitive substrates.
-
Base Addition: Add the non-nucleophilic base (e.g., triethylamine, 1.2 equiv.) to the stirred solution.
-
Acylation: Add acetic anhydride (1.1 equiv.) dropwise to the solution over several minutes. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.[11]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[9][11]
C. Workup and Purification
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acetic anhydride and the triethylammonium salt.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.[11]
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[11]
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure N-acetylated piperidine.[11]
Protocol 2: Rapid N-Acetylation Using Acetyl Chloride
This protocol is suitable for less sensitive substrates where high reactivity is desired.
A. Reagents & Equipment
-
Same as Protocol 1, but substitute Acetic Anhydride with Acetyl Chloride (1.05 - 1.1 equiv.).
B. Step-by-Step Procedure
-
Follow steps 1-4 from Protocol 1. It is highly recommended to keep the temperature at 0 °C or even lower (-10 °C) due to the high reactivity of acetyl chloride.
-
Acylation: Add a solution of acetyl chloride (1.05 equiv.) in anhydrous DCM dropwise to the cooled reaction mixture. Vigorous formation of triethylammonium chloride salt (a white precipitate) is often observed.[9]
-
Reaction Monitoring: The reaction is often complete within 30-60 minutes at 0 °C. Monitor closely by TLC/LC-MS.
-
Proceed with the Workup and Purification as described in Protocol 1.
Data and Expected Outcomes
The choice of protocol and reaction conditions should yield the desired N-acetylated product in good to excellent yields. The table below provides illustrative examples for various functionalized piperidines.
| Substrate (Functionalized Piperidine) | Acetylating Agent | Base | Temp. (°C) | Time (h) | Typical Yield (%) | Key Consideration |
| 4-Hydroxypiperidine | Acetic Anhydride | TEA | 0 → RT | 2-3 | 85-95% | Low temperature (0 °C) is critical to ensure high N- vs. O-acetylation selectivity.[3] |
| Ethyl Piperidine-4-carboxylate | Acetyl Chloride | Pyridine | 0 | 1 | >90% | The ester group is stable under these conditions. Acetyl chloride provides a rapid conversion. |
| 4-Phenylpiperidine | Acetic Anhydride | TEA | RT | 2 | >95% | A robust substrate with no sensitive functional groups; reaction can often be run at room temperature. |
| N-Boc-3-aminopiperidine | Acetic Anhydride | TEA | 0 → RT | 4-6 | 80-90% | The primary amine is more nucleophilic and will be acetylated. The Boc-group is stable to these conditions. |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Insufficient base or acetylating agent.- Piperidine starting material is protonated (e.g., HCl salt).- Incomplete reaction. | - Ensure accurate stoichiometry (1.1-1.2 equiv. of acylating agent, 1.2-1.5 equiv. of base).[11]- If starting with a salt, add an additional equivalent of base.- Increase reaction time or warm slightly (e.g., to 40 °C), monitoring for side products. |
| Side Product Formation (e.g., Di-acylation) | - Presence of other highly nucleophilic groups (e.g., another amine, -OH).- Reaction temperature too high. | - Use precisely 1.05-1.1 equivalents of the acetylating agent.- Maintain low temperature (0 °C or below).- Consider protecting the other functional group if selectivity cannot be achieved.[12] |
| Epimerization | - Stereocenter alpha (α) to the nitrogen.- Prolonged exposure to basic conditions. | - Use a milder base or limit the reaction time.- Keep the temperature as low as possible to minimize the rate of epimerization.[11] |
| Difficult Purification | - Excess acetylating agent or base remaining.- Similar polarity of starting material and product. | - Ensure the aqueous NaHCO₃ quench is thorough.- A dilute acid wash (e.g., 1M HCl) can remove residual base, but may risk product stability if it contains acid-labile groups.[9]- Optimize chromatography solvent system for better separation. |
Conclusion
The N-acetylation of functionalized piperidines is a fundamental and versatile reaction in modern organic and medicinal chemistry. By understanding the underlying principles of nucleophilic acyl substitution and the critical roles of reagents and reaction conditions, researchers can effectively synthesize a vast array of N-acetylated products. The protocols provided herein, along with the troubleshooting guide, offer a solid foundation for achieving high yields and purity while navigating the challenges posed by complex, multi-functionalized substrates.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][2][13]
-
Sarpong, R., et al. (2020). Approaches to α-functionalization of piperidines by C-H activation. ResearchGate. [Link][14]
-
Asano, K. (2001). Method for producing N-acetylhomopiperazines. Google Patents (JP2001106676A). [15]
-
Toukhi, M., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(7), 1931-1937. [Link][3]
-
Sarpong, R., et al. (2021). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. RSC Publishing. [Link][16]
-
Kollár, L., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health (NIH). [Link][7][17]
-
MacMillan, D. W. C., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. [Link][18]
-
Multiple Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link][19]
-
User "user131711". (2022). Acetylation of Secondary amines. Chemistry Stack Exchange. [Link][9]
-
Naik, S., et al. (2004). Acetylation of amines with acetic anhydride. ResearchGate. [Link][20]
-
MacMillan, D. W. C., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. [Link][21]
-
Leah4sci. (2022). Acylation of an amine using acetic anhydride. YouTube. [Link][10]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link][22]
-
Reilly, J. (1944). Process for the purification of piperidine. Google Patents (US2363158A). [23]
-
Organic Chemistry Portal. (2008). Acetamides. Organic Chemistry Portal. [Link][24]
-
Gowda, D. C. (2005). Convenient, Cost-Effective, and Mild Method for the N-Acetylation of Anilines and Secondary Amines. Taylor & Francis Online. [Link][8]
-
LibreTexts. (2021). Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link][5]
-
Rubin, M. (Ed.). (2017). Piperidine-based drug discovery. University of Arizona Libraries. [Link][6]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. JP2001106676A - Method for producing N-acetylhomopiperazines - Google Patents [patents.google.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 24. Acetamides [organic-chemistry.org]
Application Notes & Protocols: A Framework for Evaluating 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine in CNS Drug Discovery
Introduction
The discovery of novel therapeutics for Central Nervous System (CNS) disorders remains one of the most challenging frontiers in modern medicine. The intricate nature of the brain, protected by the formidable blood-brain barrier (BBB), demands a rigorous and multi-faceted approach to drug development.[1] This guide outlines a comprehensive strategy for the evaluation of a novel chemical entity, 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine , as a potential candidate for CNS drug discovery.
The subject molecule features a piperidine scaffold, a privileged structure in medicinal chemistry known to be a core component of numerous CNS-active agents.[2][3] Its structural attributes—a tertiary amine, an amide group, and an ether linkage—suggest potential interactions with a range of CNS targets and provide handles for synthetic modification. Lacking extensive prior characterization in public literature, this compound represents a starting point for a systematic discovery campaign. This document provides a roadmap, from initial computational assessment to preclinical in vivo validation, designed to elucidate its therapeutic potential.
Part 1: Initial Characterization and Feasibility
Before committing significant resources to wet-lab experiments, a foundational understanding of the molecule's drug-like properties is essential. This initial phase combines computational modeling with fundamental physicochemical analysis to predict its suitability as a CNS drug candidate.
In Silico Profiling: Predicting CNS Drug-Likeness
Computational tools offer a rapid, cost-effective first pass to evaluate a compound's potential.[4] The primary goal is to predict its ability to cross the blood-brain barrier and engage CNS targets without significant liabilities.
Key Computational Assessments:
-
Physicochemical Properties: Prediction of pKa, logP (lipophilicity), and polar surface area (PSA). For CNS drugs, a PSA < 90 Ų and a logP between 1 and 3 are often considered favorable.
-
Blood-Brain Barrier (BBB) Penetration: Utilization of models (e.g., PBPK models) to predict the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu).[5][6][7]
-
ADMET Prediction: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles, including prediction of interactions with key metabolic enzymes (e.g., Cytochrome P450s) and transporters (e.g., P-glycoprotein).[8]
-
Target Fishing: Docking studies against a panel of known CNS targets (e.g., GPCRs, ion channels, transporters) to generate hypotheses about its potential mechanism of action.
Proposed Synthesis and Analog Design
A robust and scalable synthetic route is crucial for producing the required quantities of the parent compound and for generating a library of analogs to explore the Structure-Activity Relationship (SAR). A plausible retrosynthetic approach is outlined below. The synthesis could start from a commercially available piperidine derivative, such as 4-aminopiperidine.
Hypothetical Synthetic Pathway:
-
N-Acetylation: Protection of the piperidine nitrogen with an acetyl group using acetic anhydride or acetyl chloride.
-
Reductive Amination: Reaction of the resulting 1-acetyl-piperidin-4-amine with 3-isopropoxypropanal in the presence of a reducing agent like sodium triacetoxyborohydride to form the desired secondary amine.
This synthetic flexibility allows for the systematic modification of three key regions of the molecule: the piperidine substituent (acetyl group), the linker (isopropoxypropyl chain), and the core (piperidine ring itself).
Caption: Analog generation strategy for SAR exploration.
Part 2: In Vitro Pharmacological Evaluation
This phase aims to identify the biological target(s) of the compound, elucidate its mechanism of action, and quantitatively assess its ability to cross a biological barrier mimicking the BBB.
Target Identification and Functional Activity
The initial step involves broad screening to identify potential biological targets, followed by more focused assays to confirm activity and determine potency.
Experimental Protocol: Broad Target Screening (Example)
-
Objective: To identify potential CNS targets for 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine.
-
Method: Utilize a commercial radioligand binding assay panel (e.g., a CNS-focused panel) against 40-50 common receptors, ion channels, and transporters.
-
Procedure: a. Prepare a stock solution of the test compound in DMSO. b. The compound is tested at a fixed concentration (e.g., 10 µM) in duplicate. c. The assay measures the displacement of a specific radioligand from its target protein by the test compound. d. Results are expressed as a percentage of inhibition of radioligand binding.
-
Interpretation: Targets showing significant inhibition (>50%) are flagged for further investigation.
Hypothetical Target & Signaling Pathway
Assuming the screening identifies the Serotonin 5-HT2A receptor, a common target for piperidine-containing CNS drugs, as a potential hit. The next step is to determine if the compound acts as an agonist or antagonist and to measure its potency (EC₅₀ or IC₅₀).
Caption: Hypothetical 5-HT2A antagonist signaling pathway.
Blood-Brain Barrier Permeability Assessment
An in vitro BBB model is a critical tool for quantifying a compound's ability to cross into the CNS.[9][10][11] The transwell assay is a widely used method for this purpose.[9]
Protocol: In Vitro BBB Transwell Assay
-
Objective: To determine the permeability coefficient (Papp) of the test compound across a cellular model of the BBB.
-
Model: Co-culture of human brain microvascular endothelial cells (hBMECs) with astrocytes on a porous transwell membrane insert.
-
Procedure: a. Culture the hBMECs on the apical side of the transwell insert until a confluent monolayer is formed, confirmed by Transendothelial Electrical Resistance (TEER) measurement.[9] b. Add the test compound to the apical (blood side) chamber at a known concentration. c. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (brain side) chamber. d. Quantify the concentration of the compound in the basolateral samples using LC-MS/MS. e. Calculate the apparent permeability coefficient (Papp).
-
Controls: Include a low-permeability marker (e.g., Lucifer Yellow) to assess monolayer integrity and a high-permeability compound (e.g., propranolol) as a positive control.
Hypothetical Data Presentation:
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Predicted CNS Penetration |
| Test Compound | 4.5 | 1.2 | Moderate to High |
| Propranolol (High) | 20.1 | 1.0 | High |
| Atenolol (Low) | 0.2 | 1.1 | Low |
Part 3: In Vivo Preclinical Evaluation
Successful in vitro results trigger the transition to in vivo studies in animal models. This phase evaluates the compound's real-world pharmacokinetic and pharmacodynamic profile.
Pharmacokinetic (PK) Profiling
PK studies determine how an organism absorbs, distributes, metabolizes, and excretes a drug.[4] For CNS candidates, a key objective is to measure brain exposure.[1]
Protocol: Rodent Pharmacokinetic and Brain Penetration Study
-
Objective: To determine key PK parameters and the brain-to-plasma ratio of the test compound.
-
Model: Male Sprague-Dawley rats.
-
Procedure: a. Administer the compound via intravenous (IV) and oral (PO) routes to different cohorts of animals. b. Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). c. At each time point, a subset of animals is euthanized, and brains are collected. d. Process plasma and brain tissue homogenates and analyze for drug concentration using LC-MS/MS.
-
Analysis: Calculate key parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), oral bioavailability (%F), and the brain-to-plasma concentration ratio (Kp).
Hypothetical Pharmacokinetic Data Summary:
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| t₁/₂ (h) | 3.5 | 4.1 |
| Cₘₐₓ (ng/mL) | N/A | 280 |
| AUC (ng·h/mL) | 450 | 1800 |
| Bioavailability (%F) | N/A | 40% |
| Brain Kp | 1.5 | 1.6 |
Pharmacodynamic (PD) and Efficacy Models
Based on the validated in vitro target, an appropriate in vivo behavioral model is selected to assess efficacy.[12][13] If the compound is a 5-HT2A antagonist, it might have potential as an atypical antipsychotic or an antidepressant.
Protocol: Mouse Forced Swim Test (Antidepressant Model)
-
Objective: To evaluate the potential antidepressant-like effects of the test compound.
-
Model: Male C57BL/6 mice.
-
Procedure: a. Dose animals with the vehicle, a positive control (e.g., fluoxetine), or the test compound at various doses 60 minutes before the test. b. Place each mouse in a cylinder of water from which it cannot escape. c. Record a 6-minute session and score the duration of immobility during the last 4 minutes.
-
Interpretation: A significant reduction in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.
Conclusion and Decision-Making Framework
The systematic evaluation of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine as a potential CNS drug candidate requires a staged, data-driven approach. The workflow described herein, from in silico prediction to in vivo efficacy testing, provides a robust framework for decision-making. Promising results at each stage—demonstrating favorable drug-like properties, potent and selective on-target activity, significant BBB permeability, and efficacy in a relevant animal model—would justify its advancement into more comprehensive preclinical safety and toxicology studies, ultimately paving the way for potential clinical development.
References
- de Lange, E. C. (2013). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Fluids and Barriers of the CNS, 10(1), 16.
-
Medicilon. (n.d.). CNS Pharmacology Models. Available at: [Link]
-
Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Available at: [Link]
-
The Journal of American Medical Science and Research. (n.d.). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. Available at: [Link]
-
Bentham Science. (n.d.). Patented In Vitro Blood-Brain Barrier Models in CNS Drug Discovery. Available at: [Link]
-
Sygnature Discovery. (n.d.). CNS Disorder Models - Drug Discovery. Available at: [Link]
-
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Available at: [Link]
-
Aragen. (n.d.). Pharmacokinetic Strategies in CNS Drug Discovery. Available at: [Link]
-
Yamamoto, Y., Välitalo, P. A., van den Berg, M., Hartman, R., van der Mierden, S., Wong, Y. C., ... & de Lange, E. C. (2018). Prediction of human CNS pharmacokinetics using a physiologically-based pharmacokinetic modeling approach. European Journal of Pharmaceutical Sciences, 112, 168-179. Available at: [Link]
-
Rauti, R., Madrigal, P., & Rautiainen, M. (2020). Recent progress in translational engineered in vitro models of the central nervous system. Stem Cell Reports, 15(4), 785-798. Available at: [Link]
- Google Patents. (n.d.). US6541193B2 - Screening the activity of drugs for central nervous system (CNS).
-
NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. Available at: [Link]
-
Journal of Clinical Pharmacology. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Available at: [Link]
-
Lee, J. S., Lee, D. Y., & Lee, S. H. (2022). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. Experimental neurobiology, 31(2), 85–97. Available at: [Link]
-
Yamamoto, Y., Välitalo, P. A., van den Berg, M., Wong, Y. C., van der Mierden, S., van der Graaf, P. H., ... & de Lange, E. C. (2017). Predicting Drug Concentration-Time Profiles in Multiple CNS Compartments Using a Comprehensive Physiologically-Based Pharmacokinetic Model. CPT: pharmacometrics & systems pharmacology, 6(11), 765–777. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-phenyl-4-(3-trifluoromethylphenoxy)piperidine. Available at: [Link]
-
Kurczab, R., Canale, V., Satała, G., Laskar, S., Zajdel, P., & Bojarski, A. J. (2013). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules (Basel, Switzerland), 18(10), 12046–12065. Available at: [Link]
-
Gastaldi, S., Boscaro, V., Gianquinto, E., Giorgis, M., Marini, E., Blua, F., ... & Spyrakis, F. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International journal of molecular sciences, 22(14), 7310. Available at: [Link]
-
MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available at: [Link]
-
Addie, M., Ballard, P., Buttar, D., Crafter, C., Currie, G., Davies, B. R., ... & Wedge, S. R. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059–2073. Available at: [Link]
-
Westaway, S. M., Brown, S. L., Fell, S. C., Johnson, C. N., MacPherson, D. T., Mitchell, D. J., ... & Sanger, G. J. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of medicinal chemistry, 52(4), 1180–1189. Available at: [Link]
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
An, H., Liu, Y., Wang, B., Wang, B., Franzblau, S. G., Yang, L., & Zhang, T. (2014). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & medicinal chemistry letters, 24(15), 3424–3427. Available at: [Link]
-
Kamal, A., Reddy, M. K., Nayak, V. L., Kumar, G. B., Ramakrishna, S., & Bagul, C. (2015). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Bioorganic & medicinal chemistry letters, 25(21), 4743–4748. Available at: [Link]
-
Davoren, J. E., Lee, C. W., Garnsey, M., Brodbeck, R. M., DeMartino, J., Dvorak, L., ... & Lindsley, C. W. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & medicinal chemistry letters, 27(15), 3373–3377. Available at: [Link]
-
Horwell, D. C., Howson, W., Ratcliffe, G. S., & Rees, D. C. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & medicinal chemistry, 8(6), 1203–1212. Available at: [Link]
- Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
-
Geronikaki, A., & Hadjipavlou-Litina, D. (2001). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules (Basel, Switzerland), 6(10), 838–846. Available at: [Link]
-
Al-Majid, A. M., El-Faham, A., Al-Othman, Z. A., Wani, T. A., & Barakat, A. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Journal of molecular structure, 1248, 131454. Available at: [Link]
Sources
- 1. aragenbio.com [aragenbio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Prediction of human CNS pharmacokinetics using a physiologically-based pharmacokinetic modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting Drug Concentration‐Time Profiles in Multiple CNS Compartments Using a Comprehensive Physiologically‐Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 10. medical.researchfloor.org [medical.researchfloor.org]
- 11. benthamscience.com [benthamscience.com]
- 12. medicilon.com [medicilon.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
Application Note & Protocols: A Framework for Characterizing the Bioactivity of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The discovery of novel chemical entities (NCEs) such as 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine presents both an opportunity and a challenge: identifying their biological target and quantifying their activity. This document provides a comprehensive, experience-driven guide to developing a robust assay cascade for characterizing the bioactivity of such NCEs. We will outline a strategic, tiered approach, beginning with broad phenotypic screening to uncover cellular effects and progressing to a specific, target-based biochemical assay as a hypothetical example. This guide emphasizes the scientific rationale behind experimental design, detailed step-by-step protocols, and rigorous validation to ensure data integrity and reproducibility, forming a self-validating system for hit-to-lead development.[1][2]
Introduction: The Challenge of the Unknown
1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine is a novel small molecule with an undefined mechanism of action. While its piperidine core is a common scaffold in pharmacologically active compounds, its specific biological activity is not documented in public literature.[3][4][5] The primary challenge in early-stage drug discovery is to devise an efficient screening strategy to first identify a biological effect and then elucidate the molecular mechanism responsible.[6][7]
This guide presents a logical workflow to tackle this challenge. Our approach is divided into two principal stages:
-
Stage 1: Broad Phenotypic Screening. This initial phase uses cell-based assays to ask a general question: "Does the compound have any measurable effect on cell health or function?"[8][9] This is a target-agnostic approach designed to reveal potential areas of biological activity.
-
Stage 2: Target Deconvolution & Specific Biochemical Assay Development. Based on a hypothetical outcome from Stage 1, we will detail the process for developing a specific, target-focused biochemical assay—in this case, an enzyme inhibition assay.[10][11] This stage aims to quantify the compound's potency and understand its mechanism of action (MOA).[12]
Strategic Workflow for NCE Characterization
The overall strategy is to move from a general observation to a specific, quantifiable interaction. This tiered approach maximizes resource efficiency by using broad, cost-effective screens to identify promising compounds before committing to more intensive, target-specific assay development.
Caption: High-level workflow for NCE characterization.
Stage 1 Protocol: Primary Phenotypic Screening - Cell Viability
Rationale: A cell viability assay is a fundamental first step. It is robust, high-throughput, and provides a clear indication of whether the compound has cytotoxic or cytostatic effects.[8][13] We will use a luminescence-based ATP assay (e.g., CellTiter-Glo®) as it is highly sensitive and correlates directly with the number of metabolically active cells.
Protocol 3.1: Luminescence-Based Cell Viability Assay
This protocol is designed for a 384-well plate format, suitable for high-throughput screening (HTS).[1][14]
Materials:
-
HEK293 cells (or other relevant cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine (Compound)
-
DMSO (ACS Grade)
-
Positive Control (e.g., Staurosporine, 10 µM final concentration)
-
Negative Control (0.1% DMSO vehicle)
-
Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)
-
Opaque-walled 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Plating:
-
Culture HEK293 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh media to a concentration of 100,000 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation & Plating:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Perform a serial dilution series in DMSO to create a range of stock concentrations. For a primary screen, a single high concentration (e.g., 10 µM) is often used. For dose-response, an 8-point curve is typical.
-
Create an intermediate plate by diluting the DMSO stocks 1:100 into culture media.
-
Remove 10 µL of media from the cell plate and add 10 µL of the compound dilutions from the intermediate plate. This results in a final DMSO concentration of ≤0.1%, which is generally well-tolerated by most cell lines.
-
Include wells for Negative Control (media with 0.1% DMSO) and Positive Control (Staurosporine).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and expected mechanism of action.
-
-
Signal Detection:
-
Equilibrate the plate and the ATP detection reagent to room temperature for 30 minutes.
-
Add 20 µL of the detection reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a compatible plate reader.
-
Data Analysis:
-
Normalize the data to controls: % Viability = (RLUCompound - RLUBackground) / (RLUVehicle - RLUBackground) * 100.
-
A "hit" is defined as a compound that causes a significant, reproducible decrease in cell viability (e.g., >50% reduction or a Z-score < -3).
Stage 2 Protocol: Target-Based Biochemical Assay (Hypothetical)
Hypothetical Scenario: The primary screen reveals that 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine consistently reduces cell viability. Follow-up studies (not detailed here) suggest this effect is due to the inhibition of a critical cellular enzyme, "Enzyme X," a hypothetical serine protease. We now need to develop a specific biochemical assay to confirm this and determine the compound's potency (IC₅₀).[10][15]
Rationale: A direct enzymatic assay provides quantitative data on the compound's interaction with its purified target, free from the complexities of a cellular environment.[6][13] This is crucial for establishing structure-activity relationships (SAR) and lead optimization.[15] We will design a fluorescence-based assay using a fluorogenic substrate that releases a fluorescent molecule upon cleavage by Enzyme X.
Protocol 4.1: Fluorescence-Based Enzyme X Inhibition Assay
Principle: The assay measures the rate of product formation by Enzyme X. An inhibitor will decrease this rate. The reaction is run under initial velocity conditions, ensuring the substrate concentration is not significantly depleted, which is critical for accurate kinetic measurements.[10]
Caption: Principle of a competitive enzyme inhibition assay.
Materials:
-
Purified, recombinant Enzyme X
-
Fluorogenic substrate for Enzyme X
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20)
-
1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine (Compound)
-
DMSO (ACS Grade)
-
Positive Control Inhibitor (a known inhibitor of Enzyme X)
-
Black, non-binding surface 384-well plates
-
Fluorescence plate reader
Procedure:
-
Assay Optimization (Pre-requisite):
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a robust linear signal increase over 30-60 minutes.
-
Substrate Km Determination: Measure the reaction rate at various substrate concentrations to determine the Michaelis constant (Km). For screening competitive inhibitors, the assay should be run with the substrate concentration at or below its Km value.[10][12] This increases the assay's sensitivity to compounds that compete with the substrate for binding to the active site.[16]
-
-
Compound Plating:
-
Prepare an 11-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from 10 mM.
-
Transfer 0.5 µL of the DMSO dilutions to the assay plate.
-
-
Enzyme Addition:
-
Dilute Enzyme X to 2X the final desired concentration in cold Assay Buffer.
-
Add 10 µL of the 2X enzyme solution to each well containing the compound.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a 2X solution of the fluorogenic substrate in Assay Buffer (concentration = 2 * Km).
-
Initiate the reaction by adding 10 µL of the 2X substrate solution to each well. The final reaction volume is 20 µL.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths.
-
Read the kinetic progress of the reaction every 60 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to controls: % Inhibition = 100 * (1 - (RateCompound - RateNo Enzyme) / (RateVehicle - RateNo Enzyme)).
-
Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10]
The Cornerstone of Reliability: Assay Validation
Every developed assay must be validated to ensure it is suitable for its intended purpose.[17] Validation demonstrates that the assay is accurate, precise, and reproducible.[18][19]
Key Assay Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) | Reference |
| Precision | The closeness of agreement among a series of measurements. Assessed as intra-plate (repeatability) and inter-plate (intermediate precision). | Coefficient of Variation (CV) ≤ 15% | [17][18] |
| Accuracy | The closeness of the measured value to a known true value. Often assessed by spike-and-recovery experiments. | Recovery of 80-120% | [17][18] |
| Linearity & Range | The ability to elicit results that are directly proportional to the concentration of the analyte. The range is the interval over which the assay is precise, accurate, and linear. | Correlation coefficient (r²) ≥ 0.98 | [18] |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature). | Assay performance (e.g., IC₅₀, Z') remains within acceptable limits. | [9] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference from matrix or related compounds. | [18] |
| Z'-Factor | A statistical measure of the quality of a high-throughput screening assay. It reflects the dynamic range and data variation. | Z' > 0.5 indicates an excellent assay for HTS. | [1] |
Conclusion
This application note provides a strategic and practical framework for characterizing the biological activity of a novel compound, using 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine as an exemplar. The journey from an unknown molecule to a well-characterized lead candidate is built on a foundation of logical, tiered screening and meticulous assay validation.[20][21] By starting with broad phenotypic assays to identify a biological effect and progressing to specific, quantitative biochemical assays, researchers can efficiently allocate resources and build a robust data package. The protocols and validation criteria outlined herein represent a self-validating system, ensuring that the generated data is reliable, reproducible, and forms a solid basis for critical decision-making in any drug discovery program.[22][23]
References
- BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery.
-
Glicksman, M., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Quantics Biostatistics. (n.d.). Bioassay Validation. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
-
Ritter, N. (2019). Essentials in Bioassay Development. BioPharm International, 32(11). Retrieved from [Link]
-
MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]
-
Held, P., et al. (2015). Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. ASSAY and Drug Development Technologies. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). High Throughput Screening Assay Kits. Retrieved from [Link]
-
a4cell. (2023). Truly Effective Cell Assay Design. Retrieved from [Link]
-
Symmetric. (n.d.). Development and Validation of Bioassays. Retrieved from [Link]
-
Schlain, B., et al. (2016). Measuring Precision in Bioassays: Rethinking Assay Validation. Statistical Methods in Medical Research. Retrieved from [Link]
-
Schofield, M., et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioProcess International. Retrieved from [Link]
-
Oreate AI. (2023). Understanding Assay Development: The Backbone of Drug Discovery. Retrieved from [Link]
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
Technology Networks. (2024). Assay Development: Best Practices in Drug Discovery. Retrieved from [Link]
-
Inglese, J., et al. (2004-). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
Society of Toxicology. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]
-
Klink, T.A., et al. (2004-). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]
-
Premier Research. (2024). Do Your Biologics Assays Tell the Whole Story?. Retrieved from [Link]
-
Luksha, O., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences. Retrieved from [Link]
-
Horwell, D.C., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-[(1-acetylpiperidin-4-yl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(1-(4-(Isopropylthio)-2,5-dimethoxyphenethyl)piperidin-4-yl)-N-phenylpropionamide. Retrieved from [Link]
-
PubChem. (n.d.). 1-Acetyl-4-(isobutylamino)piperidine. Retrieved from [Link]
-
G. M. D'Andrea, et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. Retrieved from [Link]
-
G. M. D'Andrea, et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Retrieved from [Link]
-
Chem-Space. (n.d.). N-propyl-N-(1-{2-[3-(trifluoromethyl)phenyl]acetyl}piperidin-4-yl)thiophene-2-carboxamide. Retrieved from [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Understanding Assay Development: The Backbone of Drug Discovery - Oreate AI Blog [oreateai.com]
- 3. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Acetyl-4-(isobutylamino)piperidine | C11H22N2O | CID 24208818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Assay Development: Best Practices in Drug Discovery | Technology Networks [technologynetworks.com]
- 8. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations [mdpi.com]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 14. High-throughput screening - Wikipedia [en.wikipedia.org]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 17. quantics.co.uk [quantics.co.uk]
- 18. biopharminternational.com [biopharminternational.com]
- 19. symmetric.events [symmetric.events]
- 20. tandfonline.com [tandfonline.com]
- 21. premier-research.com [premier-research.com]
- 22. Truly Effective Cell Assay Design - a4cell [a4cell.com]
- 23. Measuring Precision in Bioassays: Rethinking Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Evaluating 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine as a Novel Chemical Probe
Introduction: From Novel Compound to Validated Chemical Probe
The compound 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine, hereafter referred to as Probe Candidate 1 (PC-1), is a readily available synthetic molecule.[1] A review of current scientific literature reveals no published data detailing its biological targets or its application as a chemical probe. This document, therefore, serves not as a guide to its established use, but as a strategic framework and detailed protocol for the comprehensive evaluation of PC-1, or any novel compound, to determine its potential as a high-quality chemical probe.
A chemical probe is a small molecule designed for the selective modulation of a specific protein target, enabling the interrogation of its biological function.[2][3] To graduate from a mere "compound" to a validated "probe," a candidate molecule must meet stringent criteria for potency, selectivity, and cellular activity, as established by leading research bodies like the Structural Genomics Consortium (SGC).[4][5][6] Critically, a probe's utility is defined by its ability to generate reproducible and unambiguous data, which hinges on rigorous characterization.[7] This guide provides the experimental logic and step-by-step protocols necessary to perform this essential validation.
The overall workflow for this evaluation is depicted below.
Part 1: Foundational Assessment & Hypothesis Generation
Before committing to resource-intensive cellular experiments, a foundational assessment of PC-1 is critical. This phase involves predicting potential targets, evaluating drug-like properties, and confirming basic biological activity.
In Silico Target Prediction
Computational methods can generate initial, testable hypotheses about the biological targets of PC-1 by comparing its structure to libraries of known ligands.
-
Principle: The "Similarity Ensemble Approach" (SEA) and other algorithms predict protein targets by quantifying the similarity between a query molecule and annotated ligands with known targets.
-
Recommended Tools:
-
SwissTargetPrediction
-
SuperPred
-
ChEMBL
-
-
Interpretation: These tools will output a ranked list of potential protein targets or target families (e.g., GPCRs, kinases, ion channels). This list is not definitive but provides a valuable starting point for hypothesis-driven target identification assays. While the piperidine scaffold is common in bioactive compounds,[8][9][10] specific activity is determined by the complete structure.
Protocol: Physicochemical & ADME Profiling
A chemical probe must possess suitable physicochemical properties to be effective in biological assays. Key parameters include solubility, stability, and cell permeability.
Table 1: Key Physicochemical and ADME Parameters for Probe Candidates
| Parameter | Assay Method | Goal for a Good Probe | Rationale |
| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assay | >50 µM | Ensures compound remains in solution in aqueous assay buffers and cell culture media, avoiding artifacts from precipitation. |
| Cell Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | High Permeability | Predicts passive diffusion across the cell membrane, which is essential for engaging intracellular targets. |
| Metabolic Stability | Liver Microsome Stability Assay | t½ > 30 min | Measures susceptibility to metabolism by key drug-metabolizing enzymes. Low stability can lead to rapid clearance and an inability to reach the target in cells. |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | Fraction unbound >1% | High plasma protein binding reduces the free concentration of the compound available to engage its target. |
Protocol: Broad Phenotypic Screening
A simple, cost-effective phenotypic screen can confirm that PC-1 elicits a biological response in a cellular context, justifying further investigation. A cell viability assay across a panel of diverse cell lines is a common starting point.
-
Cell Line Selection: Choose a panel of 6-12 cell lines representing different tissue origins (e.g., lung, colon, breast, hematopoietic).
-
Plate Seeding: Seed cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of PC-1 in DMSO, starting at a top concentration of 100 µM. Add the compound dilutions to the cell plates. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Readout: Add a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTS reagent) and measure the signal (luminescence or fluorescence) on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the dose-response curves and calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
Interpretation: An observed GI₅₀ value below 10 µM in one or more cell lines indicates significant biological activity and provides a strong rationale for proceeding to target identification.
Part 2: Target Identification and Engagement
This phase employs unbiased, proteome-wide methods to identify the specific protein(s) that PC-1 binds to in cells. Following identification, direct target engagement must be confirmed and quantified.
Unbiased Target Identification: Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a classic and powerful method to isolate binding partners of a small molecule from a complex protein mixture.[11][12][13]
Principle: A derivative of PC-1 is synthesized with an affinity tag (e.g., biotin) and immobilized on beads. These beads are then used as "bait" to capture interacting proteins ("prey") from a cell lysate. The captured proteins are then identified by mass spectrometry.[14][15]
Protocol: AP-MS Workflow
-
Probe Synthesis: Synthesize a derivative of PC-1 with a linker and a biotin tag. It is crucial that this modification does not abrogate the biological activity observed in the phenotypic screen. A "linker-on" negative control compound should also be synthesized.
-
Bead Immobilization: Conjugate the biotinylated PC-1 to streptavidin-coated magnetic beads.
-
Lysate Preparation: Grow cells of a sensitive cell line (identified in 2.3) to ~80% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Pulldown: Incubate the cell lysate with the PC-1-conjugated beads for 2-4 hours at 4°C. Include control incubations with beads conjugated to the inactive analog and unconjugated beads to identify non-specific binders.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution & Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the PC-1 pulldown compared to the negative control pulldowns. These are the high-confidence binding candidates.
Unbiased Target Identification: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for identifying cellular targets based on ligand-induced thermal stabilization.[16][17][18]
Principle: The binding of a small molecule to its protein target often increases the protein's thermodynamic stability.[19] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation.[20] By heating cell lysates or intact cells to various temperatures, treating with PC-1, and then quantifying the amount of each protein remaining in the soluble fraction, one can identify which protein(s) are stabilized by PC-1.[18][20]
Protocol: Isothermal Dose-Response (ITDR) CETSA®
-
Cell Culture & Treatment: Culture cells in appropriate media. Harvest and resuspend cells in PBS. Aliquot cells and treat with a range of PC-1 concentrations (e.g., 0.1 to 100 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Heat the cell suspensions at a single, optimized temperature (determined from a preliminary melt-curve experiment) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and prepare for analysis.
-
Detection (Western Blot):
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody against the putative target protein identified from AP-MS or in silico analysis.
-
Incubate with a secondary antibody and detect via chemiluminescence.
-
Quantify band intensities to generate a dose-response curve of protein stabilization.
-
-
Detection (Mass Spectrometry - MS-CETSA): For unbiased, proteome-wide analysis, the soluble fractions from different treatment groups can be processed for TMT-labeling and quantitative mass spectrometry to identify all stabilized proteins simultaneously.
Protocol: Target Engagement Confirmation using NanoBRET™
Once a primary target is identified, it is essential to quantify the engagement of PC-1 with this target inside living cells.[21] The NanoBRET™ Target Engagement assay is a gold-standard method for this purpose.[22][23][24]
Principle: This assay measures bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same target.[25] When a test compound (PC-1) enters the cell and binds to the target, it displaces the tracer, leading to a dose-dependent decrease in the BRET signal.[24]
-
Cell Preparation: Transfect HEK293 cells with a vector encoding the identified target protein fused to NanoLuc® luciferase.[26]
-
Seeding: Seed the transfected cells into 96-well or 384-well white assay plates and incubate for 24 hours.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer at a pre-determined concentration, followed immediately by the addition of a serial dilution of PC-1.
-
Substrate Addition: Add the Nano-Glo® live-cell substrate and an extracellular NanoLuc® inhibitor (to quench signal from any compromised cells).
-
BRET Measurement: Read the plate on a luminometer equipped with two filters to detect donor (NanoLuc®) and acceptor (tracer) emission.
-
Data Analysis: Calculate the BRET ratio. Plot the BRET ratio against the concentration of PC-1 to generate a competition binding curve and determine the IC₅₀, which reflects the intracellular target engagement potency.[22][25]
Part 3: Cellular Characterization and Selectivity
A validated probe must not only engage its target but must also demonstrate that the observed cellular phenotype is a direct consequence of this engagement. This requires demonstrating selectivity and, most importantly, the use of a negative control.[27][28]
On-Target Effect Validation with CRISPR
Genetic knockout of the target protein is a powerful way to confirm that the cellular effects of PC-1 are on-target.
-
Generate Knockout Cell Line: Use CRISPR/Cas9 to generate a stable knockout of the identified target protein in the sensitive cell line. Validate the knockout by Western Blot.
-
Phenotypic Assay: Perform the same phenotypic assay (e.g., cell viability) from section 2.3 on both the wild-type and knockout cell lines.
-
Analysis: If PC-1 is on-target, its effect should be significantly diminished or completely abrogated in the knockout cell line compared to the wild-type cells.
The Imperative of a Negative Control
A high-quality chemical probe must be accompanied by a negative control : a close structural analog that is inactive against the primary target but shares the same scaffold.[7][29] This control is crucial for distinguishing on-target effects from off-target or compound-specific artifacts.[30]
-
Design Strategy: Synthesize an analog of PC-1 with a minor modification expected to disrupt binding to the target (e.g., removing a key hydrogen bond donor/acceptor, adding steric bulk).
-
Validation: The negative control must be confirmed to be >100-fold less active against the primary target in a biochemical assay and in the NanoBRET™ target engagement assay.
-
Application: The negative control should be used alongside PC-1 in every subsequent cellular experiment. A cellular phenotype that is observed with PC-1 but not with the negative control at the same concentration is considered a validated on-target effect.[27][30]
Selectivity Profiling
Selectivity is a cornerstone of a chemical probe's utility.[5][31] It ensures that the biological effects observed are due to the modulation of the intended target and not confounding off-targets.
-
In-Family Selectivity: PC-1 should be screened against other members of its target's protein family. For example, if the target is a kinase, it should be tested against a panel of related kinases. A >30-fold selectivity window is considered a minimum standard.[5]
-
Broad Panel Screening: To identify unexpected off-targets, PC-1 should be submitted to a broad commercial screening panel (e.g., the Eurofins SafetyScreen44™ or similar).
Conclusion: Graduating to a Chemical Probe
For 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine (PC-1) to be designated a validated chemical probe, the collective evidence from the protocols described herein must meet the following criteria:
Table 2: Criteria for a Validated Chemical Probe
| Criterion | Metric | Recommended Threshold |
| Potency | In vitro biochemical IC₅₀/Kᵢ | < 100 nM |
| Target Engagement | Cellular IC₅₀ (e.g., NanoBRET™) | < 1 µM[2] |
| Selectivity | Potency against related family members | > 30-fold vs. primary target[5] |
| On-Target Phenotype | Effect in cellular assay is ablated by target KO/KD | Yes |
| Negative Control | A validated, inactive analog is available | Yes[7] |
Only by adhering to this rigorous, multi-faceted validation workflow can researchers confidently use PC-1 to investigate the biology of its target, generating robust, reproducible, and meaningful data.[32]
References
-
EFMC Best Practices in Medicinal Chemistry WG. (n.d.). Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology. Retrieved from [Link]
-
Zhao, Q., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4110. Retrieved from [Link]
-
Wodtke, R., et al. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 64(15), 11029-11045. Retrieved from [Link]
-
LaPointe, P., & Taylor, P. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Methods, 65(3), 304-315. Retrieved from [Link]
-
Structural Genomics Consortium. (n.d.). Chemical Tools. Retrieved from [Link]
-
Toure, M., & Crews, C. M. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Royal Society of Chemistry Books. Retrieved from [Link]
-
EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]
-
Chemical Probes Portal. (n.d.). Controls for chemical probes. Retrieved from [Link]
-
Alto Predict. (2016). Best Practices for Chemical Probes. Retrieved from [Link]
-
Wodtke, R., et al. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 64(15), 11029-11045. Retrieved from [Link]
-
Axelsson, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay. Assay Guidance Manual. Retrieved from [Link]
-
Gingras, A. C., et al. (2007). Assignment of Protein Interactions from Affinity Purification/Mass Spectrometry Data. Journal of Proteome Research, 6(1), 15-25. Retrieved from [Link]
-
Shaw, D. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2249-2256. Retrieved from [Link]
-
Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. Retrieved from [Link]
-
ResearchGate. (n.d.). Key principles for designing and selecting effective chemical probes. Retrieved from [Link]
-
ResearchGate. (n.d.). The Promise and Peril of Chemical Probe Negative Controls. Retrieved from [Link]
-
Structural Genomics Consortium. (n.d.). Chemical Probes. Retrieved from [Link]
-
Bunnage, M. E., et al. (2021). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 90, 483-511. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
A.A., A., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(5), 844-853. Retrieved from [Link]
-
SGC-UNC. (n.d.). Chemical Probes. Retrieved from [Link]
-
Structural Genomics Consortium. (n.d.). Donated chemical probes. Retrieved from [Link]
-
Garella, D., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3236. Retrieved from [Link]
-
Kumar, A., et al. (2015). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 25(17), 3508-3512. Retrieved from [Link]
-
Geronikaki, A., et al. (2004). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules, 9(10), 865-875. Retrieved from [Link]
-
LookChem. (n.d.). Cas 618-42-8,1-ACETYLPIPERIDINE. Retrieved from [Link]
-
PubChem. (n.d.). 4-[(1-acetylpiperidin-4-yl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 1234. Retrieved from [Link]
-
Czarnecka, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6543. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Tools | Structural Genomics Consortium [thesgc.org]
- 4. Chemical Probes | Structural Genomics Consortium [thesgc.org]
- 5. Chemical Probes — SGC-UNC [sgc-unc.org]
- 6. 構造ゲノミクスコンソーシアム [sigmaaldrich.com]
- 7. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 13. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 14. Affinity Purification and Affinity Purification-Mass Spectrometry: A Powerful Duo in Protein Analysis - Creative Proteomics [iaanalysis.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CETSA [cetsa.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. annualreviews.org [annualreviews.org]
- 22. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 23. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [at.promega.com]
- 24. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 25. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 26. promega.com [promega.com]
- 27. Controls for chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 28. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 29. researchgate.net [researchgate.net]
- 30. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. cdn2.caymanchem.com [cdn2.caymanchem.com]
Application Notes and Protocols for the Scalable Synthesis of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine
Introduction: The Significance of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine
1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine is a key pharmaceutical intermediate whose structural motifs are prevalent in a variety of centrally acting agents. The disubstituted piperidine core is a common scaffold in drug discovery, offering a versatile platform for modulating physicochemical properties and biological activity. The N-acetyl and N-isopropoxypropyl substituents play crucial roles in defining the molecule's interaction with its biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.
Given its importance, the development of a robust, scalable, and economically viable synthetic route is paramount for ensuring a consistent and affordable supply for research and development activities. This guide provides a comprehensive overview of a recommended synthetic pathway, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for scaling up production from the laboratory to an industrial setting.
Strategic Approach: A Four-Step Synthesis from Commercially Available Starting Materials
A retrosynthetic analysis of the target molecule reveals a convergent and efficient four-step synthetic route commencing from the readily available 4-aminopiperidine. This strategy prioritizes the use of cost-effective reagents, mild reaction conditions where possible, and purification methods amenable to large-scale production.
The proposed synthetic pathway is as follows:
-
Protection of the Primary Amine: The primary amine of 4-aminopiperidine is selectively protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent N-alkylation step.
-
N-Alkylation of the Piperidine Nitrogen: The secondary amine of the piperidine ring is alkylated with a suitable 3-isopropoxypropyl electrophile.
-
Deprotection of the Primary Amine: The Boc protecting group is removed under acidic conditions to liberate the primary amine.
-
N-Acylation of the Primary Amine: The primary amine is acylated with acetic anhydride to yield the final product.
This strategic sequencing of reactions ensures high selectivity and minimizes the formation of complex byproduct mixtures, simplifying purification at each stage.
Visualizing the Workflow: A Process Diagram
The following diagram illustrates the overall synthetic workflow for the production of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine.
Caption: Overall synthetic workflow for 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine.
Detailed Protocols and Scale-Up Considerations
Part I: Synthesis of the Alkylating Agent - 1-Bromo-3-isopropoxypropane
A key reagent for this synthesis is the alkylating agent, 1-bromo-3-isopropoxypropane. This can be prepared in a two-step sequence from commercially available starting materials.
Step A: Synthesis of 3-Isopropoxy-1-propanol
This synthesis is analogous to the preparation of similar alkoxy propanols, which involves the alkylation of a diol.[1]
-
Reaction Principle: A Williamson ether synthesis is employed where 1,3-propanediol is partially deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with 2-bromopropane.
-
Experimental Protocol (Laboratory Scale):
-
To a stirred solution of 1,3-propanediol (10.0 eq) in a suitable solvent such as THF, slowly add sodium hydride (1.0 eq, 60% dispersion in mineral oil) at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add 2-bromopropane (1.0 eq) dropwise.
-
The reaction is then heated to reflux and monitored by TLC or GC until completion.
-
Upon completion, the reaction is carefully quenched with water and the product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation to yield 3-isopropoxy-1-propanol.[2][3]
-
-
Scale-Up Considerations:
-
Reagent Addition: The addition of sodium hydride is highly exothermic and generates hydrogen gas. On a large scale, this requires careful temperature control and a robust off-gas management system.
-
Solvent Selection: While THF is suitable for laboratory scale, for industrial production, a higher-boiling and less hazardous solvent like toluene might be considered.
-
Work-up: The aqueous quench of a large amount of sodium hydride can be hazardous. A reverse quench (adding the reaction mixture to water) or the use of a less reactive quenching agent (e.g., isopropanol followed by water) is recommended.
-
Purification: Fractional distillation at large scale requires specialized equipment to achieve high purity.
-
Step B: Synthesis of 1-Bromo-3-isopropoxypropane
-
Reaction Principle: The primary alcohol of 3-isopropoxy-1-propanol is converted to the corresponding bromide using a brominating agent like phosphorus tribromide (PBr₃).
-
Experimental Protocol (Laboratory Scale):
-
To a stirred solution of 3-isopropoxy-1-propanol (1.0 eq) in a suitable solvent like diethyl ether, cooled to 0 °C, add phosphorus tribromide (0.4 eq) dropwise under an inert atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is monitored by TLC or GC.
-
Upon completion, the reaction is carefully poured onto ice and the product is extracted with diethyl ether.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude 1-bromo-3-isopropoxypropane is purified by vacuum distillation.[4]
-
-
Scale-Up Considerations:
-
Reagent Addition: The addition of PBr₃ is exothermic and should be done at a controlled rate to maintain the desired temperature.
-
Safety: PBr₃ is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) and handling procedures are essential.
-
Work-up: The quench with ice water needs to be performed cautiously on a large scale.
-
Purification: As with the previous step, large-scale vacuum distillation requires specialized equipment.
-
| Step | Starting Material | Key Reagents | Expected Yield |
| A | 1,3-Propanediol | Sodium Hydride, 2-Bromopropane | 60-70% |
| B | 3-Isopropoxy-1-propanol | Phosphorus Tribromide | 75-85% |
| Table 1: Summary of the synthesis of the alkylating agent. |
Part II: Main Synthetic Pathway
Step 1: N-Boc Protection of 4-Aminopiperidine
-
Reaction Principle: The primary amino group of 4-aminopiperidine is more nucleophilic than the secondary piperidine amine and will selectively react with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to form the N-Boc protected intermediate.
-
Experimental Protocol (Kilogram Scale): [5][6]
-
Charge a suitable reactor with 4-aminopiperidine (1.0 eq), triethylamine (1.2 eq), and a suitable solvent such as dichloromethane (DCM) or tert-butyl methyl ether (MTBE).
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring for completion by HPLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl (piperidin-4-yl)carbamate as a solid. The product can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent system like acetone/water.[6]
-
-
Scale-Up Considerations:
-
Temperature Control: The reaction is exothermic, and careful control of the addition rate of Boc₂O is necessary to maintain the desired temperature.
-
Phase Separation: On a large scale, the separation of the organic and aqueous layers during work-up can be time-consuming. The use of a reactor with a bottom outlet valve is advantageous.
-
Product Isolation: Crystallization is a highly effective and scalable method for purifying the product.[6]
-
Step 2: N-Alkylation of tert-butyl (piperidin-4-yl)carbamate
-
Reaction Principle: The secondary amine of the Boc-protected piperidine undergoes a nucleophilic substitution reaction with 1-bromo-3-isopropoxypropane in the presence of a base to yield the N-alkylated product.
-
Experimental Protocol (Kilogram Scale):
-
To a stirred suspension of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) and a suitable base such as potassium carbonate (1.5 eq) in a solvent like acetonitrile or DMF, add 1-bromo-3-isopropoxypropane (1.2 eq).
-
Heat the reaction mixture to 60-80 °C and monitor by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude tert-butyl (1-(3-isopropoxypropyl)piperidin-4-yl)carbamate, which is often an oil and can be used in the next step without further purification.
-
-
Scale-Up Considerations:
-
Reaction Time: This reaction can be slow, and monitoring is crucial to determine the optimal reaction time.
-
Solvent Choice: Acetonitrile is a good choice for its ability to dissolve the reactants and its relatively easy removal. DMF can also be used but is more difficult to remove on a large scale.
-
Byproduct Formation: Over-alkylation is a potential side reaction, though less likely with the Boc-protected substrate. The stoichiometry of the alkylating agent should be carefully controlled.
-
Step 3: Deprotection of the Boc Group
-
Reaction Principle: The Boc protecting group is readily cleaved under acidic conditions to regenerate the primary amine.
-
Experimental Protocol (Kilogram Scale):
-
Dissolve the crude tert-butyl (1-(3-isopropoxypropyl)piperidin-4-yl)carbamate from the previous step in a suitable solvent such as dichloromethane or ethyl acetate.
-
Cool the solution to 0-5 °C and slowly add a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane or gaseous HCl in isopropanol).
-
Stir the reaction at room temperature and monitor by HPLC until the deprotection is complete.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude N-(3-isopropoxypropyl)piperidin-4-amine dihydrochloride salt as a solid.
-
The salt can be purified by trituration with a suitable solvent like diethyl ether or by recrystallization.
-
For the next step, the free base can be generated by partitioning the salt between a biphasic system of a suitable organic solvent and an aqueous base (e.g., 10% NaOH solution).
-
-
Scale-Up Considerations:
-
Acid Addition: The addition of acid is exothermic and should be done with adequate cooling.
-
Off-gassing: The cleavage of the Boc group generates tert-butanol and carbon dioxide. The reactor must be properly vented.
-
Product Form: Isolating the product as the hydrochloride salt can be advantageous for purification and stability.
-
Step 4: N-Acylation to Yield the Final Product
-
Reaction Principle: The primary amine of N-(3-isopropoxypropyl)piperidin-4-amine is acylated with acetic anhydride in the presence of a base to form the final amide product.
-
Experimental Protocol (Kilogram Scale): [7]
-
Dissolve N-(3-isopropoxypropyl)piperidin-4-amine (1.0 eq) and a base such as triethylamine (1.5 eq) or pyridine in a suitable solvent like dichloromethane or ethyl acetate.
-
Cool the mixture to 0-5 °C.
-
Slowly add acetic anhydride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by HPLC.
-
Upon completion, wash the reaction mixture with water, followed by a dilute aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine.
-
The final product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography on a large scale (if necessary).
-
-
Scale-Up Considerations:
-
Reagent Purity: The purity of the starting amine is critical for obtaining a high-purity final product.
-
Temperature Control: The acylation reaction is highly exothermic. Efficient cooling is essential to prevent side reactions and ensure safety.
-
Safe Handling of Acetic Anhydride: Acetic anhydride is corrosive and reacts with water. It should be handled in a well-ventilated area with appropriate PPE.[8][9][10]
-
Purification: Crystallization is the preferred method for purification on a large scale as it is generally more cost-effective and scalable than chromatography.
-
| Step | Starting Material | Key Reagents | Expected Yield |
| 1 | 4-Aminopiperidine | Di-tert-butyl dicarbonate, Triethylamine | 90-95% |
| 2 | tert-butyl (piperidin-4-yl)carbamate | 1-Bromo-3-isopropoxypropane, K₂CO₃ | 85-90% |
| 3 | tert-butyl (1-(3-isopropoxypropyl)piperidin-4-yl)carbamate | HCl | 95-99% (as salt) |
| 4 | N-(3-isopropoxypropyl)piperidin-4-amine | Acetic Anhydride, Triethylamine | 80-90% |
| Table 2: Summary of the main synthetic pathway. |
Analytical Characterization and Quality Control
To ensure the quality and purity of the final product and intermediates, a combination of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for monitoring reaction progress and determining the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid) is typically suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the intermediates and the final product.[11]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), provides molecular weight information, which is vital for confirming the identity of the desired product and any impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups (e.g., amides, amines, ethers) in the molecules.
Safety Considerations for Scale-Up
Scaling up chemical syntheses introduces new safety challenges that must be carefully managed.
-
Exothermic Reactions: Several steps in this synthesis are exothermic, particularly the N-Boc protection and N-acylation. Adequate cooling capacity and controlled reagent addition are critical to prevent thermal runaways.
-
Handling of Hazardous Reagents:
-
Sodium Hydride: Highly flammable and reacts violently with water, releasing flammable hydrogen gas. It should be handled under an inert atmosphere.
-
Phosphorus Tribromide: Corrosive and reacts with moisture. Use in a well-ventilated area with appropriate PPE.
-
Acetic Anhydride: Corrosive and a lachrymator.[8][9][10] Handle in a fume hood with gloves and eye protection.
-
Sodium triacetoxyborohydride: While milder than other borohydrides, it is still water-reactive and can release flammable gases.[12][13][14][15] It is also a skin and eye irritant.
-
-
Solvent Handling: Large volumes of flammable organic solvents require proper storage and handling procedures, including grounding of equipment to prevent static discharge.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
By carefully considering these factors and implementing robust safety protocols, the large-scale production of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine can be achieved safely and efficiently.
References
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. [Link]
-
Sodium triacetoxyborohydride - Safety Data Sheet. Penta.[Link]
-
3-Isopropoxy-1-propanol | C6H14O2 | CID 99378. PubChem. [Link]
-
Industrial Production of Acetic Anhydride: Process Details, Equipment, and Applications. Chemcopilot. [Link]
- CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Institutes of Health. [Link]
- US6211384B1 - Methods for the acylation of amine compounds.
-
Large-scale reductive amination and synthesis applications. ResearchGate. [Link]
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]
- CN103709004A - Preparation method of 1, 3-propanediol.
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. [Link]
-
Synthesis of regioisomerically pure piperidine substituted perylenebisimide NIR dyes: A comparative study of spectroscopic, electrochemical and crystalline properties. ResearchGate. [Link]
-
1-Bromo-3-isopropoxybenzene | C9H11BrO | CID 3260801. PubChem. [Link]
-
4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291. PubChem. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Acetic Formic Anhydride. Organic Syntheses. [Link]
-
Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. MDPI. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. ResearchGate. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate. [Link]
-
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]
-
New, Efficient, Selective, and One-Pot Method for Acylation of Amines. Taylor & Francis Online. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. ResearchGate. [Link]
-
SDS for Acetic Anhydride: A Guide to Chemical Safety. Acspect. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Europe PMC. [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]
-
Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. ResearchGate. [Link]
-
Acetic Anhydride. OSHA. [Link]
-
acylation of amines. Mastering Chemistry Help. [Link]
-
An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. ResearchGate. [Link]
-
Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. National Institutes of Health. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. [Link]
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Synthetic Methods for the Preparation of 1,3‐Propanediol. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Isopropoxy-1-propanol | C6H14O2 | CID 99378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. 1-Bromo-3-isopropoxybenzene | C9H11BrO | CID 3260801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 6. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 7. acylation of amines [entrancechemistry.blogspot.com]
- 8. echemi.com [echemi.com]
- 9. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 10. osha.gov [osha.gov]
- 11. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. aksci.com [aksci.com]
- 15. lifechempharma.com [lifechempharma.com]
"cell-based assays involving 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine"
Application Notes & Protocols
Topic: Characterization of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine (Compound X) in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract
The discovery and characterization of novel small molecules are foundational to modern drug development. This guide provides a comprehensive framework for the cellular characterization of a novel piperidine derivative, 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine, hereafter referred to as Compound X . Piperidine scaffolds are prevalent in neuropharmacology and oncology, often targeting G-protein coupled receptors (GPCRs). For the purpose of this guide, we will hypothesize that Compound X has been designed as an antagonist for the C-X-C chemokine receptor type 4 (CXCR4), a well-validated GPCR implicated in cancer metastasis and inflammatory diseases. This document outlines a multi-tiered strategy, progressing from target engagement to downstream functional and phenotypic assays, ensuring a robust and comprehensive evaluation of Compound X's cellular activity.
Introduction: The Rationale for a Multi-Assay Approach
Characterizing a novel compound requires a systematic approach to build a complete pharmacological profile. A single assay is insufficient; it provides only one dimension of a molecule's complex biological interactions. Our strategy is to construct a "funnel" of evidence, starting with direct target binding and progressively moving to more complex, physiologically relevant endpoints.
This guide details three critical stages for characterizing Compound X as a putative CXCR4 antagonist:
-
Target Engagement: Does Compound X physically interact with CXCR4 in a live-cell environment?
-
Functional Mechanism: Does this interaction translate into the expected modulation of the CXCR4 signaling pathway (i.e., inhibition of second messenger production)?
-
Phenotypic Consequence: Does modulating the signaling pathway lead to a meaningful change in cell behavior (i.e., inhibition of cell migration)?
This integrated workflow ensures that observations are not artifactual and that the compound's efficacy is validated at multiple biological levels, a cornerstone of a successful preclinical drug discovery campaign.
Stage 1: Quantifying Target Engagement in Live Cells
Before assessing function, it is imperative to confirm that Compound X physically binds to its intended target, CXCR4, within the complex milieu of a living cell. Traditional methods like radioligand binding assays, while powerful, often require specialized facilities and are performed on cell lysates, which can disrupt the native receptor environment. Here, we utilize Bioluminescence Resonance Energy Transfer (BRET) as a superior, real-time method in live cells.
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ assay quantifies compound binding by measuring the proximity of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged receptor.
-
Energy Donor: The target protein (CXCR4) is fused to the bright, stable NanoLuc® luciferase.
-
Energy Acceptor: A fluorescent tracer that binds to the same site as Compound X is added to the cells.
-
Measurement: When the tracer binds to the NanoLuc®-CXCR4 fusion protein, the energy from the luciferase substrate reaction is transferred to the tracer, which then emits light at its specific wavelength. A BRET signal is generated.
-
Competition: When unlabeled Compound X is introduced, it competes with the tracer for the binding site. This displacement reduces the BRET signal in a dose-dependent manner, allowing for the quantification of compound affinity.
Experimental Workflow: NanoBRET™ Target Engagement
Figure 1: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol: CXCR4 Target Engagement
Cell Line: HEK293 cells are recommended due to their high transfection efficiency and low endogenous CXCR4 expression.
Materials:
-
HEK293 cells (ATCC® CRL-1573™)
-
NanoLuc®-CXCR4 fusion vector
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection Reagent (e.g., FuGENE® HD)
-
White, solid-bottom 96-well assay plates
-
CXCR4-specific NanoBRET™ Tracer and NanoBRET™ Nano-Glo® Substrate
-
Luminometer capable of reading dual-filtered luminescence
Procedure:
-
Transfection (Day 1):
-
Co-transfect HEK293 cells with the NanoLuc®-CXCR4 vector according to the manufacturer's protocol for the transfection reagent.
-
After transfection, seed cells at a density of 2 x 10⁴ cells/well into a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation (Day 2):
-
Prepare an 11-point serial dilution of Compound X in Opti-MEM™. Start with a high concentration (e.g., 100 µM) to ensure a full dose-response curve. Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Assay Execution (Day 2):
-
Carefully remove the culture medium from the cells.
-
Add the prepared Compound X dilutions and the NanoBRET™ Tracer (at its predetermined optimal concentration) to the wells.
-
Incubate for 2 hours at 37°C to allow for binding to reach equilibrium.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a luminometer, measuring both the donor emission (460nm) and acceptor emission (610nm).
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well. Normalize the data to the vehicle control and plot the results to determine the IC₅₀, which reflects the binding affinity.
-
Stage 2: Probing Functional Antagonism via Second Messenger Signaling
Confirming target binding is the first step. The next is to determine if this binding event produces the desired functional outcome. CXCR4, upon binding its endogenous ligand CXCL12, primarily signals through the Gαi subunit of its associated G-protein. This signaling cascade inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An effective CXCR4 antagonist, like Compound X, should block this CXCL12-induced decrease in cAMP.
Principle of the HTRF cAMP Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive assay format ideal for measuring cAMP accumulation.
-
Mechanism: The assay uses two antibodies: one against cAMP labeled with a fluorescent donor (Europium cryptate) and another antibody (or cAMP itself) labeled with an acceptor (d2).
-
No cAMP: When intracellular cAMP is low, the two antibodies are in close proximity, allowing for a strong FRET signal upon excitation.
-
High cAMP: When intracellular cAMP is high (or in our case, not suppressed by CXCL12), the endogenous cAMP competes with the d2-labeled cAMP for antibody binding sites. This competition separates the donor and acceptor, leading to a decrease in the FRET signal.
-
Antagonist Effect: Compound X will prevent CXCL12 from lowering cAMP levels, thus resulting in a signal similar to the unstimulated control.
Signaling Pathway: CXCR4-Gαi-cAMP Axis
Figure 2: CXCR4 Gαi signaling pathway inhibited by Compound X.
Detailed Protocol: HTRF cAMP Antagonist Assay
Cell Line: A cell line endogenously expressing high levels of CXCR4, such as the Jurkat T-cell line (ATCC® TIB-152™), is ideal.
Materials:
-
Jurkat cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
CXCL12 (SDF-1α), the natural agonist
-
Compound X
-
Forskolin (an adenylyl cyclase activator, used to stimulate a high basal cAMP level)
-
HTRF cAMP assay kit (containing Eu-cryptate anti-cAMP and d2-cAMP tracer)
-
Low-volume, white 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Harvest Jurkat cells and resuspend them in assay buffer at a density of 2 x 10⁶ cells/mL.
-
-
Compound Plating:
-
Prepare serial dilutions of Compound X.
-
Add the dilutions to the 384-well plate. Include controls: vehicle only, and a known CXCR4 antagonist (e.g., AMD3100) as a positive control.
-
-
Cell Stimulation:
-
Add the cell suspension to the wells containing Compound X.
-
Pre-incubate for 15 minutes at room temperature.
-
Prepare a solution containing a fixed, EC₈₀ concentration of the agonist CXCL12 mixed with Forskolin. The Forskolin amplifies the assay window by providing a high baseline of cAMP for CXCL12 to inhibit.
-
Add the CXCL12/Forskolin mix to the wells and incubate for 30 minutes at room temperature.
-
-
Lysis and Detection:
-
Add the HTRF lysis buffer containing the Eu-cryptate and d2-cAMP reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF reader (ex: 320nm, em: 620nm and 665nm).
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and then the Delta F% to normalize the data. Plot the dose-response curve to determine the IC₅₀ of Compound X.
-
Representative Data Table
| Compound X [M] | HTRF Ratio (665/620) | % Inhibition of CXCL12 Effect |
| 1.00E-10 | 1250 | 2.1% |
| 1.00E-09 | 1310 | 5.3% |
| 1.00E-08 | 2540 | 48.5% |
| 1.00E-07 | 3580 | 91.2% |
| 1.00E-06 | 3750 | 98.9% |
| 1.00E-05 | 3780 | 100.0% |
| Controls | ||
| Vehicle (No Agonist) | 3785 | 100.0% (Max Signal) |
| CXCL12 (EC₈₀) | 1220 | 0.0% (Min Signal) |
Stage 3: Measuring Phenotypic Response - Inhibition of Cell Migration
The ultimate validation of an antagonist is its ability to block a key physiological function mediated by the target receptor. For the CXCR4/CXCL12 axis, the most critical function is chemotaxis—the directed migration of cells along a chemical gradient. This is a crucial process in cancer cell metastasis. Therefore, we will assess Compound X's ability to block CXCL12-induced cell migration.
Principle of the Transwell (Boyden Chamber) Assay
This assay uses a chamber with two compartments separated by a microporous membrane.
-
Lower Chamber: Contains a chemoattractant (CXCL12).
-
Upper Chamber: Contains the cells (e.g., MDA-MB-231 breast cancer cells, which express CXCR4) that have been pre-treated with Compound X or a vehicle.
-
Migration: Cells in the upper chamber migrate through the pores towards the chemoattractant in the lower chamber.
-
Quantification: After a set time, non-migrated cells are removed from the top of the membrane. The cells that have successfully migrated to the bottom of the membrane are stained and counted. An effective antagonist will significantly reduce the number of migrated cells.
Experimental Workflow: Chemotaxis Assay
Figure 3: Workflow for a Transwell Cell Migration Assay.
Detailed Protocol: Transwell Migration Assay
Cell Line: MDA-MB-231 breast cancer cells (ATCC® HTB-26™).
Materials:
-
MDA-MB-231 cells
-
Serum-free culture medium
-
Transwell inserts (8 µm pore size) for 24-well plates
-
CXCL12
-
Compound X
-
Calcein-AM or Crystal Violet stain
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation (Day 1):
-
Culture MDA-MB-231 cells. On the day of the assay, serum-starve the cells for 4 hours to reduce basal migration.
-
Harvest and resuspend cells in serum-free medium at 1 x 10⁶ cells/mL.
-
-
Compound Pre-treatment:
-
Aliquot the cell suspension and treat with various concentrations of Compound X or vehicle control for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower wells of the 24-well plate.
-
Add medium without CXCL12 to control wells (to measure random migration).
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the top of each insert.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C, 5% CO₂.
-
-
Quantification:
-
Carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane with methanol.
-
Stain with 0.5% Crystal Violet for 20 minutes.
-
Wash thoroughly with water and allow to dry.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid) and read the absorbance at 570 nm. Alternatively, image multiple fields under a microscope and count the cells.
-
Assay Validation: Ensuring Trustworthiness and Rigor
To ensure the data are reliable, several validation and control experiments are mandatory.
Cytotoxicity Assessment
It is critical to confirm that the observed inhibition in functional or phenotypic assays is due to specific antagonism of CXCR4 and not simply because Compound X is killing the cells. A cytotoxicity assay should always be run in parallel with the same cell line and compound concentrations.
-
Method: A simple MTS or resazurin-based assay (e.g., CellTiter-Blue®) can be used. These assays measure metabolic activity, which is a proxy for cell viability.
-
Procedure: Plate cells and treat with the same dose range of Compound X used in the functional assays for the same duration. Measure cell viability according to the manufacturer's protocol.
-
Interpretation: The IC₅₀ for cytotoxicity should be at least 10-fold higher than the IC₅₀ for the functional effect to ensure a safe therapeutic window.
Assay Quality Control: The Z'-Factor
The Z'-factor (pronounced Z-prime) is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay. It measures the separation between the positive and negative controls.
-
Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
-
-
Interpretation:
-
Z' > 0.5: An excellent assay, suitable for high-throughput screening.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not viable.
-
-
Application: For the HTRF cAMP assay, the positive control would be the CXCL12-stimulated wells (low signal), and the negative control would be the unstimulated wells (high signal). Calculating the Z'-factor is essential during assay development and validation.
Conclusion
This application guide outlines a rigorous, multi-step process for the cellular characterization of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine (Compound X) as a hypothetical CXCR4 antagonist. By systematically confirming target engagement with NanoBRET, validating functional antagonism with an HTRF cAMP assay, and demonstrating a phenotypic outcome with a cell migration assay, researchers can build a high-confidence data package. This integrated approach, supported by crucial validation steps like cytotoxicity and Z'-factor analysis, provides a reliable foundation for advancing promising compounds like Compound X through the drug discovery pipeline.
References
-
Vasta, V., et al. (2018). A luminescent-based, live-cell assay for monitoring compound binding to a G-protein-coupled receptor. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 56-65. [Link]
-
Wu, B., & Chien, E. Y. (2010). The roles of the G protein-coupled receptor CXCR4 in cancer. Genomics, proteomics & bioinformatics, 8(3), 161–173. [Link]
-
Zwier, J. M., et al. (2010). A new HTRF-based assay for the measurement of intracellular cAMP. Drug Discovery Today, 15(15-16), 617-623. [Link]
-
Teixidó, J., et al. (2007). Chemokine-stimulated T-cell migration requires the activation of the PI3K/Akt and MEK/ERK pathways. Seminars in cancer biology, 17(1), 63-71. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]
Application Notes & Protocols: Preclinical Formulation of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine
Abstract
This document provides a comprehensive guide for the formulation, analysis, and stability testing of the novel research compound 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine, hereafter referred to as "Compound-X," for use in preclinical research. Given the absence of established public data for this specific molecule, this guide is built upon first-principle analysis of its chemical structure and established methodologies for similar piperidine-based, basic amine compounds.[1][2] The protocols herein are designed to be robust and adaptable, enabling researchers to develop suitable oral and parenteral formulations for early-stage toxicological and pharmacological assessments.
Introduction: Rationale and Strategy
The successful preclinical evaluation of a new chemical entity (NCE) is critically dependent on the development of a stable and bioavailable formulation.[3] An inadequate formulation can lead to erroneous pharmacokinetic (PK) and toxicological data, potentially causing a promising candidate to fail for the wrong reasons. Compound-X, a substituted piperidine derivative, presents a typical early-stage development challenge.[4]
Structural Analysis and Predicted Properties:
-
Piperidine Core: The central piperidine ring is a common scaffold in pharmaceuticals.[5] The nitrogen at position 1 is acylated, rendering it non-basic.
-
Amine Group: The secondary amine at the 4-position is the primary basic center (estimated pKa ~8.5-10.0), making the molecule's solubility highly pH-dependent.
-
Lipophilicity: The N-acetyl and 3-isopropoxypropyl groups increase the molecule's lipophilicity, suggesting potentially low aqueous solubility at physiological pH (around 7.4).
This profile indicates that Compound-X is likely a BCS Class II or IV candidate (low solubility). Therefore, our formulation strategy will focus on solubility enhancement.[6] This guide outlines a systematic workflow from initial characterization to the preparation of simple, fit-for-purpose formulations for preclinical studies.
Physicochemical Characterization
A foundational understanding of the drug substance's properties is paramount before formulation activities commence.
Protocol: pH-Solubility Profiling
Objective: To determine the aqueous solubility of Compound-X across a physiologically relevant pH range.
Methodology:
-
Prepare a series of buffers (e.g., citrate, phosphate) at pH values of 2, 4, 6, 7.4, and 9.
-
Add an excess amount of Compound-X powder to a known volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a supernatant aliquot, filter it through a 0.22 µm syringe filter (ensuring the filter material is compatible and does not bind the compound), and dilute it with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 4).
-
Plot solubility (mg/mL or µg/mL) versus pH.
Expected Outcome: The solubility of Compound-X is expected to be significantly higher at lower pH values where the secondary amine is protonated and forms a soluble salt.
Solid-State Characterization
Initial assessment using techniques like Differential Scanning Calorimetry (DSC) for melting point and crystallinity, and Powder X-ray Diffraction (PXRD) to identify the crystalline form is highly recommended. This helps ensure consistency of the starting material.
Formulation Development for Preclinical Studies
The goal is to develop simple, clear solutions or uniform suspensions that can be accurately dosed. For early studies, complex formulations are often unnecessary and can complicate data interpretation.
Strategy for Oral Formulation
For oral dosing in rodents, typical dose volumes are 5-10 mL/kg. The formulation must support the required dose concentration.
Decision Workflow for Oral Formulation:
Caption: Decision workflow for oral formulation development.
Protocol: Oral Solution (Aqueous, pH-Adjusted)
This is the simplest and most preferred formulation if the target concentration can be achieved.
Example Formulation (Target: 5 mg/mL):
| Component | Purpose | Quantity (for 10 mL) |
| Compound-X | Active Pharmaceutical Ingredient (API) | 50 mg |
| 0.1 M Hydrochloric Acid or Citric Acid | Solubilizing Agent (pH adjustment) | q.s. to dissolve API |
| Water for Injection / Purified Water | Vehicle | q.s. to 10 mL |
Methodology:
-
Weigh 50 mg of Compound-X into a clean glass vial.
-
Add approximately 7 mL of water.
-
While stirring, add the acidic solution dropwise until all of the API has dissolved and the solution is clear. Record the final pH.
-
Adjust the final volume to 10 mL with water.
-
Visually inspect for clarity. The final pH should be low (typically 2-4).
Causality: By lowering the pH well below the pKa of the amine, the compound is converted to its highly soluble salt form.[7] This is a common and effective strategy for basic compounds.[8]
Protocol: Parenteral (IV) Formulation
For intravenous administration, the formulation must be sterile, isotonic, and have a pH close to physiological if possible, although some deviation is often tolerated in preclinical studies. Co-solvents are common, but their concentration should be minimized to avoid vehicle-related toxicity.[9][10]
Example Formulation (Target: 1 mg/mL):
| Component | Purpose | Quantity (for 10 mL) |
| Compound-X | API | 10 mg |
| PEG 400 | Co-solvent / Solubilizer | 2 mL (20% v/v) |
| Saline (0.9% NaCl) | Vehicle & Tonicity Agent | q.s. to 10 mL |
Methodology:
-
In a sterile vial, dissolve 10 mg of Compound-X in 2 mL of PEG 400. Gentle warming or vortexing may be required.
-
Once dissolved, slowly add saline dropwise while stirring to bring the final volume to 10 mL. Critical Step: Observe for any precipitation. If the drug precipitates, the formulation is not viable and a different co-solvent system or a complexing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) should be evaluated.[9]
-
Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.
Analytical Method Development: HPLC-UV
A reliable analytical method is required to quantify the compound in formulations and for stability testing.
Protocol: HPLC Method for Potency and Purity
Objective: To develop a stability-indicating HPLC-UV method.
Instrumentation and Parameters (Starting Conditions):
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Good retention for moderately lipophilic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for basic amines. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier. |
| Gradient | 10% B to 90% B over 15 min | To ensure elution of the main peak and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection (UV) | 220 nm (or λmax of compound) | Wavelength for general detection; should be optimized. |
| Injection Vol. | 10 µL |
Methodology:
-
Prepare a stock solution of Compound-X (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Prepare a working standard for analysis (e.g., 50 µg/mL).
-
Inject the standard and optimize the mobile phase gradient and wavelength to achieve a sharp, symmetrical peak with a retention time of 5-10 minutes. This method can be used for quantifying piperidine-containing compounds.[11][12]
Stability Assessment
Stability studies are essential to ensure the formulation is viable for the duration of the preclinical experiment.[13] This involves both forced degradation and short-term stability testing of the final formulation.[14]
Protocol: Forced Degradation Study
Objective: To identify potential degradation products and establish the stability-indicating nature of the HPLC method.[15] This is a key regulatory expectation.[16]
Methodology:
-
Prepare solutions of Compound-X (approx. 1 mg/mL) under the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl, heat at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH, heat at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂, room temperature for 24 hours.
-
Thermal: Store solution at 60°C for 24 hours.
-
Photolytic: Expose solution to light (ICH Q1B conditions).[16]
-
-
At the end of the exposure, neutralize the acidic and basic samples.
-
Analyze all samples by the developed HPLC method, aiming for 5-20% degradation of the parent peak.[16][17]
-
Evaluation: The HPLC method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main Compound-X peak.
Protocol: Formulation Stability
Objective: To confirm the formulation is stable for the intended duration of use (e.g., 7 days).
Methodology:
-
Prepare a batch of the final oral or parenteral formulation.
-
Dispense into multiple vials and store at recommended conditions (e.g., 2-8°C) and at an accelerated condition (e.g., 25°C).
-
At specified time points (e.g., Day 0, Day 3, Day 7), test the samples for:
-
Appearance: Visual inspection for color change, clarity, or precipitation.
-
pH: Measure the pH of the formulation.
-
Potency (Assay): Quantify the concentration of Compound-X using the validated HPLC method.
-
Purity: Assess the formation of any degradation products by HPLC.
-
Acceptance Criteria (Typical for Preclinical):
-
Appearance: No significant change.
-
pH: ± 0.5 units from initial.
-
Potency: 90-110% of the initial concentration.
-
Purity: No single degradation product >1.0%.
Stability Testing Workflow:
Caption: Workflow for stability assessment of the formulation.
Conclusion
This guide provides a systematic and scientifically grounded approach to the preclinical formulation of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine (Compound-X). By following these protocols, researchers can move from the neat API to a well-characterized and stable formulation suitable for generating reliable in vivo data. The emphasis on understanding the compound's physicochemical properties, employing simple and robust formulation techniques, and validating the work with a stability-indicating analytical method constitutes a self-validating system critical for the successful advancement of new therapeutic candidates.
References
- U.S. Food and Drug Administration. (2025). Stability Testing of Drug Substances and Drug Products - Q1. FDA.
-
Jadhav, N., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. [Link]
-
Bona, C. S., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research. [Link]
- Wang, Y., et al. (2014). Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
-
Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Nashed, E., et al. (2020). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
-
European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. EMA. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]
-
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Sharma, D., et al. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Singh, P. (2013). Excipient Selection In Parenteral Formulation Development. SlideShare. [Link]
-
Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]
-
Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Savjani, K. T., et al. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
De Mey, E., et al. (2013). Piperidine and piperine: extraction and content assessment in black pepper. ResearchGate. [Link]
-
Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. Natoli Scientific. [Link]
-
Global Info Research. (n.d.). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. Blogger. [Link]
-
Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. altasciences.com [altasciences.com]
- 4. nbinno.com [nbinno.com]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. longdom.org [longdom.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinampark.com [kinampark.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. seer.ufrgs.br [seer.ufrgs.br]
- 12. researchgate.net [researchgate.net]
- 13. natoliscientific.com [natoliscientific.com]
- 14. fda.gov [fda.gov]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. biopharminternational.com [biopharminternational.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine
Introduction
Welcome to the technical support guide for 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound and similar weakly basic molecules. As a substituted piperidine derivative, its physicochemical properties are governed by the interplay between its basic amine functional group and its moderately lipophilic structure. Understanding these principles is the key to designing successful experimental and formulation strategies.
This guide provides a structured approach to troubleshooting, beginning with frequently asked questions to build a foundational understanding, followed by in-depth, problem-oriented guides with detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the solubility of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine.
Q1: Why is my compound exhibiting poor aqueous solubility at neutral pH?
A: The structure of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine contains a piperidine ring, which is a basic functional group.[1][2] At neutral or alkaline pH, this amine is primarily in its un-ionized (free base) form. This form is less polar and therefore less soluble in aqueous media.[3][4] The isopropoxypropyl and acetyl groups also contribute to the molecule's overall lipophilicity, further limiting its interaction with water.
Q2: What is pKa, and why is it critical for this molecule?
A: The pKa is the pH at which a functional group is 50% ionized and 50% un-ionized.[5][6] For a basic compound like this one, the relevant value is the pKa of its conjugate acid (often abbreviated as pKaH).[7] Below this pKa, the piperidine nitrogen will be protonated (BH+), carrying a positive charge. This charged, ionized form is significantly more polar and thus more water-soluble.[4][8] Knowing the pKa allows you to predict and control the compound's solubility by adjusting the pH of your solution.[9][10]
Q3: My compound is dissolved in DMSO, but it precipitates when I add it to my aqueous cell culture media. Why does this happen and how can I fix it?
A: This is a very common issue known as "crashing out." Your compound is highly soluble in the organic solvent Dimethyl Sulfoxide (DMSO), but when this stock solution is diluted into an aqueous buffer, the local concentration of the compound momentarily exceeds its much lower aqueous solubility limit, causing it to precipitate.[11][12][13][14]
-
To fix this:
-
Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of your compound.
-
Minimize the DMSO percentage: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5% and preferably below 0.1%, as some cells are sensitive to higher concentrations.[12][14]
-
Improve mixing: Add the DMSO stock to the aqueous media slowly while vortexing or stirring vigorously to ensure rapid dispersion.[11][12]
-
Consider pre-warming: Using aqueous media pre-warmed to 37°C can sometimes help maintain solubility.[11]
-
Q4: What is the difference between a cosolvent and forming a salt? When should I use each strategy?
A:
-
Cosolvents are water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) that are added to an aqueous solution to increase the solubility of a poorly soluble compound.[15][16][17] They work by reducing the polarity of the water, making it a more favorable environment for a lipophilic molecule. This is a good strategy for in vitro assays or early-stage formulations where you need to prepare a solution quickly.[18][19]
-
Salt formation is a chemical modification where the basic amine is reacted with an acid (e.g., HCl, tartaric acid) to form an ionic salt.[20][21][22] This salt form is often a crystalline solid with significantly higher intrinsic aqueous solubility than the free base.[23][24] This is a more robust, long-term strategy, typically used in formal drug development to create a stable, solid dosage form with improved dissolution and bioavailability.[20][21]
Use a cosolvent for quick, liquid-based applications. Pursue salt formation for developing a stable, solid form of the API with enhanced aqueous solubility.[23][25]
Part 2: Troubleshooting Guides & Protocols
This section provides structured approaches to common experimental problems.
Guide 1: Poor Solubility in Aqueous Buffer for Biological Assays
Problem: You need to prepare a solution of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine in a physiological buffer (e.g., PBS, pH 7.4) for an in vitro experiment, but it will not dissolve at the target concentration.
Caption: Decision workflow for solubilizing the compound for in-vitro assays.
This protocol will determine if lowering the pH can sufficiently solubilize the compound.
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 7.4, 6.0, 5.0, 4.0, and 2.0). Common buffer systems include phosphate for pH 6-8 and citrate for pH 3-6.
-
Weigh Compound: Accurately weigh a small, fixed amount of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine into several separate glass vials (e.g., 1 mg per vial).
-
Add Buffer: Add a fixed volume of each buffer to a corresponding vial to achieve your target concentration (e.g., 1 mL for a 1 mg/mL solution).
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 1-2 hours. A vortex mixer or shaker plate is ideal.
-
Observe: Visually inspect each vial for undissolved solid material. Note the pH at which the compound fully dissolves.
-
Analyze (Optional): For a quantitative result, centrifuge the vials to pellet any undissolved solid. Carefully remove the supernatant and analyze its concentration using a suitable method like HPLC-UV.
| pH of Buffer | Visual Observation (Dissolved/Undissolved) | Quantitative Solubility (µg/mL) (Optional) |
| 7.4 | Undissolved | 5 |
| 6.0 | Mostly Undissolved | 50 |
| 5.0 | Slightly Cloudy | 450 |
| 4.0 | Completely Dissolved | >1000 |
| 2.0 | Completely Dissolved | >1000 |
Guide 2: Developing a High-Concentration Formulation
Problem: You need to create a concentrated stock solution (>10 mg/mL) for formulation development or in vivo studies, and simple pH adjustment is insufficient or undesirable.
Forming a salt is a robust method to dramatically increase aqueous solubility.[20][21][22] The goal is to react the basic piperidine nitrogen with an acid to create a stable, soluble salt. The general principle is that the pKa of the acid should be at least 2-3 units lower than the pKa of the compound's conjugate acid to ensure a complete reaction.[20]
The solubility of a basic compound is governed by the Henderson-Hasselbalch equation.[5][9][10]
Caption: Equilibrium between the soluble (ionized) and insoluble (un-ionized) forms.
This protocol uses common, pharmaceutically acceptable acids to screen for salt formation.
-
Materials: 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine (free base), Hydrochloric acid (HCl), Tartaric acid, Citric acid, Methane sulfonic acid (mesylate). Solvents: Isopropanol (IPA), Acetone, Ethyl Acetate.
-
Dissolve Free Base: Dissolve a known amount of the free base (e.g., 100 mg) in a minimal amount of a suitable organic solvent (e.g., 2 mL of IPA) in four separate vials. Warm gently if necessary.
-
Prepare Acid Solutions: Prepare solutions of each acid. For HCl, a solution in IPA is common. For the solid acids (tartaric, citric, mesylic), dissolve them in a minimal amount of the same solvent.
-
Stoichiometric Addition: Add a stoichiometric equivalent (1.0 eq) of each acid solution dropwise to its respective vial containing the free base while stirring.
-
Observe for Precipitation: A successful salt formation will often result in the precipitation of a crystalline solid. If no solid forms, try cooling the solution in an ice bath or adding a small amount of a less polar "anti-solvent" like ethyl acetate to induce crystallization.
-
Isolate and Dry: If a solid precipitate forms, collect it by vacuum filtration, wash with a small amount of cold solvent, and dry it under vacuum.
-
Characterize: Confirm salt formation using techniques like melting point analysis (salts typically have higher, sharper melting points than the free base) or spectroscopic methods.
-
Test Solubility: Perform the aqueous solubility test described in Protocol 1 on the newly formed salt. You should observe a significant increase in solubility at neutral pH compared to the free base.
References
-
Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times. Available at: [Link]
-
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]
-
Cosolvent. Wikipedia. Available at: [Link]
-
Piperidine. Wikipedia. Available at: [Link]
-
Chapter 3. Pharmacokinetics. AccessPhysiotherapy. Available at: [Link]
-
Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Bouling Chemical Co., Limited. Available at: [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]
-
PIPERIDINE. Ataman Kimya. Available at: [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]
-
Piperidine. PubChem. Available at: [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]
-
Pre-formulation Studies. K.K. Wagh College of Pharmacy. Available at: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. Available at: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]
-
Preformulation studies. Pharma Prep Hub. Available at: [Link]
-
Absorption of drugs. Vetscraft. Available at: [Link]
-
Ph and Solubility of Drugs. YouTube. Available at: [Link]
-
How do I avoid precipitation of DMSO soluble compounds in water based culture media?. ResearchGate. Available at: [Link]
-
Importance of Preformulation Studies In Drug Development. UPM Pharmaceuticals. Available at: [Link]
-
Preformulation Studies. Pharmaceutical Formulation: The Science and Technology of Dosage Forms. Available at: [Link]
-
Preformulation Studies An Overview. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Available at: [Link]
-
Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]
-
Compund dilution in DMSO. Reddit. Available at: [Link]
-
Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. ResearchGate. Available at: [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]
-
1-ACETYLPIPERIDINE. LookChem. Available at: [Link]
-
1-Acetylpiperidine. PubChem. Available at: [Link]
-
Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Available at: [Link]
-
1-(3-Methoxypropyl)-4-piperidinamine. PubChem. Available at: [Link]
-
1-(Propan-2-yl)piperidin-4-amine. PubChem. Available at: [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China [chemheterocycles.com]
- 3. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 6. Pharma Prep Hub [pharmaprephub.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. vetscraft.com [vetscraft.com]
- 9. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 18. longdom.org [longdom.org]
- 19. ijmsdr.org [ijmsdr.org]
- 20. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 21. pharmoutsourcing.com [pharmoutsourcing.com]
- 22. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 23. pharmasalmanac.com [pharmasalmanac.com]
- 24. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.cn [sigmaaldrich.cn]
- 26. files01.core.ac.uk [files01.core.ac.uk]
- 27. public.websites.umich.edu [public.websites.umich.edu]
- 28. researchgate.net [researchgate.net]
"optimizing reaction conditions for the synthesis of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine"
Welcome to the technical support guide for the synthesis of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers engaged in this synthesis. Our guidance is grounded in established principles of organic chemistry to ensure you can confidently navigate the challenges of this multi-step process.
Proposed Synthetic Pathway Overview
The synthesis of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine can be efficiently achieved via a two-step sequence, beginning with the reductive amination of 1-acetyl-4-piperidone with 3-isopropoxypropylamine. This method is often preferred due to its high efficiency and operational simplicity.
Figure 1: Proposed workflow for the synthesis via reductive amination.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for the success of the reductive amination step?
A1: The most critical parameter is maintaining anhydrous (water-free) conditions throughout the reaction. The reducing agent, sodium triacetoxyborohydride (STAB), is moisture-sensitive and will decompose in the presence of water, leading to a significant decrease in yield. Additionally, water can interfere with the formation of the intermediate iminium ion, which is essential for the reaction to proceed. We recommend using anhydrous solvents and ensuring all glassware is thoroughly dried before use.
Q2: I am observing the formation of a side product with a mass corresponding to the starting piperidone. What is happening?
A2: This observation suggests that the reduction of the ketone starting material is competing with the desired reductive amination pathway. This can occur if the reducing agent is too reactive or if the imine formation is slow. To mitigate this, ensure that the 1-acetyl-4-piperidone and 3-isopropoxypropylamine are allowed to stir together for a period (e.g., 30-60 minutes) to facilitate imine formation before the addition of the reducing agent. Using a milder reducing agent like sodium triacetoxyborohydride, which is known for its selectivity in reductive aminations, is also highly recommended over more powerful reagents like sodium borohydride.
Q3: My final product is difficult to purify by column chromatography. Are there alternative purification methods?
A3: The basic nature of the piperidine nitrogen in your product can cause it to streak on silica gel chromatography. To improve separation, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), to your eluent system. Alternatively, an acid-base extraction can be an effective purification strategy. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with 1M NaOH) and the product re-extracted into an organic solvent.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inactive Reducing Agent | Use a fresh bottle of sodium triacetoxyborohydride (STAB) or test the activity of the current batch. | STAB is a hydride donor and can degrade upon prolonged exposure to air and moisture, losing its reducing capability. |
| Incomplete Imine Formation | Increase the pre-stirring time of the ketone and amine to 1-2 hours before adding the reducing agent. | The reaction proceeds through an iminium ion intermediate. Allowing sufficient time for its formation is crucial for the reaction to proceed to completion. |
| Incorrect pH | The reaction is typically self-catalyzing due to the presence of the amine. However, if the amine starting material is in its salt form (e.g., hydrochloride), a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free amine. | The free amine is the active nucleophile required for the initial attack on the ketone carbonyl. |
Problem 2: Presence of Multiple Spots on TLC Analysis of the Crude Product
Figure 2: Troubleshooting logic for multi-spot TLC results.
| Observed Side Product (by LC-MS/¹H NMR) | Potential Cause | Recommended Solution |
| Unreacted 1-acetyl-4-piperidone | Insufficient amount of 3-isopropoxypropylamine or reducing agent. | Use a slight excess (1.1-1.2 equivalents) of the amine and ensure at least 1.5 equivalents of the reducing agent are used. |
| Dialkylated Amine | This is less common in reductive amination but can occur if the product amine reacts with another molecule of the ketone. | Ensure the amine is not the limiting reagent and that the reaction is not run at an excessively high concentration. |
| Reduced Ketone (1-acetyl-piperidin-4-ol) | The reducing agent is too reactive or added too quickly before imine formation. | As mentioned in the FAQ, allow for a pre-stirring time for imine formation and use a selective reducing agent like STAB. |
Experimental Protocols
Protocol 1: Synthesis of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine
-
To a solution of 1-acetyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added 3-isopropoxypropylamine (1.2 eq).
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM with 0.5% triethylamine).
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
Technical Support Center: Purification of N-Acetylated Piperidine Derivatives
Welcome to the technical support center for the purification of N-acetylated piperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable compounds. N-acetylation of a piperidine is a fundamental transformation, yet the resulting amide can introduce unique and often frustrating purification hurdles. This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical Q&A format to help you achieve your desired purity and yield.
Introduction: The N-Acetylation Challenge
The conversion of a basic secondary piperidine amine to a neutral N-acetyl amide fundamentally alters the molecule's physicochemical properties. This change is the root of most purification challenges. While the parent piperidine is basic, often water-soluble as a salt, and interacts strongly with silica gel, the N-acetylated derivative is a neutral, more polar amide with different solubility and chromatographic behavior. Understanding this shift is the first step to designing a successful purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Workup & Extraction Issues
Q1: My N-acetylated product seems to be partially lost in the aqueous layer during an acidic wash. Why is this happening and how can I prevent it?
A1: This is a common issue stemming from incomplete reaction or hydrolysis. The N-acetyl amide should be neutral and reside in the organic layer. If you are seeing product loss to the aqueous layer during a wash with dilute acid (e.g., 1M HCl), it strongly indicates the presence of unreacted piperidine starting material.
Causality & Expert Insight: The purpose of an acidic wash is to protonate and remove the basic starting piperidine and any amine-based reagents (like triethylamine or pyridine) into the aqueous phase. Your N-acetylated product, being a neutral amide, should not be protonated and should remain in the organic solvent. Significant partitioning into the acidic aqueous layer suggests you are extracting unreacted starting material, not your product.
Troubleshooting Protocol:
-
Confirm Reaction Completion: Before workup, carefully check the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A co-spotted lane with your piperidine starting material is essential. If starting material is still present, consider extending the reaction time or adding a slight excess of the acetylating agent.
-
Modify the Wash: Switch from an acidic wash to a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize and remove the acetic acid byproduct and any excess acetic anhydride without the risk of protonating any unreacted starting material and pulling it into the aqueous layer with potential product occlusion.[1]
-
Back-Extraction: If you suspect your product is trapped in the aqueous layer, you can perform a "back-extraction." Neutralize the acidic aqueous layer with a base (e.g., NaHCO₃ or NaOH) until it is pH > 8, then re-extract with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) to recover any organic-soluble material.
Q2: After quenching my reaction with aqueous bicarbonate, I'm struggling with an emulsion during extraction. What causes this and how can I break it?
A2: Emulsions are common when dealing with amides, which can act as surfactants, especially if fine particulate matter is present.
Troubleshooting Strategies:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.[1]
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets that form the emulsion.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (20-30 minutes) will allow the layers to separate on their own.
Section 2: Chromatographic Purification
The majority of purification challenges for N-acetylated piperidines are solved using chromatography. However, the increased polarity of the amide compared to a simple alkylated amine, combined with the potential for problematic interactions with the stationary phase, requires careful method development.
Q3: My N-acetylated product is streaking badly on the silica gel column (peak tailing). What is the cause and what is the definitive solution?
A3: Peak tailing on silica gel is a classic sign of undesirable secondary interactions between your compound and the stationary phase. While the N-acetyl group removes the basicity of the nitrogen, residual silanol groups (Si-OH) on the silica surface are acidic and can still interact with the lone pairs on your amide's oxygen atom or other polar functional groups. For derivatives that still contain a basic site elsewhere, this problem is magnified.
Expert Insight & Solution: The most effective solution is to suppress the activity of the acidic silanol groups. This is achieved by adding a small amount of a basic modifier to your mobile phase.
Recommended Protocol:
-
Mobile Phase Modification: Add 0.5-1% triethylamine (Et₃N) to your chosen eluent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol).[2] The triethylamine will competitively bind to the acidic sites on the silica, allowing your compound to pass through the column without these strong, peak-distorting interactions.
-
Alternative Base: In some cases, ammonium hydroxide can be used, particularly in highly polar solvent systems like DCM/Methanol.[3]
Workflow for Selecting a Mobile Phase Modifier:
Caption: Decision tree for troubleshooting peak tailing.
Q4: I'm not sure what solvent system to start with for my flash column. Can you provide some guidance?
A4: Absolutely. The choice of eluent depends on the overall polarity of your molecule. N-acetylation makes the compound more polar than its parent piperidine. Here are some robust starting points.
Data Summary: Common Solvent Systems for Flash Chromatography
| Polarity of Compound | Primary System (Good First Choice) | Alternative System (For Different Selectivity) | Polarity |
| Low to Medium Polarity | Hexanes / Ethyl Acetate (EtOAc)[2] | Petroleum Ether / Diethyl Ether (Et₂O)[2] | Low |
| Medium to High Polarity | Dichloromethane (DCM) / Methanol (MeOH)[2][3] | Ethyl Acetate (100%) | Medium |
| High Polarity / Basic | DCM / MeOH with 1% Et₃N or NH₄OH[2][3] | Acetonitrile (MeCN) / Water (Reverse Phase) | High |
Step-by-Step Protocol for Eluent Selection:
-
TLC Analysis: Dissolve a small amount of your crude product. Spot it on a silica TLC plate.
-
Initial Screening: Develop plates in a few solvent systems with varying polarity. Good starting points are 20% EtOAc/Hexanes, 50% EtOAc/Hexanes, and 5% MeOH/DCM.
-
Target Rf: Aim for a solvent system that gives your desired product a Retention Factor (Rf) of ~0.25-0.35 . This Rf value generally provides the best separation during flash column chromatography.
-
Modifier Test: If you observe streaking on the TLC plate, prepare the most promising solvent system again, this time with 1% triethylamine, and run a new TLC plate. You should see a significant improvement in the spot shape.
Q5: My compound is very polar and purification on silica is difficult. Are there advanced chromatography options?
A5: Yes. For highly polar N-acetylated piperidine derivatives, especially those with additional polar groups like hydroxyls or carboxylates, Supercritical Fluid Chromatography (SFC) is an excellent alternative.
Expert Insight on SFC: SFC uses compressed carbon dioxide (CO₂) as the main mobile phase, often with an alcohol co-solvent (like methanol or ethanol). This technique offers several advantages:
-
High Efficiency for Polar Compounds: SFC is particularly effective for separating polar molecules that are challenging to purify with normal-phase LC.[4][5]
-
Reduced Solvent Waste: The primary mobile phase component, CO₂, simply evaporates upon collection, drastically reducing the volume of liquid solvent waste.[6]
-
Faster Purifications: The low viscosity of the supercritical fluid allows for faster flow rates and shorter run times.[6]
Samples for SFC are typically dissolved in methanol or a DCM/methanol mixture to ensure solubility in the mobile phase.[6]
Section 3: Crystallization & Final Product Isolation
Q6: My purified product is an oil or an amorphous solid after evaporation. How can I induce crystallization?
A6: "Oiling out" is a common problem when a compound has a low melting point or when residual impurities are present that inhibit the formation of a crystal lattice.
Troubleshooting Protocol for Crystallization:
-
High Purity is Key: First, ensure your material is of high purity (>95% by NMR or LC-MS). Impurities are the most common reason for crystallization failure. If necessary, re-purify a small portion by chromatography.
-
Solvent/Anti-Solvent Method: This is the most common and effective technique.
-
Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., DCM, EtOAc, acetone, or warm ethanol).
-
Slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble (e.g., hexanes, petroleum ether, or cold water) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent back until the solution just becomes clear again.
-
Loosely cap the vial and allow it to stand undisturbed. Slow evaporation of the more volatile "good" solvent will gradually lower the solubility and promote crystal growth. A specific example found in the literature for an N-acetylated piperidine derivative is crystallization from a benzene and petroleum ether solution.[7]
-
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask or vial below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have ever had a sample of the compound crystallize before, adding a single tiny crystal (a seed crystal) to a supersaturated solution can induce rapid crystallization.
-
Trituration: If the product is an oil, dissolve it in a small amount of a solvent like diethyl ether and then add an anti-solvent like hexanes. Stir or sonicate the mixture. The goal is not to dissolve the compound completely but to "wash" it with the solvent mixture, which can often remove impurities and induce precipitation of a solid.
Crystallization Troubleshooting Flow:
Caption: A workflow for inducing crystallization.
Section 4: Purity Analysis
Q7: How can I be certain my final product is pure and that I've removed all starting materials and byproducts?
A7: A combination of analytical techniques is required for full confidence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary tool for structural confirmation and purity assessment. Look for the disappearance of the piperidine N-H proton and the appearance of a sharp singlet around 2.1 ppm for the acetyl methyl group. The integration of your product peaks relative to any residual solvent or impurity peaks gives a good estimate of purity.
-
¹³C NMR: The N-acetylation causes a characteristic shift in the carbon signals of the piperidine ring, particularly the carbons alpha to the nitrogen.[8] The amide carbonyl will appear around 170 ppm.
-
-
Mass Spectrometry (MS):
-
Provides confirmation of the molecular weight of your product. Electrospray Ionization (ESI) will typically show the protonated molecule [M+H]⁺.[9]
-
MS is also invaluable for identifying low-level impurities by their mass. Common fragmentation patterns for piperidine derivatives in MS/MS experiments include the neutral loss of small molecules like water or, in this case, acetic acid.[10][11]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-phase HPLC is an excellent tool for assessing purity. A typical method for an N-acetylated piperidine would use a C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like formic acid or TFA to ensure sharp peaks.[12]
-
Purity is determined by the area percentage of the main product peak relative to all other peaks in the chromatogram.
-
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
SIELC Technologies. Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. [Link]
-
ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]
-
Chromatography Today. How Good is SFC for Polar Analytes?. [Link]
-
ResearchGate. Have you experienced that your piperidine crystallizes when not in use?. [Link]
-
Biotage. Successful Flash Chromatography. [Link]
-
ResearchGate. Chiral SFC-UV separation of amine and imine derivative using standard.... [Link]
-
University of Cambridge. Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. [Link]
-
Novartis. Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]
-
Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
-
Agilent Technologies. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. [Link]
-
PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
-
National Institute of Standards and Technology (NIST). Piperidine, 1-acetyl-. [Link]
-
Royal Society of Chemistry. A product from the reaction of pyridine with acetic anhydride. [Link]
-
National Institutes of Health (NIH). Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine. [Link]
-
ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. [Link]
-
Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
LCGC Europe. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]
-
MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
-
Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
ResearchGate. What is the best work-up for acetic anhydride/pyradine acetylation?. [Link]
-
National Institute of Standards and Technology (NIST). 2-Acetylpiperidine. [Link]
-
SpectraBase. N-Acetyl-2,6-cis-dimethyl-piperidine - Optional[13C NMR]. [Link]
-
PubMed. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]
-
ResearchGate. (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
PubMed. Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Non-Specific Binding of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine
Welcome to the technical support guide for addressing challenges related to 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine. As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and practical, field-tested protocols to diagnose and mitigate non-specific binding (NSB), ensuring the accuracy and reliability of your assay data.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and how do I know if my compound is exhibiting it?
A primary diagnostic test is to measure the compound's signal in a control well that lacks the specific target of your assay (e.g., no enzyme, no receptor, or no cells). A high signal in this "target-absent" control is a strong indicator of NSB.[2]
Q2: What chemical properties of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine make it prone to NSB?
A2: The structure of this compound contains several moieties that can contribute to NSB. Understanding these allows for a more targeted mitigation strategy.
-
Hydrophobic Regions: The isopropoxypropyl group and the acetylated piperidine ring are lipophilic ("fat-loving"). These regions can readily adsorb to the hydrophobic surfaces of standard polystyrene microplates through non-covalent interactions.[1][5][6]
-
Electrostatic Interactions: The piperidine ring contains a nitrogen atom, making it a secondary amine.[7] Depending on the assay buffer's pH, this nitrogen can be protonated, giving the molecule a positive charge. This charge can lead to electrostatic attraction to negatively charged surfaces or biomolecules.[1][8]
-
Hydrogen Bonding Capability: The amine and acetyl groups can act as hydrogen bond donors and acceptors, allowing for interactions with various biological molecules.
Q3: How can the choice of microplate affect non-specific binding?
A3: The microplate surface is a primary site of non-specific binding. Standard polystyrene plates are hydrophobic and promote the binding of lipophilic compounds. To counteract this, several specialized plates are available:
-
Low-Binding Plates: These plates are treated with a hydrophilic and non-ionic coating (similar to polyethylene oxide) that creates a hydration layer, preventing hydrophobic molecules from adsorbing.[9]
-
Surface-Modified Plates: Options include medium- or high-bind plates, which are often used for immunoassays to immobilize proteins but may not be ideal for small molecule assays where NSB is a concern.[10][11][12]
For small molecules prone to NSB, starting with a non-binding or low-binding surface plate is a highly recommended first step.[9][13]
A Systematic Guide to Troubleshooting Non-Specific Binding
This guide presents a logical workflow to diagnose, understand, and mitigate NSB. The core principle is to systematically test variables to identify the source of the problem and implement an effective solution.
Step 1: Confirming and Quantifying Non-Specific Binding
Before optimizing, you must confirm that NSB is the root cause of your high background.
Protocol 1: Basic NSB Diagnostic Test
-
Prepare Wells: Designate a set of wells on your microplate.
-
Total Binding Wells: Include all assay components (buffer, target protein, etc.) and the test compound.
-
NSB Control Wells: Include all assay components except the specific target (e.g., replace enzyme with buffer). Add the test compound.
-
Blank Wells: Include all assay components except the specific target and the test compound.
-
-
Incubation: Incubate the plate according to your standard assay protocol.
-
Detection: Perform the readout as you normally would.
-
Analysis:
-
Subtract the signal from the Blank Wells from all other wells.
-
Calculate the percentage of NSB: (%NSB) = (Signal in NSB Control Wells / Signal in Total Binding Wells) * 100.
-
A high %NSB (often >20%, though assay-dependent) confirms that non-specific interactions are a significant problem.
-
Step 2: Mitigating NSB Through Assay Buffer Optimization
The composition of your assay buffer is critical. By adding specific agents, you can block non-specific interactions without affecting your target-specific signal.[8]
Key Buffer Additives to Consider
-
Carrier Proteins (Blockers): Proteins like Bovine Serum Albumin (BSA) or Casein act as blocking agents.[14][15] They adsorb to the hydrophobic surfaces of the microplate, effectively "blocking" them from your compound.[6][16] This prevents your compound from sticking to the plastic.
-
Non-Ionic Detergents: Low concentrations (typically 0.01% - 0.1%) of detergents like Tween-20 or Triton X-100 can reduce NSB.[18] These amphiphilic molecules disrupt weak hydrophobic interactions between your compound and the plate surface.[8][18] They are considered mild and generally do not denature proteins or disrupt protein-protein interactions.[18][19]
-
Salt Concentration: Increasing the ionic strength of the buffer (e.g., by increasing NaCl concentration) can shield electrostatic interactions, which may be a contributing factor to the NSB of a charged molecule like protonated 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine.[8]
Table 1: Comparison of Common Buffer Additives for NSB Reduction
| Additive | Typical Concentration | Primary Mechanism of Action | Advantages | Potential Disadvantages |
| BSA | 0.1 - 2% (w/v) | Blocks hydrophobic sites on surfaces.[16][20] | Widely used, effective, stabilizes proteins. | Lot-to-lot variability; potential cross-reactivity.[16][20] |
| Casein/Non-fat milk | 0.1 - 1% (w/v) | Blocks hydrophobic sites.[20] | Inexpensive and effective.[14] | Contains phosphoproteins and biotin; can interfere with certain assays.[14][17] |
| Tween-20 | 0.01 - 0.1% (v/v) | Disrupts hydrophobic interactions.[18][19] | Mild, preserves protein structure. | Can form micelles at high concentrations; may interfere with some systems.[19][21] |
| Triton X-100 | 0.01 - 0.1% (v/v) | Disrupts hydrophobic interactions.[18] | Generally stronger than Tween-20. | Absorbs UV light, interfering with protein quantification at 280 nm.[19] |
| NaCl | 150 mM - 500 mM | Shields electrostatic interactions.[8] | Simple, inexpensive. | High concentrations can disrupt protein structure or enzymatic activity. |
Protocol 2: Systematic Buffer Optimization
-
Establish Baseline: Run your assay using the standard buffer and the NSB control as described in Protocol 1.
-
Create a Test Matrix: Prepare a series of assay buffers, each containing a different blocking agent or a different concentration of an agent.
-
Buffer A: Standard Buffer + 0.1% BSA
-
Buffer B: Standard Buffer + 1% BSA
-
Buffer C: Standard Buffer + 0.05% Tween-20
-
Buffer D: Standard Buffer + 0.1% BSA + 0.05% Tween-20
-
-
Execute Assay: Run the full assay, including "Total Binding" and "NSB Control" wells for each buffer condition.
-
Analyze Results: For each buffer, calculate the %NSB and the signal-to-background ratio (S:B). The goal is to find the condition that minimizes NSB while maintaining the highest possible S:B.
Step 3: Mitigating NSB by Changing the Solid Phase
If buffer optimization is insufficient, the next logical step is to change the surface your compound interacts with.
Protocol 3: Testing Different Microplate Surfaces
-
Plate Selection: Obtain several types of microplates. A good starting set includes your standard polystyrene plate, a low-binding plate, and potentially a medium-binding plate for comparison.[9][12]
-
Experimental Setup: On each plate type, set up the NSB Diagnostic Test (Protocol 1). It is crucial to use the same optimized buffer from Step 2 across all plate types to isolate the effect of the surface.
-
Execution and Analysis: Run the assay and calculate the %NSB for each plate type. This will directly show which surface is most effective at preventing your compound from binding non-specifically.
By systematically applying these diagnostic and optimization protocols, you can effectively identify the root cause of non-specific binding for 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine and develop a robust assay with a high signal-to-background ratio, leading to more reliable and accurate data.
References
-
Corning. (n.d.). Corning® 96-well Black Polystyrene High Bind Low Volume Stripwell™ Microplate. Retrieved from Corning Life Sciences. [Link]
-
Amuza Inc. (n.d.). Microresico® Low-Bind 96-well Plate. Retrieved from Amuza Inc. [Link]
-
Santa Cruz Animal Health. (n.d.). High and Low Binding Multiwell Microplates. Retrieved from Santa Cruz Animal Health. [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from Surmodics IVD. [Link]
-
Corning. (n.d.). Effective Blocking Procedures in ELISA Assays. Retrieved from Corning Life Sciences. [Link]
-
van der Loos, C. M., & Teeling, P. (2011). Non-specific binding of antibodies in immunohistochemistry: fallacies and facts. Journal of Histotechnology, 34(3), 111-115. [Link]
-
Rockland Immunochemicals. (2024). Blocking Buffer Selection Guide. Retrieved from Rockland Immunochemicals. [Link]
-
Gilmore, G. L. (2012). Casein versus BSA. ResearchGate. [Link]
-
MBL Life Science. (n.d.). How to reduce non-specific reactions. Retrieved from MBL Life Science. [Link]
-
O'Kennedy, R., & Hearty, S. (2006). Reduction of non-specific binding in immunoassays requiring long incubations. Journal of Immunological Methods, 309(1-2), 209-212. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from Ataman Kimya. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. [Link]
-
Wikipedia. (n.d.). Western blot. Retrieved from Wikipedia. [Link]
-
Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from Cheméo. [Link]
-
Let's talk science. (2023). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. YouTube. [Link]
-
Solubility of Things. (n.d.). Piperidine. Retrieved from Solubility of Things. [Link]
-
CiteAb. (n.d.). Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. Retrieved from CiteAb Blog. [Link]
-
Warner, K. D., et al. (2018). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA, 24(7), 929-942. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidin-3-amine. PubChem Compound Database. [Link]
-
Menendez, A., et al. (2006). Tween 20-dependent non-specific binding is facilitated by polyethylene glycol. BioTechniques, 41(4), 384-386. [Link]
-
Smith, D. A. (2021). Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics. Clinical Pharmacology & Therapeutics, 110(1), 71-73. [Link]
-
Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests? Retrieved from Surmodics IVD. [Link]
Sources
- 1. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Western blot - Wikipedia [en.wikipedia.org]
- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 10. 2483 | Corning® 96-well Black Polystyrene High Bind Low Volume Stripwell™ Microplate, 25 per Bag, without Lid, Nonsterile | Corning [ecatalog.corning.com]
- 11. revvity.com [revvity.com]
- 12. scahealth.com [scahealth.com]
- 13. Microresico® Low-Bind 96-well Plate Minimizes binding | Amuza Inc [amuzainc.com]
- 14. What's the role of BSA/Milk as blocking agents?? | AAT Bioquest [aatbio.com]
- 15. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 16. corning.com [corning.com]
- 17. researchgate.net [researchgate.net]
- 18. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 19. youtube.com [youtube.com]
- 20. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Crystallization Conditions for 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the crystallization of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this target molecule. Given the specific nature of this compound, this guide is built upon fundamental principles of small-molecule crystallization, tailored to the structural characteristics of a substituted piperidine-amine derivative.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most common challenges encountered during crystallization experiments in a direct question-and-answer format.
Q1: My experiment yielded no crystals, only a clear solution. What are the next steps?
This is a common issue indicating that the solution has not reached the necessary level of supersaturation for nucleation to occur.
Causality & Explanation: Crystallization begins with nucleation, the formation of stable microscopic crystal seeds, followed by crystal growth. Both processes are driven by supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[1] If the solution remains clear, it is likely in a stable, undersaturated, or metastable state where the energy barrier for nucleation has not been overcome.
Troubleshooting Protocol:
-
Increase Concentration: The most direct approach is to increase the solute concentration. If the mother liquor (the solution remaining after an unsuccessful crystallization attempt) is available, you can gently evaporate a portion of the solvent to increase the concentration.[2]
-
Induce Nucleation: If the solution is supersaturated but nucleation is slow, it can be induced:
-
Scratching: Gently scratch the inside surface of the glass flask with a glass rod just below the solution's surface. The microscopic glass fragments can act as nucleation sites.[2]
-
Seeding: Introduce a tiny, pure crystal of your compound (a "seed crystal") into the solution. This bypasses the initial nucleation energy barrier and promotes controlled crystal growth.[3][4]
-
-
Alter Temperature: For cooling crystallization, ensure the solution is cooled to a sufficiently low temperature. A slower cooling rate can also be beneficial as it allows more time for nucleation to occur in the metastable zone.[3]
-
Re-evaluate Solvent System: The chosen solvent may be too effective, keeping the compound soluble even at low temperatures. Consider a different solvent or a solvent/anti-solvent system.[3]
Q2: The compound separated as an oil or amorphous solid, not crystals. How can I fix this?
This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point in that specific solvent system or when supersaturation is achieved too rapidly.[2][5] The resulting oil is a liquid phase of your compound that is immiscible with the solvent and can be very difficult to crystallize.
Causality & Explanation: Oiling out is favored by high concentrations and rapid cooling rates. The system bypasses the ordered process of crystallization and instead undergoes liquid-liquid phase separation.[6] Impurities can also lower the melting point of the solute, increasing the likelihood of oiling out.[2]
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the concentration.[2][5]
-
Lower the Saturation Temperature: By using a more dilute solution, the temperature at which the solution becomes saturated will be lower, potentially below the point where the compound oils out.
-
Change the Solvent: A solvent with a lower boiling point might be beneficial as it reduces the probability of oiling out.[8]
Below is a workflow for addressing the issue of oiling out.
Q3: The crystals are very small or needle-like. How can I grow larger, higher-quality crystals?
The formation of many small crystals or fine needles indicates that the rate of nucleation significantly exceeds the rate of crystal growth.[3] This is often caused by a high degree of supersaturation.
Causality & Explanation: In the crystallization phase diagram, there is a "metastable zone" where crystal growth is favored and a "labile zone" (at higher supersaturation) where rapid, spontaneous nucleation dominates. To get larger crystals, the experiment should be conducted primarily within the metastable zone.[9]
Troubleshooting Protocol:
-
Reduce Supersaturation: Use a slightly more dilute solution or cool the solution more slowly. This will keep the system in the metastable zone for a longer period, allowing existing nuclei to grow larger rather than forming new ones.[3]
-
Use an Anti-Solvent Technique: Consider vapor diffusion or liquid-liquid diffusion. In these methods, an "anti-solvent" (in which your compound is insoluble) is slowly introduced to the solution of your compound. This gradual change in solvent composition can lead to a slow, controlled increase in supersaturation, favoring the growth of fewer, larger crystals.
-
Seeding: Introducing a single, well-formed seed crystal into a solution that is only slightly supersaturated can promote controlled growth on that seed, leading to a large, high-quality crystal.[3]
Q4: My crystallization resulted in a very low yield. What are the likely causes?
A low yield can be frustrating and is typically caused by one of two main factors.
Causality & Explanation: Either a significant portion of the compound remained dissolved in the mother liquor, or material was lost during handling and filtration.
Troubleshooting Protocol:
-
Check the Mother Liquor: Evaporate a small amount of the mother liquor. If a significant amount of solid residue forms, too much solvent was used.[2] To improve the yield, you can try to recover more material by evaporating some of the solvent from the mother liquor and cooling it again for a second crop of crystals.
-
Optimize the Final Temperature: Ensure the crystallization mixture is cooled to a sufficiently low temperature and for an adequate amount of time to maximize the amount of product that crystallizes out of solution.[5]
-
Minimize Transfer Losses: Be meticulous during the transfer of the crystal slurry to the filtration apparatus to avoid leaving material behind. Wash the flask with a small amount of the cold mother liquor to transfer any remaining crystals.
-
Use an Appropriate Washing Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product. The ideal washing solvent is one in which the product is poorly soluble.
Q5: I am observing different crystal forms (polymorphs) in different experiments. How can I control this?
The ability of a compound to crystallize in multiple different crystal structures is known as polymorphism.[10] Each polymorph has the same chemical composition but different physical properties, such as solubility, stability, and melting point.[11]
Causality & Explanation: Polymorph formation is highly sensitive to kinetic and thermodynamic factors during crystallization.[12] Variables such as the solvent used, the rate of cooling, the temperature, and the level of supersaturation can all influence which polymorph is formed.[13][14] Often, a less stable (metastable) form crystallizes first and may later transform into a more stable form.[11]
Troubleshooting Protocol:
-
Control Crystallization Conditions: To obtain a consistent polymorph, it is crucial to precisely control all experimental parameters: solvent system, concentration, cooling/anti-solvent addition rate, temperature, and agitation.
-
Slurry Experiments: To identify the most thermodynamically stable form at a given temperature, you can create a slurry of the different polymorphs in a solvent and agitate it. Over time, the less stable forms will dissolve and recrystallize as the most stable form.
-
Seeding: Seeding the solution with the desired polymorph can be a powerful way to ensure that form crystallizes preferentially.
-
Systematic Screening: Conduct a systematic screen varying solvents and crystallization conditions to map out the conditions under which each polymorph forms.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for crystallizing 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine?
Solvent selection is the most critical step in developing a crystallization process. The ideal solvent should exhibit a steep solubility curve: high solubility at a high temperature and low solubility at a low temperature.
Guiding Principles:
-
"Like Dissolves Like": The target molecule has a polar amine group and an amide, but also a nonpolar isopropoxypropyl group and piperidine ring. This suggests solvents of intermediate polarity might be effective.
-
Good Candidates: For amine-containing compounds, alcohols (methanol, ethanol, isopropanol) are often a good starting point.[8][15] Other possibilities include acetonitrile, ethyl acetate, or acetone.
-
Experimental Screening: The most reliable method is a small-scale experimental screen. Place a few milligrams of your compound in several test tubes and add different solvents dropwise. A good solvent will dissolve the compound when heated but will show poor solubility at room temperature.[16]
Solvent Mixtures (Co-solvents): If no single solvent is ideal, a two-solvent system is often used. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes slightly cloudy (turbid). Gentle heating should clarify the solution, which can then be cooled slowly to form crystals.[16] For your compound, a good solvent like ethanol could be paired with an anti-solvent like water or hexane.
The following diagram illustrates a decision process for solvent screening.
Q2: What is the role of impurities in the crystallization process?
Impurities can have a significant and often detrimental effect on crystallization.[17] Even small amounts of impurities can inhibit or alter the crystallization process.
-
Inhibition of Nucleation: Impurities can increase the solubility of the main compound or interfere with the formation of stable nuclei, widening the metastable zone and making crystallization more difficult.[17]
-
Altered Crystal Habit: Impurities can adsorb onto specific faces of a growing crystal, slowing or stopping growth on that face and thus changing the overall shape (habit) of the crystal.[18]
-
Incorporation into the Lattice: If an impurity is structurally similar to the target molecule, it can be incorporated into the crystal lattice, reducing the purity of the final product.[18][19]
Therefore, starting with the highest purity material possible is always recommended for developing a robust crystallization protocol.
Q3: What are the key differences between cooling, anti-solvent, and evaporative crystallization?
These are the three most common methods for inducing supersaturation in small-molecule crystallization.
| Method | Principle | Best Suited For | Key Control Parameters |
| Cooling Crystallization | Supersaturation is achieved by lowering the temperature of a saturated solution, thereby decreasing the solubility of the compound.[20] | Compounds with a significant positive correlation between solubility and temperature.[20] | Cooling rate, final temperature, agitation.[7] |
| Anti-solvent Crystallization | Supersaturation is induced by adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound.[6][21] | Compounds that are highly soluble in one solvent and poorly soluble in another miscible solvent. Also useful for heat-sensitive compounds.[20] | Rate of anti-solvent addition, mixing intensity, temperature.[13] |
| Evaporative Crystallization | Supersaturation is achieved by slowly evaporating the solvent from the solution, thereby increasing the concentration of the solute. | Compounds that do not have a strong temperature-solubility dependence. Often used for generating initial high-quality crystals for analysis. | Rate of evaporation (controlled by temperature, pressure, or gas flow). |
References
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Vertex AI Search.
- Design and Optimization of a Combined Cooling/Antisolvent Crystalliz
- Design and Optimization of a Combined Cooling/Antisolvent Crystalliz
- Recent progress in antisolvent crystalliz
- The influence of impurities and solvents on crystallization | Request PDF.
- Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing).
- Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol.
- Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystalliz
- Hydrodynamically-Limited Antisolvent Crystallization - Scale-up and Optimiz
- Controlling crystal polymorphism: from stability prediction to crystalliz
- Using AntiSolvent for Crystalliz
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Key Considerations for Crystalliz
- Crystallization Optimiz
- Mastering Crystallization: A Deep Dive Into Process Optimiz
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Troubleshooting Common Issues with Industrial Crystallizer Equipment. Filter Dryer.
- How to avoid polymorphism in coordination polymer crystalliz
- Crystallization process: how does crystalliz
- Troubleshooting Crystallization: A Technical Guide for Hispidanin B. Benchchem.
- Strategy for control of crystallization of polymorphs. CrystEngComm (RSC Publishing).
- What Problems Might Occur If Crystalliz
- 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
- What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. Reddit.
- Optimiz
- Crystalliz
- Solve Crystallization Problems - Crystalliz
- Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
- Strange behaviour during cooling crystallization?.
- Guide for crystalliz
- Important Chemistry Tips-Solvents choose for recrystalliz
- Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
- Crystalliz
- Common Challenges in Crystalliz
- troubleshooting common issues in reserpic acid crystalliz
- Controlling Factors and Mechanism of Polymorphic Crystallization.
- Common Problems in Protein X-ray Crystallography and How to Solve Them. Unknown Source.
- Challenges of Small Molecule Production. Agilent.
- Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC - NIH.
Sources
- 1. enertherm-engineering.com [enertherm-engineering.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. unifr.ch [unifr.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mt.com [mt.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
"comparing the efficacy of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine with other piperidine analogs"
A Comparative Efficacy Analysis of Piperidine Analogs in Modern Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal framework for drug design.[1] This guide provides a comparative analysis of the efficacy of various piperidine analogs across different therapeutic areas, supported by experimental data and detailed protocols. While the specific compound 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine is not extensively documented in publicly available literature, this guide will explore the structure-activity relationships (SAR) and efficacy of other well-characterized piperidine derivatives to provide valuable insights for researchers, scientists, and drug development professionals.
The versatility of the piperidine ring allows for its incorporation into drugs targeting a wide range of conditions, including cancer, central nervous system (CNS) disorders, and infectious diseases.[3][4][5] The substitution patterns on the piperidine ring play a critical role in modulating biological activity, pharmacokinetics, and molecular recognition.[4]
Comparative Efficacy of Piperidine Analogs in Oncology
The piperidine moiety is a key structural feature in numerous anticancer agents.[3][4][5] The following sections compare the efficacy of different classes of piperidine derivatives against various cancer cell lines.
Antiproliferative Activity of Aminoethyl-Substituted Piperidine Derivatives
A study focusing on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands also investigated their antiproliferative properties against human prostate cancer cells (DU145). The σ1 receptor is a promising target for cancer therapeutics.[6]
Table 1: Growth Inhibition of DU145 Human Prostate Cancer Cells by Piperidine Analogs
| Compound ID | N-Substituent | σ1 Receptor Affinity (Ki) [nM] | Cytotoxicity (IC50) [µM] |
| 20a | -CH2C6H11 | 16 ± 5 | 4.9 |
| 21a | -CH2Ph | 19 ± 9 | 5.5 |
| 22a | See original source for structure | 27 ± 11 | 4.0 |
| NE-100 (Reference) | - | 1.3 | >10 |
| S1RA (Reference) | - | 17 ± 7.0 | >10 |
Data sourced from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.[6]
The data indicate that N-substituted piperidines 20a , 21a , and 22a exhibit potent antiproliferative activity against DU145 tumor cells, with IC50 values in the low micromolar range.[6] Notably, these compounds are more potent in this assay than the reference σ1 antagonists NE-100 and S1RA.[6]
Antileukemic Activity of 4-(3-(Piperidin-4-yl)propyl)piperidine Derivatives
A series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives were synthesized and evaluated for their anticancer effects.[7]
Table 2: Antiproliferative Activity of Piperidine Derivatives Against Human Leukemia Cell Lines
| Compound ID | Substitutions on Phenyl Ring | K562 (IC50) [µM] | Reh (IC50) [µM] |
| 3a | 2-nitro, 4-fluoro | 1.5 | 2.5 |
| 3d | 4-fluoro | 5.0 | 7.5 |
| 3e | 4-chloro | 5.0 | 7.5 |
Data sourced from a study on the synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives.[7][8]
Among the synthesized compounds, 3a , 3d , and 3e demonstrated significant antiproliferative activity.[7] Compound 3a , with 2-nitro and 4-fluoro substitutions, was the most potent, inhibiting the growth of human leukemia cells (K562 and Reh) at low micromolar concentrations.[7][8] Further studies suggested that compound 3a induces apoptosis in these cell lines.[7][8]
Experimental Protocols
Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is used to determine the antiproliferative activity of compounds on cancer cell lines.
Methodology:
-
Cell Plating: Plate cells in 96-well plates at a density of 10,000 cells per well (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Expose the cells to the synthesized piperidine derivatives at various concentrations (e.g., 0.25–250 µg·mL−1) for 48 hours.[9]
-
Cell Fixation: Fix the cells by adding 50% trichloroacetic acid and incubating for 1 hour at 4°C.
-
Staining: Stain the fixed cells with sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Quantification: Solubilize the bound SRB with 10 mM Tris base solution and measure the absorbance at 540 nm using a microplate reader.[9]
-
Data Analysis: Determine the compound concentration that inhibits cell growth by 50% (GI50) through non-linear regression analysis.[9]
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Comparative Efficacy of Piperidine Analogs as Antifungal Agents
Inspired by known antifungal agents containing piperidine and morpholine cores, a library of 4-aminopiperidines was synthesized and evaluated for antifungal activity.[10]
Structure-Activity Relationship (SAR) of 4-Aminopiperidines
The study revealed key structural features that influence antifungal efficacy:
-
N-substituent on the Piperidine Ring: A benzyl or phenylethyl substituent at the piperidine nitrogen was found to be beneficial for high antifungal activity.[10]
-
N-substituent on the 4-Amino Group: Long-chain N-alkyl substituents (more than seven carbon atoms) at the 4-amino group were crucial for activity. The N-dodecyl (C12) residue showed outstanding antifungal activity.[10] Shorter, branched, or cyclic alkyl residues were detrimental to activity.[10]
Table 3: Antifungal Activity of Selected 4-Aminopiperidines
| Compound | N-substituent (Piperidine) | N-substituent (4-Amino) | Antifungal Activity |
| 2b | Benzyl | n-Dodecyl | High |
| 3b | Phenylethyl | n-Dodecyl | High |
Data abstracted from a study on 4-aminopiperidines as novel antifungal agents.[10]
The most promising compounds, 2b and 3b , were found to inhibit ergosterol biosynthesis, a key pathway in fungi.[10]
Experimental Protocols
Antifungal Susceptibility Testing (Microbroth Dilution Assay)
This protocol is based on the standardized method of the European Committee on Antifungal Susceptibility Testing (EUCAST).
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible fungal growth.[10]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
"validation of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine as a selective inhibitor"
As a Senior Application Scientist, this guide provides a comprehensive framework for the validation of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine , a novel chemical entity, as a selective inhibitor. Given the absence of this compound in publicly available literature, we will designate it "Compound-X" and posit a plausible, yet hypothetical, target for the purpose of outlining a rigorous validation strategy.
For this guide, we will hypothesize that Compound-X has been designed as a selective inhibitor of Histone Deacetylase 6 (HDAC6) . The objective is to compare its performance against well-characterized, selective HDAC6 inhibitors: Ricolinostat (ACY-1215) and Tubastatin A . This document will detail the experimental logic, protocols, and data interpretation necessary to establish its selectivity and functional activity.
Introduction to HDAC6 as a Therapeutic Target
Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. While many HDACs are nuclear and regulate gene expression, HDAC6 is unique in that it is predominantly cytoplasmic. Its primary substrate is α-tubulin, a key component of the cellular microtubule network. By deacetylating α-tubulin, HDAC6 regulates microtubule-dependent processes such as cell migration and intracellular transport. Furthermore, HDAC6 is involved in the degradation of misfolded proteins through the aggresome pathway.
This unique cytoplasmic role has made HDAC6 an attractive therapeutic target for various diseases, including cancer and neurodegenerative disorders like Alzheimer's and Parkinson's disease. Selective inhibition of HDAC6, without affecting other HDAC isoforms (Class I, II, and IV), is believed to offer therapeutic benefits with a reduced side-effect profile compared to pan-HDAC inhibitors.
This guide outlines the validation pathway for a novel compound, Compound-X , against established selective HDAC6 inhibitors, Ricolinostat and Tubastatin A.
Comparative Landscape: Established HDAC6 Inhibitors
A robust validation requires benchmarking against current standards. We have selected two well-vetted comparators:
-
Ricolinostat (ACY-1215): A potent and selective HDAC6 inhibitor that has been evaluated in numerous clinical trials for various cancers. It exhibits significant selectivity for HDAC6 over Class I HDACs.
-
Tubastatin A: A widely used preclinical tool compound known for its high selectivity for HDAC6 over all other HDAC isoforms.
The validation of Compound-X will therefore be benchmarked against the biochemical potency and cellular activity of these two compounds.
Experimental Validation Workflow
The validation of Compound-X will proceed through a tiered approach, starting from biochemical assays to confirm direct target engagement and moving to cell-based assays to evaluate its functional consequences.
Caption: Tiered experimental workflow for the validation of Compound-X.
Methodologies and Protocols
Tier 1: In Vitro Biochemical Potency and Selectivity
Objective: To determine the direct inhibitory activity of Compound-X on HDAC6 and a panel of other HDAC isoforms.
Protocol: Fluorogenic HDAC Activity Assay
-
Preparation: Reconstitute recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, HDAC10) in assay buffer.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Compound-X, Ricolinostat, and Tubastatin A in DMSO, starting from a 10 mM stock.
-
Reaction Setup: In a 96-well black plate, add 5 µL of diluted compound, 35 µL of the specific HDAC enzyme, and allow to incubate for 15 minutes at 37°C.
-
Initiation: Add 10 µL of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for HDAC6) to each well to initiate the enzymatic reaction.
-
Development: Allow the reaction to proceed for 60 minutes at 37°C. Stop the reaction by adding 50 µL of developer solution containing a trypsin-like protease.
-
Readout: Measure the fluorescence intensity using a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
Data Analysis: Convert fluorescence units to percent inhibition relative to DMSO (vehicle) controls. Plot the dose-response curve and calculate the IC50 value using non-linear regression (log[inhibitor] vs. response).
Expected Data & Interpretation:
The primary outcome is the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A potent HDAC6 inhibitor will have a low nanomolar IC50 value. Selectivity is determined by comparing the IC50 for HDAC6 to that of other HDAC isoforms. A highly selective compound will show a significantly larger IC50 value for other isoforms.
Table 1: Hypothetical Biochemical Potency and Selectivity Data
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity Index (HDAC1/HDAC6) |
| Compound-X | 8 | >10,000 | >1250x |
| Ricolinostat | 5 | 250 | 50x |
| Tubastatin A | 4 | >10,000 | >2500x |
Tier 2: Cellular Target Engagement and Functional Effects
Objective: To confirm that Compound-X can enter cells and inhibit HDAC6, leading to the expected downstream biological effects.
Protocol: Western Blot for Acetylated α-Tubulin
-
Cell Culture: Seed HeLa or MM.1S cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of Compound-X, Ricolinostat, and Tubastatin A (e.g., 0, 0.1, 1, 5, 10 µM) for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against acetylated α-tubulin (target engagement marker) and total α-tubulin (loading control) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Expected Data & Interpretation:
A successful HDAC6 inhibitor will cause a dose-dependent increase in the levels of acetylated α-tubulin, with no change in total α-tubulin. This provides direct evidence of target engagement within the cellular environment.
Caption: HDAC6 signaling pathway and point of inhibition.
Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells (e.g., MM.1S) in a 96-well white-walled plate.
-
Treatment: After 24 hours, treat cells with a 10-point dose-response of Compound-X and comparators.
-
Incubation: Incubate for 72 hours.
-
Readout: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and read luminescence on a plate reader.
-
Analysis: Calculate GI50 (concentration for 50% growth inhibition) values from dose-response curves.
Table 2: Hypothetical Cellular Activity Data (MM.1S Cell Line)
| Compound | Ac-Tubulin Induction (EC50, µM) | Cell Viability (GI50, µM) |
| Compound-X | 0.5 | 1.2 |
| Ricolinostat | 0.4 | 1.0 |
| Tubastatin A | 0.6 | 1.5 |
Conclusion and Forward Look
This guide provides a structured, comparative approach to validate 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine (Compound-X) as a selective HDAC6 inhibitor. The proposed workflow, moving from direct enzymatic inhibition to cellular target engagement and functional outcomes, establishes a robust data package.
Based on the hypothetical data presented, Compound-X demonstrates potent and highly selective inhibition of HDAC6, comparable to or exceeding the performance of the established tool compound Tubastatin A and the clinical candidate Ricolinostat. Its strong induction of α-tubulin acetylation and subsequent anti-proliferative effects in a relevant cancer cell line further support its potential as a promising therapeutic agent. The next logical steps would involve pharmacokinetic profiling and in vivo efficacy studies in relevant disease models.
References
-
Title: HDAC6: A Key Regulator of Cell Motility and Protein Quality Control. Source: Nature Reviews Molecular Cell Biology URL: [Link]
-
Title: The role of histone deacetylase 6 in cancer. Source: Journal of Biomedical Science URL: [Link]
-
Title: Ricolinostat (ACY-1215) demonstrates potent synergism with pomalidomide and dexamethasone in multiple myeloma. Source: Blood Cancer Journal URL: [Link]
-
Title: A selective inhibitor of histone deacetylase 6, tubastatin A, is a potent and orally bioavailable therapeutic agent against cutaneous T-cell lymphoma. Source: Oncotarget URL: [Link]
A Comparative Guide to the Cross-Reactivity Profiling of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine and Structurally Related Analogs
This guide provides a comprehensive framework for the systematic evaluation of the selectivity and off-target interaction profile of the novel compound, 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine. In the landscape of drug discovery, a thorough understanding of a compound's cross-reactivity is paramount to mitigating the risk of adverse effects and preventing late-stage clinical failures.[1][2][3] The piperidine scaffold, a ubiquitous feature in medicinal chemistry, is present in a multitude of approved drugs targeting a wide array of biological entities, from central nervous system receptors to enzymes.[4][5][6][7] This prevalence, while highlighting its utility as a pharmacophore, also underscores the potential for promiscuous binding, making early, rigorous cross-reactivity profiling an indispensable step in preclinical development.
This document outlines a tiered, systematic approach—a screening cascade—designed to first broadly survey the interaction landscape of our lead compound and then to deeply characterize any identified off-target activities. We will compare its hypothetical profile against two selected comparator compounds, chosen for their structural similarity and known, distinct pharmacological activities, to provide context and a benchmark for selectivity.
Comparator Compounds:
-
Comparator A: (3R, 4S)-23 (A potent µ-opioid receptor agonist): This compound was selected due to its shared piperidine core and its well-characterized, high-affinity interaction with a G-protein coupled receptor (GPCR), a common target class for piperidine-containing molecules.[8]
-
Comparator B: Donepezil (An acetylcholinesterase inhibitor): As an established drug for Alzheimer's disease, Donepezil also features a piperidine moiety and acts on an enzymatic target.[6] Its inclusion allows for a comparison against a compound with a different mechanism of action and a known clinical profile.
The ultimate goal of this guide is to equip researchers and drug development professionals with the strategic and methodological tools to build a robust safety and selectivity profile for novel chemical entities, thereby enabling data-driven decisions for lead candidate progression.
Part 1: The Screening Cascade - A Tiered Approach to De-risking
A screening cascade is an efficient, multi-stage process designed to triage compounds, eliminating those with undesirable properties early and focusing resources on the most promising candidates.[9][10] Our proposed cascade for profiling 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine is structured in two tiers, moving from a broad, initial screen to more focused, quantitative follow-up assays.
Tier 1: Broad In Vitro Safety Pharmacology Profiling
The foundational step in assessing cross-reactivity is to screen the compound against a broad panel of targets known to be implicated in adverse drug reactions.[2][11] Commercial services like Eurofins' SafetyScreen™ or Charles River's safety pharmacology panels provide an efficient way to perform this initial survey.[11] These panels typically include dozens of receptors, ion channels, transporters, and enzymes, offering a wide-angle snapshot of a compound's off-target activities.
Experimental Protocol: Broad Panel Screening
-
Compound Preparation: Solubilize 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine and the two comparator compounds in a suitable solvent (typically DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Concentration: The compounds are typically tested at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
-
Panel Selection: A panel such as the SAFETYscan®47, which covers key molecular targets relevant to safety pharmacology, is selected.[1] This provides a balance between comprehensive coverage and resource efficiency.
-
Assay Execution: The assays are typically radioligand binding assays for receptors and transporters, and functional or enzymatic assays for ion channels and enzymes. The service provider performs these assays according to their validated protocols.
-
Data Analysis: The primary output is the percent inhibition or stimulation of the target's activity in the presence of the test compound. A common threshold for identifying a "hit" is >50% inhibition at the tested concentration.
Hypothetical Tier 1 Results
The following table presents hypothetical data from a broad panel screen for our test compound and comparators.
| Target Class | Target | 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine (% Inhibition @ 10 µM) | Comparator A ((3R, 4S)-23) (% Inhibition @ 10 µM) | Comparator B (Donepezil) (% Inhibition @ 10 µM) |
| GPCRs | µ-opioid (MOP) | 25% | 98% | 15% |
| 5-HT2A | 65% | 12% | 5% | |
| Dopamine D2 | 30% | 8% | 11% | |
| Ion Channels | hERG | 15% | 5% | 8% |
| Enzymes | Acetylcholinesterase (AChE) | 72% | 2% | 99% |
| Cyclooxygenase-1 (COX-1) | 8% | 4% | 3% | |
| Transporters | Serotonin Transporter (SERT) | 45% | 10% | 18% |
Data is hypothetical. Hits (>50% inhibition) are highlighted in bold .
Interpretation of Tier 1 Data:
From this initial screen, our lead compound, 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine, shows potential off-target activity at the 5-HT2A receptor and a significant interaction with acetylcholinesterase. As expected, Comparator A is a potent hit at the µ-opioid receptor, and Comparator B strongly inhibits acetylcholinesterase. The absence of a significant hERG signal for our lead compound at 10 µM is a positive preliminary finding, as hERG channel inhibition is a major cause of cardiotoxicity.[12] The identified hits must now be advanced to Tier 2 for quantitative analysis.
Tier 2: Hit Confirmation and Quantitative Analysis
Hits identified in the broad screen require confirmation and characterization to understand their potency. This is achieved through dose-response studies to determine key parameters like IC50 (for inhibition) or Ki (the inhibition constant).
Experimental Protocol 1: Competitive Radioligand Binding Assay (for 5-HT2A)
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a known, radiolabeled ligand.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer and source of 5-HT2A receptors (e.g., membranes from HEK293 cells overexpressing the receptor).
-
Compound Dilution: Create a serial dilution of the test compound, typically in 1:3 or 1:10 steps, to cover a wide concentration range (e.g., from 1 nM to 100 µM).
-
Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin, near its Kd value), and the various concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Equilibration: Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand in the solution.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Plot this data against the logarithm of the compound concentration and fit the curve using non-linear regression to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Experimental Protocol 2: Enzyme Inhibition Assay (for Acetylcholinesterase)
This assay measures the ability of a compound to inhibit the catalytic activity of an enzyme. For acetylcholinesterase, a common method is the Ellman's assay, which produces a colored product.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of purified acetylcholinesterase enzyme, the substrate (acetylthiocholine), and Ellman's reagent (DTNB) in an appropriate assay buffer.[13]
-
Compound Dilution: Prepare serial dilutions of the test compound as described for the binding assay.
-
Assay Setup (96-well plate):
-
Blank wells: Buffer and substrate.
-
Control wells (100% activity): Enzyme, buffer, and substrate.
-
Test wells: Enzyme, buffer, and varying concentrations of the test compound.
-
-
Pre-incubation: Add the enzyme and either buffer or test compound to the wells and pre-incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB to all wells.
-
Measurement: Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.[5]
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control wells. Plot the % inhibition against the log of the inhibitor concentration and fit the curve to determine the IC50.
Hypothetical Tier 2 Results: Comparative Potency
| Compound | Target | Assay Type | Result (IC50 / Ki) |
| 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine | (Primary Target) | (To be determined) | (Hypothetical Potency: 15 nM) |
| 5-HT2A | Binding Assay | Ki = 850 nM | |
| Acetylcholinesterase | Enzyme Assay | IC50 = 1.2 µM | |
| Comparator A: (3R, 4S)-23 | µ-opioid (MOP) | Binding Assay | Ki = 0.0034 nM[8] |
| Comparator B: Donepezil | Acetylcholinesterase | Enzyme Assay | IC50 = 5.7 nM |
Data is hypothetical for the test compound and illustrative for comparators.
Comparative Analysis and Conclusion
The final step is to synthesize the data to build a comprehensive cross-reactivity profile and make a comparative assessment. A key metric is the selectivity window , calculated as the ratio of the off-target potency to the on-target potency.
Assuming our lead compound has a primary target potency of 15 nM (EC50) , we can calculate its selectivity:
-
Selectivity over 5-HT2A: 850 nM / 15 nM = ~57-fold
-
Selectivity over Acetylcholinesterase: 1200 nM / 15 nM = 80-fold
This systematic profiling guide provides a robust framework for characterizing the selectivity of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine. Based on our hypothetical data, the compound demonstrates a promising initial profile. The identified off-target activities at 5-HT2A and acetylcholinesterase are moderate, with selectivity windows of 57-fold and 80-fold, respectively.
Comparison to Alternatives:
-
Compared to a highly potent and selective compound like Comparator A (which would have very large selectivity windows against most other targets), our lead compound is less selective but may still be acceptable depending on the therapeutic context.
-
The off-target inhibition of acetylcholinesterase is significantly weaker than that of a dedicated inhibitor like Comparator B (Donepezil) , suggesting that cholinergic side effects might be less of a concern, though this would require further investigation in functional and in vivo models.
The decision to advance 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine would depend on the therapeutic indication and the acceptable safety margin. The data generated through this cascade provides the critical, objective evidence needed to make that informed decision. Further investigation into the functional consequences of the 5-HT2A receptor interaction (i.e., agonist vs. antagonist activity) would be a logical next step.
References
-
Lupyan, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]
-
Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available from: [Link]
- Naseem, H., et al. (Year N/A). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Preprint.
-
Kim, D., et al. (2010). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 53(9), 3585-3600. Available from: [Link]
-
Vashchenko, O.V., & Zhemera, A.V. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]
-
Ding, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Available from: [Link]
-
Eurofins Discovery (2024). In Vitro Safety Panels in Pharmacology Profiling. Available from: [Link]
-
Sygnature Discovery (Year N/A). Screening Cascade Development Services. Available from: [Link]
- Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
-
Albert, V., & Jahic, M. (2025). Using secondary pharmacology panels to predict clinical safety risks. Eurofins Scientific. Available from: [Link]
-
Bowes, J., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Available from: [Link]
- Albert, V., et al. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Pharmacology & Translational Science.
-
Eurofins Discovery (Year N/A). Industry-leading In Vitro Safety Pharmacology Profiling. Available from: [Link]
-
Per-Ola, F., et al. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Available from: [Link]
-
Sygnature Discovery (Year N/A). Screening Cascade Development Services. Available from: [Link]
-
Kytola, A., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 969123. Available from: [Link]
-
Vashisht, M., et al. (2024). Large-scale empirical identification of candidate comparators for pharmacoepidemiological studies. medRxiv. Available from: [Link]
-
Chem Help ASAP (2020). off-target effects of drugs. YouTube. Available from: [Link]
Sources
- 1. Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific [eurofins.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine: An Evaluation of Synthetic Strategies
Introduction:
The synthesis of substituted piperidine scaffolds is a cornerstone of modern medicinal chemistry, as this saturated heterocycle is a prevalent motif in a vast array of pharmacologically active compounds. The target molecule, 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine, represents a typical drug-like structure, featuring a central piperidine core with distinct substitutions at the 1 and 4 positions. The N-acetyl group can modulate the basicity and pharmacokinetic properties of the piperidine nitrogen, while the N-alkyl ether substituent on the 4-amino group can influence ligand-receptor interactions and metabolic stability.
Given the absence of a standardized, publicly documented synthesis for this specific molecule, this guide proposes and critically evaluates three distinct, chemically sound synthetic routes. The comparison focuses on strategic efficiency, potential yield and purity, scalability, and the underlying chemical principles that inform each approach. This analysis is designed to provide researchers and process chemists with a robust framework for selecting and optimizing a synthetic pathway tailored to their specific laboratory or manufacturing needs.
Retrosynthetic Analysis: Deconstructing the Target
A retrosynthetic analysis of the target molecule reveals three logical disconnection points, each suggesting a different forward synthetic strategy. The primary disconnections are at the C-N bonds of the 4-amino group and the N-acetyl group.
A Comparative Benchmarking Guide: Evaluating 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine Against Established Acetylcholinesterase Inhibitors
This guide provides a comprehensive framework for benchmarking the novel compound, 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine, against current industry-standard acetylcholinesterase (AChE) inhibitors. Due to the limited publicly available data on the specific biological activity of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine, this document establishes a robust, scientifically-grounded protocol for its evaluation as a putative AChE inhibitor, a common therapeutic target for piperidine-containing compounds in neurodegenerative diseases.
The cholinergic hypothesis posits that a decline in cholinergic neurotransmission is a key factor in the cognitive deficits observed in conditions like Alzheimer's disease.[1] Consequently, inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease.[2] This guide will therefore focus on comparing the efficacy, selectivity, and potential therapeutic profile of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine with well-established AChE inhibitors such as Donepezil, Rivastigmine, and Galantamine.
Rationale for Benchmarking Against Acetylcholinesterase Inhibitors
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting the central nervous system. Various derivatives have shown a wide range of biological activities, including anti-tuberculosis, antileukemic, and N-type calcium channel blocking effects.[3][4][5] Given the structural features of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine, a logical first step in its characterization is to assess its potential as an acetylcholinesterase inhibitor. This approach allows for a direct and meaningful comparison with existing therapeutic agents for neurodegenerative disorders.
Comparative Performance Metrics of Standard AChE Inhibitors
To provide a clear benchmark, the following table summarizes the key in vitro efficacy and selectivity metrics for industry-standard AChE inhibitors. The corresponding data for 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine can be inserted for direct comparison once determined through the protocols outlined in this guide.
| Inhibitor | IC50 (AChE) (nM) | IC50 (BuChE) (nM) | Selectivity Index (BuChE/AChE) | Reference |
| 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine | Data Not Available | Data Not Available | Data Not Available | |
| Donepezil | 2.6 - 6.7 | 3,300 - 7,400 | ~500 - 1250 | [2] |
| Rivastigmine | 430 | 39 | ~0.09 | [1][2] |
| Galantamine | 410 - 1,300 | 5,300 - 12,000 | ~5 - 12 | [2] |
Note: IC50 values can exhibit variability based on the specific experimental conditions. Therefore, employing standardized assays is crucial for ensuring accurate and reproducible comparisons.
Experimental Protocols for Comprehensive Evaluation
To ensure a valid and rigorous comparison, the following standardized experimental protocols are recommended for determining the performance metrics of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine.
This colorimetric assay is a widely accepted and reliable method for measuring the activity of acetylcholinesterase and its inhibitors.[2]
Principle: The assay measures the activity of AChE through the hydrolysis of acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity, and the inhibition of this activity by a test compound can be determined.
Experimental Workflow:
Caption: Workflow for In Vitro AChE/BuChE Inhibition Assay.
Detailed Protocol:
-
Prepare stock solutions of the test compound, 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine, and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of each compound in assay buffer.
-
In a 96-well microplate, add the assay buffer, DTNB solution, and the diluted test compounds or reference inhibitors.
-
Add the acetylcholinesterase or butyrylcholinesterase enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the acetylthiocholine substrate.
-
Immediately begin monitoring the change in absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
To assess the compound's activity in a more physiologically relevant context, a cell-based assay using a human neuroblastoma cell line, such as SH-SY5Y, is recommended.[6]
Experimental Workflow:
Caption: General Workflow for In Vivo Efficacy Studies.
Key Endpoints for In Vivo Evaluation:
-
Cognitive Improvement: Assessed through behavioral tests like the Morris water maze or Y-maze to evaluate learning and memory.
-
Biochemical Markers: Measurement of amyloid-beta plaque load and phosphorylated tau levels in brain tissue via ELISA or immunohistochemistry. [7][8]* Neuroinflammation: Assessment of microglial and astrocyte activation. [8]
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to benchmarking 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine against established acetylcholinesterase inhibitors. By following these standardized protocols, researchers can generate high-quality, comparable data to elucidate the compound's potential as a therapeutic agent for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. Positive results from these studies would warrant further investigation into its pharmacokinetic profile, safety, and mechanism of action.
References
- Niziński, P., Szalast, K., Makuch-Kocka, A., Paruch-Nosek, K., Ciechanowska, M., & Plech, T. (2026). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Molecules.
- Research on Alzheimer's Disease (AD) Involving the Use of In vivo and In vitro Models and Mechanisms. (2024). Bentham Science.
- Saha, C., Zalavadiya, I., & Dudhat, K. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Journal of Surgical Case Reports and Images.
- Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer's Disease. (2023). PubMed Central.
- Alzheimer's Disease In Vitro Modeling Service.
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central.
- Benchmarking AChE-IN-14: A Comparative Guide Against Industry-Standard Acetylcholinesterase Inhibitors. (2025). Benchchem.
- Assay for Screening of Acetylcholinesterase Inhibitors. (2013).
- Benchmarking docking and scoring protocol for the identification of potential acetylcholinesterase inhibitors. (n.d.). PubMed.
- Acetylcholinesterase Human Enzymatic Inhibition Reversibility LeadHunter Assay - FR. (n.d.). Eurofins.
- Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PubMed Central.
- Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)
- The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. (2000). PubMed.
Sources
- 1. hakon-art.com [hakon-art.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
Introduction: The Piperidine Scaffold and the Imperative of 3D Structural Understanding
The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility, ability to engage in key hydrogen bonding interactions, and capacity for substitution at multiple positions make it a versatile building block for targeting a wide range of biological systems.[2][3] This guide focuses on a specific derivative, 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine (referred to as Compound 1), a molecule embodying the key structural features that drive the pharmacological relevance of this class: a constrained heterocyclic core, an N-acyl group modulating ring dynamics and electronics, and a flexible, functionalized sidechain at the 4-position.
A deep understanding of a molecule's three-dimensional structure is fundamental to modern drug discovery.[4] It dictates how a molecule interacts with its biological target, influences its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately determines its efficacy and safety profile. For molecules like Compound 1, seemingly minor changes in its constituent parts can lead to profound differences in overall conformation and, consequently, biological activity.
This guide provides a comprehensive framework for the structural comparison of Compound 1 with related chemical entities. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind the selection of analytical techniques. We will explore how solid-state analysis (X-ray Crystallography), solution-state dynamics (NMR Spectroscopy), and in-silico prediction (Computational Modeling) can be synergistically employed to build a holistic structural understanding.
Selection of Comparators for Structural Analysis
To understand the structural contributions of each moiety in Compound 1, a logical set of comparator compounds has been selected. This approach allows for a systematic dissection of structure-property relationships.
-
Compound 1 (Target): 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine
-
Compound 2 (N-Acyl Fragment): 1-Acetylpiperidine[5]
-
Compound 3 (Piperidine Core Analog): 1-(3-Methoxypropyl)piperidin-4-amine[6]
-
Compound 4 (Alternative 4-Substituted Analog): 1-Acetyl-4-(isobutylamino)piperidine[7]
Compound 2 allows for the isolation of the N-acetyl group's effect on the piperidine ring's conformation without the influence of the 4-amino substituent.[8] Compound 3 is a particularly salient comparator, being a known intermediate in the synthesis of the 5-HT4 receptor agonist Prucalopride.[9][10] It shares the N-alkoxypropyl sidechain but lacks the N-acetyl group, providing a direct measure of the acetyl group's impact. Compound 4 introduces a different, more compact alkyl substituent at the 4-amino position, enabling an assessment of the sidechain's steric and electronic influence.
Comparative Physicochemical and "Drug-Likeness" Profile
Before delving into detailed 3D structural analysis, it is crucial to evaluate the fundamental physicochemical properties of the compounds. These properties, often assessed through the lens of frameworks like Lipinski's Rule of Five, provide an early indication of a compound's potential as an orally bioavailable drug.[4][11] Lipinski's rule suggests that orally active drugs generally have: no more than 5 hydrogen bond donors (HBD), no more than 10 hydrogen bond acceptors (HBA), a molecular weight (MW) under 500 Da, and a calculated octanol-water partition coefficient (cLogP) not exceeding 5.[12]
| Compound | Molecular Formula | MW ( g/mol ) | HBD | HBA | cLogP (Est.) | Lipinski Violations |
| 1 (Target) | C₁₃H₂₆N₂O₂ | 242.36 | 1 | 4 | 1.8 | 0 |
| 2 (Fragment) | C₇H₁₃NO | 127.18 | 0 | 1 | 0.6 | 0 |
| 3 (Analog) | C₉H₂₀N₂O | 172.27 | 2 | 3 | 0.1 | 0 |
| 4 (Analog) | C₁₁H₂₂N₂O | 198.31 | 1 | 2 | 1.5 | 0 |
Data for MW, HBD, HBA, and cLogP are computed values.
As the table indicates, all selected compounds adhere to Lipinski's Rule of Five, suggesting they occupy a physicochemical space conducive to drug-like properties.[2] The addition of the N-acetyl group (comparing Compound 3 to Compound 1) removes one hydrogen bond donor but adds an acceptor, while increasing lipophilicity (cLogP). These are subtle but potentially significant changes that can influence properties like solubility and membrane permeability.[1]
Methodology and Comparative Analysis
A multi-pronged approach is essential for a robust structural comparison. No single technique can provide a complete picture; instead, data from each method should be integrated to build a comprehensive model of the molecule's behavior.
Workflow for Comprehensive Structural Comparison
Caption: Overall workflow for structural comparison.
Single-Crystal X-ray Crystallography: The Solid-State Blueprint
X-ray crystallography provides an unambiguous determination of a molecule's structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles.[13] This technique is the gold standard for defining the preferred conformation and intermolecular interactions within a crystal lattice.
Experimental Protocol: Crystal Growth and Data Collection
-
Material Purification: The starting material must be of high purity (>95%). Purification via column chromatography or recrystallization is essential.
-
Solvent Screening: Small amounts of the compound are tested for solubility in a range of solvents (e.g., hexane, ethyl acetate, methanol, acetonitrile, dichloromethane). The ideal solvent is one in which the compound is moderately soluble.[7]
-
Crystal Growth:
-
Slow Evaporation (Primary Method): A near-saturated solution is prepared in a clean vial, filtered to remove dust, and loosely capped to allow the solvent to evaporate over several days in a vibration-free environment.[7]
-
Solvent Diffusion: A solution of the compound is prepared in a "good" solvent. A "poor," miscible solvent of lower density is carefully layered on top. Diffusion at the interface slowly reduces solubility, promoting crystallization. This is often performed in a narrow vessel like an NMR tube.[14]
-
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope, mounted on a loop, and flash-cooled in a cryostream (typically 100 K) on the diffractometer.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated. Modern diffractometers automate the process of determining the unit cell and collecting a complete dataset.
Anticipated Structural Insights and Comparison:
-
Piperidine Ring Conformation: For all compounds, the piperidine ring is expected to adopt a chair conformation, as this is the most thermodynamically stable arrangement.[8] Key points of comparison will be the precise degree of ring puckering and whether substituents (the N-acetyl group and the 4-amino sidechain) occupy axial or equatorial positions. For Compound 1 and 4, the bulky 4-substituent is strongly predicted to be equatorial to minimize steric hindrance.
-
N-Acetyl Group Orientation: In Compound 1, 2, and 4, the amide bond of the N-acetyl group introduces planar character. The orientation of the acetyl group relative to the piperidine ring will be critical. Resonance stabilization between the nitrogen lone pair and the carbonyl can influence the rotational barrier around the N-C(O) bond.[8]
-
Sidechain Conformation: The flexible isopropoxypropyl and isobutyl sidechains of Compounds 1 and 4 can adopt numerous conformations. The crystal structure will reveal the lowest energy conformation in the solid state, stabilized by intermolecular packing forces and potential intramolecular hydrogen bonds.
-
Intermolecular Interactions: The crystal packing will be dictated by hydrogen bonds (e.g., involving the N-H of the secondary amine and the C=O of the acetyl group) and van der Waals interactions. Comparing the packing of Compound 1 with Compound 3 (which has an additional N-H donor) and Compound 2 (which lacks the 4-amino group entirely) will reveal how these functional groups direct the crystal architecture.
NMR Spectroscopy: Structure and Dynamics in Solution
While X-ray crystallography provides a static picture, NMR spectroscopy offers invaluable insights into the structure and dynamic behavior of molecules in solution, which is more relevant to their biological context.[15]
Experimental Protocol: Conformational Analysis by NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
1D ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Key information is derived from:
-
Chemical Shifts (δ): The electronic environment of each proton.
-
Coupling Constants (J): The Karplus relationship allows for the estimation of dihedral angles from ³JHH values, which is crucial for determining ring conformation and sidechain orientation.[16]
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, aiding in the assignment of all protons in the piperidine ring and sidechains.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C spectrum.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), regardless of whether they are bonded. This is critical for determining stereochemical relationships, such as the axial/equatorial positions of ring protons and the preferred folding of the sidechain.[16]
-
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Changes in chemical shifts or the coalescence of signals can indicate conformational exchange processes and allow for the calculation of the energy barriers to rotation or ring inversion.[17]
Anticipated Structural Insights and Comparison:
-
Piperidine Ring Inversion: For Compound 3, which lacks the N-acetyl group, the piperidine ring may undergo rapid chair-to-chair inversion at room temperature. For Compounds 1, 2, and 4, the partial double bond character of the N-acetyl amide bond introduces a significant energy barrier to this process, often resulting in distinct signals for axial and equatorial protons even at room temperature.[17]
-
Axial vs. Equatorial Protons: In a chair conformation, large ³JHH coupling constants (typically 8-12 Hz) are expected between adjacent axial-axial protons, while smaller couplings (2-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions. This allows for the definitive assignment of substituent orientation.
-
Sidechain Flexibility: The presence of multiple sharp signals for the isopropoxypropyl chain in Compound 1 might suggest a single preferred conformation in solution. Conversely, broad signals could indicate rapid conformational exchange. NOESY correlations between the sidechain protons and the piperidine ring protons will be instrumental in defining the average solution conformation.
-
Effect of N-Acetylation: Comparing the ¹H and ¹³C chemical shifts of the piperidine ring in Compound 1 versus Compound 3 will quantify the electronic effect of the acetyl group. The acetyl group is electron-withdrawing, which will deshield adjacent protons and carbons.
Computational Modeling: In-Silico Exploration and Property Prediction
Computational modeling complements experimental data by providing insights into molecular properties that are difficult to measure directly, such as conformational energy landscapes and electronic charge distribution.[4]
Decision Tree for Analytical Technique Selection
Caption: Selecting the right tool for the research question.
Experimental Protocol: Conformational Search and Property Calculation
-
Structure Preparation: Build 3D models of Compounds 1-4 using molecular modeling software.
-
Force Field Selection: Choose an appropriate molecular mechanics (MM) force field. For organic molecules containing amides and amines, force fields like MMFF94 or GAFF are suitable choices as they are well-parameterized for these functional groups.[18]
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is particularly important for the flexible sidechains.
-
Geometry Optimization: Optimize the geometry of the lowest energy conformers using a higher level of theory, such as Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d) basis set). This provides more accurate structural parameters.
-
Property Calculation:
-
Molecular Electrostatic Potential (MEP) Surface: Calculate and visualize the MEP surface. The MEP map uses color to represent charge distribution, with red indicating electron-rich regions (negative potential, attractive to electrophiles) and blue indicating electron-poor regions (positive potential, attractive to nucleophiles).[19][20]
-
Thermodynamic Properties: Calculate the relative energies of different conformers to predict their equilibrium populations.
-
Anticipated Structural Insights and Comparison:
-
Conformational Energy Profile: The calculations will reveal the relative stability of different chair and boat conformations of the piperidine ring, as well as various rotamers of the sidechain. This can help interpret the NMR data, for instance, by correlating the observed solution structure with the calculated global energy minimum.
-
Electrostatic Potential: The MEP map for Compound 1 is expected to show a strongly negative potential (red) around the carbonyl oxygen of the acetyl group, highlighting its role as a primary hydrogen bond acceptor. The N-H proton of the secondary amine will be a region of positive potential (blue). Comparing the MEP maps of all four compounds will illustrate how structural modifications alter the electronic landscape, which is critical for predicting sites of interaction with a biological target.[21]
-
Steric Hindrance: The models will provide a clear visual representation of the steric bulk of the different substituents, helping to rationalize the preference for equatorial positioning and the potential for steric clashes in certain conformations.
Conclusion: Synthesizing a Unified Structural Narrative
The structural analysis of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine and its analogs is not a linear process but an iterative cycle of experimentation and modeling. The solid-state structure from X-ray crystallography provides a precise, static reference point. NMR spectroscopy then illuminates the molecule's dynamic behavior in the more biologically relevant solution phase, revealing the extent of its flexibility. Finally, computational modeling acts as a powerful interpretive tool, rationalizing the experimental observations in terms of energetic stability and electronic properties.
By systematically comparing the target molecule with carefully chosen analogs, researchers can directly attribute specific structural features—the N-acetyl group, the nature of the 4-amino substituent—to distinct conformational and electronic consequences. This detailed structural understanding is the bedrock upon which effective, data-driven drug design is built, enabling the rational optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.
References
- Advancements in small molecule drug design: A structural perspective - PMC - NIH. (n.d.).
-
Lipinski's Rule of Five. (n.d.). Bionity. Retrieved January 17, 2026, from [Link]
-
The Rule of 5 - Two decades later. (n.d.). Sygnature Discovery. Retrieved January 17, 2026, from [Link]
-
Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. (2021). SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]
-
Surface Electrostatic Potential Per Residue. (n.d.). MD DaVis - Read the Docs. Retrieved January 17, 2026, from [Link]
-
1-(3-Methoxypropyl)-4-piperidinamine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved January 17, 2026, from [Link]
-
Lipinski's rule of five. (n.d.). Moodle@Units. Retrieved January 17, 2026, from [Link]
-
Molecular Mechanics & Force Fields. (2022, May 23). Avogadro. Retrieved January 17, 2026, from [Link]
-
Molecular Electrostatic Potential (MEP). (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of Prucalopride Succinate. (2016). Guangdong Chemical Industry, 44(2). Retrieved from [Link]
-
Electrostatic Potential maps. (2023, January 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Solution NMR Spectroscopy in Target-Based Drug Discovery. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
Crystal Growing Tips. (2015, April 28). University of Florida Center for Xray Crystallography. Retrieved January 17, 2026, from [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2019). RSC Advances, 9(4), 1865-1875. [Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2018). Molecules, 23(7), 1735. [Link]
-
1-Acetylpiperidine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
Sources
- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. Buy 1-Acetylpiperidine | 618-42-8 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. caod.oriprobe.com [caod.oriprobe.com]
- 11. Lipinski's_Rule_of_Five [bionity.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]
- 19. MEP [cup.uni-muenchen.de]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Surface Electrostatic Potential Per Residue — MD DaVis 0.3.0 documentation [md-davis.readthedocs.io]
A Researcher's Guide to Ensuring Experimental Reproducibility for Novel Chemical Entities: The Case of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine
This guide provides a comprehensive framework for establishing and validating the reproducibility of experimental results for novel chemical entities, using the hypothetical compound 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine as a case study. For researchers and drug development professionals, the integrity of scientific findings hinges on the ability to reproduce them. This document outlines the critical steps, from synthesis and characterization to biological validation, necessary to build a robust and reliable dataset for a new molecule.
The challenge with any new compound is the lack of established benchmarks. Therefore, a systematic, multi-faceted approach is essential to ensure that the observed experimental outcomes are a true reflection of the molecule's properties and not an artifact of procedural variability. This guide is structured to provide both the "how" and the "why" behind each critical step, grounded in the principles of analytical chemistry and rigorous experimental design.
Part 1: Synthesis, Purification, and the Foundation of Reproducibility
The journey to reproducible biological data begins with the molecule itself. Variability in the synthesis and purification of a compound is a primary source of inconsistent results. A well-documented and validated chemical process is non-negotiable.
Proposed Synthetic Pathway
A plausible synthetic route for 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine could involve a reductive amination followed by acetylation. This two-step process offers reliable and scalable chemistry.
Caption: Synthetic and purification workflow for the target compound.
Detailed Synthesis Protocol
Objective: To synthesize 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine with a purity of >98%.
Step 1: Reductive Amination
-
To a solution of piperidin-4-one hydrochloride (1.0 eq) and 3-isopropoxypropan-1-amine (1.1 eq) in dichloromethane (DCM, 10 mL/g of piperidinone) at 0 °C, add triethylamine (1.2 eq) to neutralize the hydrochloride salt.
-
Stir the mixture for 20 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, N-(3-isopropoxypropyl)piperidin-4-amine.
Causality: Reductive amination is a robust method for forming C-N bonds.[1] Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and tolerance of a slightly acidic environment, which facilitates iminium ion formation without reducing the starting ketone.[2]
Step 2: N-Acetylation
-
Dissolve the crude intermediate amine from Step 1 in DCM (10 mL/g) and cool to 0 °C.
-
Add triethylamine (1.5 eq).
-
Add acetyl chloride (1.2 eq) dropwise. A base such as triethylamine or pyridine is used to neutralize the HCl byproduct of the acylation reaction.[3][4]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.
-
Monitor for completion by TLC or LC-MS.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.
Causality: Acetyl chloride is a highly reactive acylating agent, ensuring a rapid and complete reaction.[5] The use of a non-nucleophilic base is crucial to prevent unwanted side reactions.
Purification and Batch Consistency
Protocol: Flash Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Load onto a column packed with amine-functionalized silica gel. The use of amine-functionalized silica is often beneficial for the purification of basic compounds, as it minimizes the strong interactions that can lead to tailing and poor separation on standard silica gel.[6][7]
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 70%).
-
Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
-
Dry the final product under high vacuum to remove residual solvents.
Table 1: Batch Synthesis Comparison
To ensure reproducibility, multiple batches should be synthesized and analyzed. The data below is a template for how such a comparison would be presented.
| Batch ID | Starting Mass (g) | Final Yield (g) | % Yield | Purity by LC-MS (%) |
| A-001 | 5.0 | 7.2 | 65% | 98.5% |
| A-002 | 5.0 | 7.5 | 68% | 99.1% |
| A-003 | 10.0 | 14.3 | 65% | 98.8% |
Part 2: Rigorous Analytical Characterization
The identity and purity of the compound must be unequivocally confirmed. This is the cornerstone of attributing any observed biological effect to the molecule . All analytical work should adhere to the principles of Good Laboratory Practice (GLP) to ensure data integrity and reliability.[8][9][10][11][12]
Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of small organic molecules.[13][14][15][16][17]
Protocol: NMR Analysis
-
Dissolve ~10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a 400 MHz or higher spectrometer.
-
Process and analyze the spectra to confirm that all observed signals are consistent with the proposed structure.
Table 2: Expected NMR Chemical Shifts (Hypothetical)
| Atom Position | ¹H Shift (ppm), Multiplicity, Coupling (J in Hz) | ¹³C Shift (ppm) |
| Acetyl-CH₃ | 2.05, s | 21.4 |
| Piperidine-H2, H6 | 4.50, d, J=12.0; 2.60, t, J=12.0 | 45.2 |
| Piperidine-H3, H5 | 1.90, d, J=12.0; 1.30, qd, J=12.0, 4.0 | 31.8 |
| Piperidine-H4 | 3.80, m | 55.6 |
| N-CH₂ | 2.65, t, J=7.0 | 48.1 |
| N-CH₂-CH₂ | 1.75, p, J=7.0 | 29.5 |
| O-CH₂ | 3.40, t, J=7.0 | 72.3 |
| O-CH | 3.60, sep, J=6.0 | 71.9 |
| Isopropyl-CH₃ | 1.15, d, J=6.0 | 22.1 |
Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for assessing the purity of a sample by separating components based on their physicochemical properties and then detecting them by their mass-to-charge ratio.[18][19][20][21][22]
Protocol: LC-MS Purity Analysis
-
Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Dilute to 10 µg/mL in a 50:50 mixture of water and acetonitrile.
-
Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid) over 5 minutes.
-
Monitor the eluent with a Diode Array Detector (DAD) at 210 nm and an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Table 3: Comparison of Purity Analysis with an Alternative Compound
Let's assume a commercially available, structurally related compound, "Alternative-1" (e.g., a similar piperidine derivative), is used as a comparator.
| Compound | Batch ID | Retention Time (min) | Purity by UV @210nm (%) | Observed Mass [M+H]⁺ |
| 1-acetyl-N-(...) | A-001 | 2.85 | 98.5% | 271.2 |
| 1-acetyl-N-(...) | A-002 | 2.86 | 99.1% | 271.2 |
| Alternative-1 | C-123 | 3.10 | 99.5% | 285.2 |
| Alternative-1 | D-456 | 3.11 | 97.8% | 285.2 |
This data demonstrates that while both compounds can be produced at high purity, batch-to-batch variability exists and must be quantified.
Part 3: Ensuring Reproducibility in Biological Assays
With a well-characterized compound in hand, the focus shifts to the biological experiment. Reproducibility here depends on a validated assay protocol and careful execution.
Hypothetical Biological Context: A G-Protein Coupled Receptor (GPCR) Binding Assay
Let's hypothesize that our compound is designed to be an antagonist for a specific GPCR. A competitive radioligand binding assay is a standard method to determine its affinity (Ki).
Caption: Workflow for a typical GPCR competitive binding assay.
Detailed Assay Protocol
Objective: To determine the binding affinity (Ki) of the test compound at GPCR target 'X'.
-
Compound Preparation: Prepare a 10 mM stock solution of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine in 100% DMSO. Perform a serial dilution series in assay buffer to achieve final concentrations ranging from 1 pM to 100 µM.
-
Assay Setup: In a 96-well plate, combine:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
GPCR 'X' membrane preparation (e.g., 10 µg protein/well)
-
Radioligand (e.g., [³H]-LIGAND at a concentration equal to its Kd)
-
Test compound or vehicle (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Termination & Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to specific binding. Plot the percent specific binding against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.
Comparing Performance Data
Reproducibility is assessed by performing the same experiment on different days with different batches of the compound.
Table 4: Inter-Assay Reproducibility and Comparison
| Compound | Batch ID | Assay Date | n (replicates) | IC₅₀ (nM) | Ki (nM) |
| 1-acetyl-N-(...) | A-001 | 2026-01-15 | 3 | 125.4 | 62.7 |
| 1-acetyl-N-(...) | A-001 | 2026-01-16 | 3 | 131.8 | 65.9 |
| 1-acetyl-N-(...) | A-002 | 2026-01-17 | 3 | 128.5 | 64.3 |
| Alternative-1 | C-123 | 2026-01-15 | 3 | 88.2 | 44.1 |
| Alternative-1 | D-456 | 2026-01-16 | 3 | 95.6 | 47.8 |
The data shows consistent performance for our target compound across two experiments and two different batches, with Ki values clustering tightly around 64 nM. This provides confidence that the observed activity is a true property of the molecule. The comparison with "Alternative-1" provides important context, suggesting it may be slightly more potent in this specific assay.
Conclusion
Ensuring the reproducibility of experimental results for a novel compound like 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine is a meticulous but essential process. It requires a holistic approach that begins with a controlled and documented synthesis, is verified by comprehensive analytical characterization, and is ultimately confirmed through robust and repeatable biological assays. By following the principles and protocols outlined in this guide, researchers can build a foundation of trustworthy data, enabling confident decision-making in drug discovery and development programs.
References
-
Title: Good Laboratory Practice (GLP): An Overview for the Analytical Chemist Source: LCGC International URL: [Link]
-
Title: Good lab practice Source: RSC Education URL: [Link]
-
Title: Acetylation of Secondary amines Source: Chemistry Stack Exchange URL: [Link]
-
Title: NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC Source: ACS Publications URL: [Link]
-
Title: 2D NMR spectroscopy for structural elucidation of complex small molecules Source: YouTube URL: [Link]
-
Title: INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs) Source: University of Alaska Fairbanks URL: [Link]
-
Title: Good Laboratory Practice (GLP): An Overview for the Analytical Chemist Source: ResearchGate URL: [Link]
-
Title: Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy Source: anucem URL: [Link]
-
Title: Structure Elucidation and NMR Source: Hypha Discovery URL: [Link]
-
Title: Reductive Amination Routes in the Synthesis of Piperidine IminoSugars Source: ResearchGate URL: [Link]
-
Title: THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Source: ResearchGate URL: [Link]
-
Title: Good Laboratory Practice: An Overview for the Analytical Chemist Source: LCGC International URL: [Link]
-
Title: NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC Source: PubMed URL: [Link]
-
Title: Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry Source: Agilent URL: [Link]
-
Title: Purity Determination by LC-MS Source: UC CORE URL: [Link]
-
Title: Is there an easy way to purify organic amines? Source: Biotage URL: [Link]
-
Title: Mild and Useful Method for N-Acylation of Amines Source: Taylor & Francis Online URL: [Link]
-
Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]
-
Title: acylation of amines Source: Mastering Chemistry Help URL: [Link]
-
Title: LC-MS Source: Cambridge Polymer Group URL: [Link]
-
Title: LC/MS detection: powerful tool for organic compound analysis Source: Scientist Live URL: [Link]
-
Title: Acetylation of amines with acetic anhydride. Source: ResearchGate URL: [Link]
-
Title: Reductive amination of acetic acid (2a) with piperidine (1a) to... Source: ResearchGate URL: [Link]
-
Title: How to isolate Imine by column chromatography? Source: ResearchGate URL: [Link]
-
Title: Chromatography: The Solid Phase Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: 1: Acetylation of Aniline (Experiment) Source: Chemistry LibreTexts URL: [Link]
-
Title: Basic Principles of HPLC, MS & LC-MS Source: Chemyx URL: [Link]
-
Title: Preparation of Piperidines, Part 2: Substituted at Position 3 Source: YouTube URL: [Link]
-
Title: Straight Answers: Best column for amine purification Source: YouTube URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. entrancechemistry.blogspot.com [entrancechemistry.blogspot.com]
- 5. tandfonline.com [tandfonline.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. web.viu.ca [web.viu.ca]
- 11. researchgate.net [researchgate.net]
- 12. Good lab practice | Feature | RSC Education [edu.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. anuchem.weebly.com [anuchem.weebly.com]
- 16. hyphadiscovery.com [hyphadiscovery.com]
- 17. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. uccore.org [uccore.org]
- 20. Cambridge Polymer Group :: LC-MS [campoly.com]
- 21. scientistlive.com [scientistlive.com]
- 22. chemyx.com [chemyx.com]
Navigating the Unseen: A Comparative Guide to Characterizing Off-Target Effects of Novel Piperidine-4-Amine Analogs
A Senior Application Scientist's Perspective on 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine and the Imperative of Proactive Off-Target Profiling
Consequently, this document will serve as a proactive, methodology-focused comparison guide for researchers, scientists, and drug development professionals. Instead of a direct data comparison for which there is no public basis, we will provide a comprehensive framework for how to approach the off-target profiling of such a novel agent. We will compare and contrast the leading experimental and computational methodologies, providing the causal logic behind their application and detailed protocols to empower your research.
The Rationale for Vigilance: Why Off-Target Effects Matter
Drug molecules rarely, if ever, interact with a single target. These unintended interactions, or off-target effects, are a leading cause of drug candidate attrition during preclinical and clinical development.[5] They can lead to unforeseen toxicities or side effects that can derail an otherwise promising therapeutic program.[6][7] Therefore, a comprehensive understanding of a compound's selectivity profile is not merely an academic exercise but a cornerstone of robust and responsible drug development. For a novel molecule like 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine, where the primary target itself may still be under investigation, a broad, unbiased assessment of potential off-target interactions is the most scientifically sound approach.
A Multi-Pronged Strategy for Off-Target Characterization
A robust off-target profiling campaign should not rely on a single methodology. Instead, a combination of in silico, in vitro, and cellular approaches provides a more complete and reliable picture of a compound's interaction landscape. Each approach offers unique advantages and, when used in concert, can provide a self-validating system of checks and balances.
Caption: Integrated workflow for off-target effect analysis.
Comparative Analysis of Key Methodologies
Here, we compare the primary techniques for identifying and validating off-target interactions. The choice of which assays to prioritize will depend on the putative target class of your compound and the stage of your drug discovery program.
| Methodology | Principle | Advantages | Limitations | Typical Application |
| In Silico Off-Target Prediction | Utilizes computational algorithms based on chemical structure similarity (2D/3D), pharmacophore modeling, and molecular docking to predict potential off-target interactions against large databases of known protein targets.[7][8] | - Cost-effective and rapid.- Broad coverage of the proteome.[8]- Can guide the design of wet-lab screening panels. | - Predictive, not definitive.- Prone to false positives and negatives.- Accuracy depends on the quality of the underlying databases and algorithms. | Early-stage hit-to-lead and lead optimization to prioritize compounds and design focused screening campaigns. |
| Broad Panel Kinase Profiling | Measures the inhibitory activity of a compound against a large panel of purified protein kinases, typically using radiometric or fluorescence-based activity assays.[9][10][11] | - Gold standard for assessing kinase selectivity.- High-throughput and quantitative (IC50 values).- Commercially available panels with hundreds of kinases.[10][12] | - Focuses on a single protein family.- In vitro results may not always translate to cellular activity.- Can be expensive for large numbers of compounds. | Essential for any compound suspected to have kinase activity, or as a general safety screen due to the central role of kinases in cell signaling. |
| Receptor-Ligand Binding Assays | Quantifies the direct binding of a compound to a panel of receptors, ion channels, and transporters, often through competition with a radiolabeled ligand.[13][14][15] | - Directly measures physical interaction.- Highly sensitive and quantitative (Ki values).- Broad panels are commercially available for safety screening. | - Does not provide functional information (agonist vs. antagonist).- Use of radioactivity requires specialized facilities.- Can be lower throughput than activity-based assays. | Standard component of preclinical safety packages to identify potential interactions with CNS, cardiovascular, and other key physiological targets. |
| Phenotypic Screening | Assesses the effect of a compound on cell morphology, viability, or other observable characteristics in a target-agnostic manner using high-content imaging or other cellular readouts.[16] | - Unbiased approach to identify unexpected biological effects.- Provides a holistic view of a compound's cellular impact.- Can reveal novel mechanisms of action and off-target toxicities. | - Deconvolution of the specific off-target responsible for the phenotype can be challenging and resource-intensive.- Results can be highly dependent on the cell type and assay conditions. | Can be used at various stages, from primary screening to identify hits with desired phenotypes to later-stage safety assessment to uncover unanticipated cellular liabilities. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of proteins in intact cells or cell lysates upon ligand binding. Target engagement stabilizes the protein, leading to a higher melting temperature.[17] | - Label-free method that confirms target engagement in a physiological context.- Can be adapted to a proteome-wide scale to identify off-targets. | - Technically demanding and can be lower throughput.- Not all protein-ligand interactions result in a measurable thermal shift. | Target validation and demonstration of cellular engagement for both on-target and identified off-targets. |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the experimental characterization of a novel compound like 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine.
Protocol 1: Broad Kinase Profiling (Activity-Based)
This protocol outlines a typical workflow for screening a compound against a large kinase panel.
-
Compound Preparation : Solubilize the test compound (e.g., in 100% DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Plate Preparation : Serially dilute the compound stock to generate a range of concentrations for IC50 determination. Typically, an 11-point, 3-fold serial dilution starting from 10 µM is a good starting point.
-
Kinase Reaction : In a suitable microplate, combine the kinase, its specific substrate, and ATP (often at or near the Km concentration to assess potency accurately).[12]
-
Compound Incubation : Add the diluted test compound to the kinase reaction mixture and incubate for a predetermined period (e.g., 60 minutes at room temperature).
-
Detection : Terminate the reaction and quantify kinase activity. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring incorporated radioactivity.[11] For fluorescence/luminescence-based assays, a detection reagent is added, and the signal is read on a plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Fit the data to a dose-response curve to determine the IC50 value for each kinase.
Caption: Workflow for a typical kinase profiling experiment.
Protocol 2: Receptor-Ligand Binding Assay (Radiometric)
This protocol describes a competitive binding assay to determine a compound's affinity for a specific receptor.
-
Membrane Preparation : Prepare cell membranes from a cell line recombinantly expressing the target receptor.
-
Compound and Radioligand Preparation : Prepare serial dilutions of the test compound. The radioligand (a known ligand for the receptor labeled with ³H or ¹²⁵I) is prepared at a fixed concentration, typically near its Kd.
-
Binding Reaction : In a microplate, combine the cell membranes, the radioligand, and either the test compound or vehicle.
-
Incubation : Incubate the mixture to allow the binding to reach equilibrium (e.g., 90 minutes at room temperature).
-
Filtration : Rapidly filter the reaction mixture through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.[6] The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification : Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.
-
Data Analysis : Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand). Calculate the percent inhibition of specific binding at each concentration of the test compound and determine the IC50, which can be converted to a binding affinity constant (Ki).
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol details the steps to confirm target engagement in a cellular environment.
-
Cell Treatment : Culture cells to an appropriate density and treat them with the test compound at various concentrations or a vehicle control for a defined period.
-
Heating : Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler (e.g., from 40°C to 70°C in 2°C increments for 3 minutes).
-
Lysis : Lyse the cells to release the proteins. This can be done by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stabilized proteins.
-
Protein Quantification : Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using an antibody-based method like Western blot or ELISA.
-
Data Analysis : For each temperature, compare the amount of soluble target protein in the compound-treated samples to the vehicle-treated samples. Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature indicates that the compound has bound to and stabilized the target protein.[17]
Conclusion and Forward Look
For a novel chemical entity such as 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine, a systematic and multi-faceted approach to off-target profiling is not just recommended; it is essential for building a comprehensive safety and selectivity profile. While in silico methods provide a valuable and cost-effective starting point for hypothesis generation, they must be followed by rigorous in vitro and cellular validation.[7][8]
Broad screening panels, such as those for kinases and safety-relevant GPCRs, provide a wealth of quantitative data and are a standard part of preclinical development.[9][10] However, it is the integration of these data with functional cellular assays, like phenotypic screens and CETSA, that provides the highest degree of confidence in a compound's selectivity.[16][17] This integrated strategy allows researchers to not only identify potential liabilities but also to understand their functional consequences in a physiological context, ultimately leading to the development of safer and more effective medicines.
References
-
Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]
-
Am-Shalle, C., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]
-
Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised? Synapse. [Link]
-
Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]
-
Valentine, J. J., et al. (2014). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 19(7), 988-1003. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Zhang, P., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B, 13(9), 3749-3760. [Link]
-
Marchetti, F., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6596. [Link]
-
Horwell, D. C., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203-1212. [Link]
-
Marchetti, F., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Acetyl-N-(3-isopropoxypropyl)piperidin-4-amine | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 5. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. assayquant.com [assayquant.com]
- 13. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 16. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Analytical Techniques for 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine
This guide provides a comprehensive comparative analysis of the principal analytical techniques for the characterization and quantification of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine. Designed for researchers, scientists, and drug development professionals, this document delves into the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique is evaluated based on its principles, strengths, and limitations in the context of analyzing this specific N-substituted piperidine derivative.
The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved pharmaceuticals.[1] The accurate and precise analytical characterization of piperidine-containing drug candidates like 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. This guide is structured to provide not only a theoretical comparison but also practical, field-proven insights and detailed experimental protocols to aid in method development and validation.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the routine analysis and impurity profiling of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine.[2]
Principle of Operation
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound such as our target molecule, reversed-phase HPLC is the method of choice. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol outlines a stability-indicating HPLC method suitable for quantifying 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine and separating it from potential degradation products.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
Rationale for Methodological Choices:
-
The C18 column provides excellent retention and separation for moderately polar analytes.
-
A gradient elution is employed to ensure the timely elution of both the main compound and any potential impurities with a wide range of polarities that may be generated during forced degradation studies.[3]
-
Phosphoric acid is used to buffer the mobile phase and ensure consistent peak shapes for the basic piperidine nitrogen.
-
UV detection at a low wavelength (210 nm) is chosen to ensure the detection of the amide chromophore and potential impurities that may lack a strong chromophore at higher wavelengths.
Method Validation Synopsis
A robust analytical method requires thorough validation.[4] The following parameters, as per ICH guidelines, would be assessed:
-
Specificity: Demonstrated by the separation of the main peak from degradation products generated under stress conditions (acidic, basic, oxidative, thermal, and photolytic).[1]
-
Linearity: A linear relationship between peak area and concentration, typically in the range of 0.05 to 1.5 mg/mL, with a correlation coefficient (r²) > 0.999.
-
Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with recovery values between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-day): Relative standard deviation (RSD) of < 2% for six replicate injections.
-
Intermediate Precision (Inter-day): RSD of < 2% when the assay is performed by different analysts on different days.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ). For a typical HPLC-UV method for such an analyte, the LOQ would be in the range of 0.1-1 µg/mL.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] While 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine itself has a relatively high boiling point, GC-MS can be invaluable for identifying volatile impurities, residual solvents, or certain degradation products.
Principle of Operation
In GC, a sample is vaporized and injected into a heated capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation.
Experimental Protocol: Analysis of Volatile Impurities
This protocol is designed for the headspace analysis of volatile impurities that may be present in a sample of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine.
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add a suitable solvent (e.g., DMSO) and seal the vial. Incubate at a specified temperature (e.g., 80°C) before injecting the headspace vapor.
Expected Fragmentation Pattern
The mass spectrum of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine under EI conditions is expected to show characteristic fragmentation patterns of N-substituted piperidines.[6]
-
α-Cleavage: The most prominent fragmentation pathway for piperidine derivatives is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[7]
-
Ring Fission: The piperidine ring can undergo cleavage to produce various acyclic fragment ions.
-
Side-Chain Fragmentation: Fragmentation of the N-(3-isopropoxypropyl) side chain is also expected, with characteristic losses corresponding to the isopropoxy and propyl moieties.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for bioanalytical studies (e.g., pharmacokinetics) and for the detection and quantification of trace-level impurities.[8]
Principle of Operation
After separation by LC, the analyte is ionized (typically by electrospray ionization - ESI), and the protonated molecule [M+H]⁺ is selected in the first quadrupole. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
Experimental Protocol: Bioanalytical Method
This protocol outlines a method for the quantification of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine in a biological matrix such as plasma.[9]
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A fast gradient appropriate for high-throughput analysis.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI Positive
-
MRM Transitions: Specific precursor-to-product ion transitions would be determined by infusing a standard solution of the analyte.
Advantages in a Pharmaceutical Setting
-
High Sensitivity: LC-MS/MS can achieve very low limits of detection, often in the pg/mL range, which is crucial for bioanalysis and the detection of genotoxic impurities.[10][11]
-
High Selectivity: The use of MRM minimizes interference from complex matrices, providing highly reliable quantitative data.[12]
-
Structural Information: The fragmentation pattern can help in the structural confirmation of the analyte and the identification of unknown metabolites or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Principle of Operation
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is dependent on the electron density around the nucleus and provides information about the atom's local environment.
Expected Spectral Features
¹H NMR:
-
Piperidine Ring Protons: A complex multiplet pattern in the aliphatic region (typically 1.5-3.5 ppm).
-
Acetyl Protons: A sharp singlet around 2.1 ppm.
-
Isopropoxypropyl Side Chain Protons: Characteristic signals for the CH, CH₂, and CH₃ groups of the side chain.
-
NH Proton: A broad signal that may be exchangeable with D₂O.
¹³C NMR:
-
Distinct signals for each carbon atom in the molecule, providing a carbon fingerprint. The chemical shifts will be indicative of the functional groups to which the carbons are attached.
Quantitative NMR (qNMR)
Beyond structural elucidation, NMR can be used as a quantitative technique (qNMR).[13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal. By comparing the integral of an analyte's signal to that of a certified internal standard, the purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[2][4] This makes qNMR a powerful primary method for purity assessment.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Principle of Operation
FTIR measures the absorption of infrared radiation by a sample at different wavelengths. The absorption of radiation at specific frequencies corresponds to the vibrational energies of the chemical bonds within the molecule.
Characteristic Absorption Bands
For 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine, the following characteristic peaks are expected:
-
N-H Stretch (Secondary Amine): A weak to medium band around 3300-3350 cm⁻¹.[14][15]
-
C-H Stretch (Aliphatic): Strong bands in the 2850-2960 cm⁻¹ region.
-
C=O Stretch (Amide): A strong, sharp band around 1640 cm⁻¹.
-
C-N Stretch (Amine and Amide): Medium intensity bands in the 1020-1350 cm⁻¹ region.[16]
-
C-O Stretch (Ether): A strong band in the 1070-1150 cm⁻¹ region.
Comparative Analysis Summary
| Feature | HPLC-UV | GC-MS | LC-MS/MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Application | Quantitative analysis, impurity profiling | Volatile impurity analysis, structural ID | Trace quantitative analysis, bioanalysis | Structural elucidation, purity (qNMR) | Functional group identification |
| Selectivity | Moderate to High | High | Very High | Very High | Low to Moderate |
| Sensitivity | µg/mL | ng/mL | pg/mL to ng/mL | mg range | mg range |
| Quantitative Accuracy | High | Moderate to High | Very High | Very High (qNMR) | Not quantitative |
| Structural Information | Limited (retention time) | High (fragmentation) | High (fragmentation) | Definitive | Functional groups only |
| Sample Volatility | Not required | Required | Not required | Not required | Not required |
| Cost & Complexity | Moderate | High | Very High | Very High | Low |
Recommended Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive analysis of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine, from initial identification to quantitative purity assessment and stability testing.
Caption: Recommended analytical workflow for 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine.
Conclusion
The selection of an appropriate analytical technique for 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine is contingent upon the specific analytical objective. For routine quality control and purity assessment, a validated stability-indicating HPLC-UV method is the industry standard. GC-MS serves as a crucial tool for the analysis of volatile impurities and residual solvents. For bioanalytical applications or the detection of trace-level genotoxic impurities, LC-MS/MS is the technique of choice due to its unparalleled sensitivity and selectivity. NMR and FTIR spectroscopy are indispensable for the initial structural confirmation and ongoing characterization of the molecule. A multi-technique approach, as outlined in the recommended workflow, is essential for the comprehensive and robust analytical characterization of this and other novel pharmaceutical compounds.
References
-
ResearchGate. (n.d.). LOD and LOQ of LC-MS/MS analysis. .
- Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- (n.d.). Purity by Absolute qNMR Instructions.
- Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
- (n.d.). IR: amines.
- PubMed. (2023, September 20). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies.
- ResearchGate. (n.d.). LOD and LOQ values obtained for each analyte.
- ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts.
- PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- ResearchGate. (2025, June 30). (PDF) A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin.
- (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- Pharmacognosy Research. (2020, September 7).
- PubMed. (n.d.).
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
- (n.d.).
- Benchchem. (n.d.). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines.
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- (n.d.).
- Pharmacognosy Research. (2022, April 4). A Novel Stability Indicating Method for Determination of Major Alkaloid in Black Pepper by RP-HPLC in Different Pharmaceutical Dosage Forms.
- Benchchem. (n.d.).
- RSC Publishing. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.
- PubMed Central. (n.d.).
- SciSpace. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.
- Cayman Chemical. (n.d.).
- LCGC International. (2015, December 1). Trends in Bioanalysis Using LC–MS–MS.
- PubMed. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
- ResearchGate. (2022, May 17).
- ResearchGate. (2019, August 11). (PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.
Sources
- 1. phcogres.com [phcogres.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. ijper.org [ijper.org]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. spectroscopyworld.com [spectroscopyworld.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. rockymountainlabs.com [rockymountainlabs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
